4-Demethoxydaunorubicinol
Description
Structure
3D Structure
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBSUUWQWSRQV-LIWFTHACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86189-66-4 | |
| Record name | Idarubicinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dichotomous Nature of 4-Demethoxydaunorubicinol: A Technical Guide to its Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the molecular mechanisms underpinning the action of 4-Demethoxydaunorubicinol, also known as idarubicinol. As the principal active metabolite of the potent chemotherapeutic agent idarubicin, a comprehensive understanding of idarubicinol's biological activity is paramount for the strategic development of novel anticancer therapies with improved efficacy and reduced cardiotoxicity. This document moves beyond a superficial overview to dissect the compound's dual role as a potent topoisomerase II poison and a significant contributor to anthracycline-induced cardiotoxicity.
Introduction: The Clinical Significance of a Metabolite
Idarubicin, a 4-demethoxy analog of daunorubicin, exhibits superior lipophilicity and cellular uptake compared to other anthracyclines, contributing to its enhanced antitumor activity, particularly in acute myeloid leukemia.[1][2] However, the in vivo activity of idarubicin is largely mediated by its rapid and extensive conversion to 4-demethoxydaunorubicinol (idarubicinol).[3][4] This metabolite is not merely a breakdown product but a pharmacologically active entity with a longer half-life than its parent compound, profoundly influencing both the therapeutic and toxicological profile of idarubicin treatment.[2][4] Notably, idarubicinol is equipotent to idarubicin in its cytotoxic effects.[5]
The central challenge in anthracycline therapy remains the mitigation of dose-dependent cardiotoxicity.[1][6] Idarubicinol is a key player in this detrimental side effect, underscoring the critical need to delineate its specific mechanisms of action in both cancer cells and cardiomyocytes.[6] This guide will dissect these mechanisms, providing a foundation for the development of targeted strategies to uncouple the desired anticancer effects from the deleterious cardiac consequences.
The Core Anticancer Mechanism: Topoisomerase II Poisoning and DNA Damage
The primary anticancer mechanism of 4-demethoxydaunorubicinol, in concert with its parent compound, is the targeting of DNA topoisomerase II (TOP2).[2][5] This nuclear enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] Idarubicinol acts as a "TOP2 poison," stabilizing the transient TOP2-DNA cleavage complex.[2][5] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the initiation of apoptotic cell death.[2][7]
Enhanced Targeting of Topoisomerase IIα
Studies have revealed that idarubicin and idarubicinol are particularly effective at forming TOP2α cleavable complexes.[5] This isoform of topoisomerase II is highly expressed in proliferating cells, making it a prime target for anticancer therapy. In vitro assays have demonstrated that both idarubicin and idarubicinol are more potent inducers of TOP2α-DNA complexes compared to doxorubicin.[5] This enhanced targeting of TOP2α likely contributes to the superior cytotoxic potency of idarubicin and its metabolite.[5]
The following diagram illustrates the mechanism of TOP2 poisoning by 4-demethoxydaunorubicinol.
Caption: Mechanism of Topoisomerase IIα poisoning by 4-Demethoxydaunorubicinol.
DNA Intercalation
In addition to TOP2 poisoning, 4-demethoxydaunorubicinol, like other anthracyclines, intercalates into the DNA double helix.[4][7] This insertion between base pairs distorts the DNA structure, interfering with the processes of replication and transcription.[7] While DNA intercalation is a component of its mechanism, the stabilization of the TOP2-DNA complex is considered the primary driver of its cytotoxic efficacy.
The Dark Side: Mechanisms of Cardiotoxicity
The clinical utility of 4-demethoxydaunorubicinol is limited by its cardiotoxic effects, a hallmark of anthracycline therapy.[1][6] The cardiotoxicity is primarily attributed to the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction within cardiomyocytes.[1][8]
Reactive Oxygen Species (ROS) Generation and Mitochondrial Damage
The quinone moiety of the 4-demethoxydaunorubicinol structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[1] Cardiomyocytes are particularly vulnerable to ROS-induced damage due to their high density of mitochondria and relatively low levels of antioxidant enzymes.[1] This oxidative stress leads to:
-
Mitochondrial DNA Damage: ROS can directly damage mitochondrial DNA, impairing the synthesis of essential proteins for the electron transport chain.
-
Lipid Peroxidation: The oxidation of lipids in mitochondrial membranes disrupts their integrity and function.
-
Inhibition of Mitochondrial Biogenesis: Anthracyclines can interfere with the signaling pathways that regulate the production of new mitochondria.[9]
The culmination of these events is a decline in mitochondrial function, leading to a cellular energy deficit and the initiation of apoptotic pathways in cardiomyocytes.[1]
The following diagram illustrates the pathway of 4-demethoxydaunorubicinol-induced cardiotoxicity.
Caption: Key mechanisms of 4-Demethoxydaunorubicinol-induced cardiotoxicity.
Disruption of Calcium Homeostasis
Emerging evidence suggests that anthracyclines, including likely 4-demethoxydaunorubicinol, disrupt intracellular calcium homeostasis in cardiomyocytes. This can involve altered function of key calcium-handling proteins such as the ryanodine receptor and SERCA2a, leading to impaired contractility and arrhythmogenesis.
Comparative Efficacy and Toxicity
A critical aspect for drug development is understanding the relative potency and toxicity of a compound.
| Compound | Target Cell Line | IC50 (approximate) | Relative Potency vs. Doxorubicin | Reference |
| 4-Demethoxydaunorubicinol (Idarubicinol) | K562 (human leukaemia) | More potent than Doxorubicin | >1 | [5] |
| Idarubicin | K562 (human leukaemia) | Equipotent to Idarubicinol | >1 | [5] |
| Doxorubicin | K562 (human leukaemia) | Less potent than Idarubicin/Idarubicinol | 1 | [5] |
| Doxorubicin | NIH-3T3 (mouse fibroblast) | - | 1 | [10] |
| Idarubicin | NIH-MDR1-G185 (MDR cell line) | 1.8-fold > than in parental | Higher resistance than Doxorubicin | [10] |
| Doxorubicin | NIH-MDR1-G185 (MDR cell line) | 12.3-fold > than in parental | Lower resistance than Idarubicin | [10] |
| Idarubicinol | NIH-MDR1-G185 (MDR cell line) | 7.8-fold > than in parental | - | [10] |
| Doxorubicinol | NIH-MDR1-G185 (MDR cell line) | 18.9-fold > than in parental | - | [10] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. This table provides a qualitative comparison based on the available literature.
Experimental Protocols for Mechanistic Studies
The following are outlines of key experimental protocols for investigating the mechanism of action of 4-Demethoxydaunorubicinol.
Assessment of Topoisomerase II-DNA Cleavage Complex Formation (TARDIS Assay)
The Trapped in Agarose DNA Immunostaining (TARDIS) assay is a single-cell method to visualize and quantify drug-induced TOP2-DNA complexes.[5][11]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then probed with antibodies specific for TOP2α or TOP2β. The amount of TOP2 covalently bound to DNA is then quantified by immunofluorescence.
Methodology Outline:
-
Cell Treatment: Treat suspension or adherent cancer cells with a range of concentrations of 4-demethoxydaunorubicinol for a specified time (e.g., 1 hour). Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Cell Embedding: Mix treated cells with low-melting-point agarose and spread onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis buffer containing a high concentration of salt and detergent to remove cellular membranes and non-covalently bound proteins.
-
Antibody Incubation: Incubate the slides with a primary antibody specific for TOP2α.
-
Secondary Antibody and Visualization: Incubate with a fluorescently labeled secondary antibody.
-
Image Acquisition and Analysis: Visualize the slides using a fluorescence microscope and quantify the fluorescence intensity of individual nuclei using image analysis software.
Measurement of Mitochondrial Reactive Oxygen Species (ROS) Production
MitoSOX™ Red is a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.[12][13]
Principle: MitoSOX™ Red is a cell-permeant dye that accumulates in the mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence.
Methodology Outline:
-
Cell Culture: Plate cardiomyocytes (e.g., iPSC-derived cardiomyocytes) in a multi-well plate suitable for fluorescence microscopy or a plate reader.
-
Cell Treatment: Treat the cardiomyocytes with 4-demethoxydaunorubicinol at various concentrations and time points. Include appropriate positive (e.g., antimycin A) and negative controls.
-
MitoSOX™ Red Loading: Incubate the cells with MitoSOX™ Red reagent (typically 5 µM) for 10-30 minutes at 37°C.
-
Washing: Gently wash the cells with a warm buffer to remove excess probe.
-
Fluorescence Measurement: Measure the red fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control to determine the level of mitochondrial ROS production.
Analysis of Cardiomyocyte Calcium Transients
Fluo-4 is a cell-permeant dye that exhibits a large increase in fluorescence upon binding to Ca²⁺.[14]
Principle: Changes in intracellular calcium concentration in beating cardiomyocytes can be visualized and quantified by measuring the fluorescence intensity of Fluo-4 over time.
Methodology Outline:
-
Cell Culture: Culture spontaneously beating cardiomyocytes on glass-bottom dishes.
-
Fluo-4 Loading: Incubate the cells with Fluo-4 AM ester for 15-30 minutes at 37°C.
-
De-esterification: Allow time for the AM ester to be cleaved by intracellular esterases, trapping the Fluo-4 dye inside the cells.
-
Baseline Recording: Record baseline calcium transients from spontaneously contracting cells using a high-speed fluorescence imaging system.
-
Compound Addition: Add 4-demethoxydaunorubicinol to the cells and continue recording.
-
Data Analysis: Analyze the recorded fluorescence traces to determine parameters such as the amplitude, duration, and decay rate of the calcium transients. Software such as CalTrack can be used for automated analysis.[15]
Conclusion and Future Directions
4-Demethoxydaunorubicinol is a potent anticancer agent whose mechanism of action is intrinsically linked to both its therapeutic efficacy and its dose-limiting cardiotoxicity. Its enhanced ability to poison topoisomerase IIα compared to doxorubicin provides a clear rationale for its clinical utility. However, the parallel induction of mitochondrial ROS production and dysfunction in cardiomyocytes remains a significant hurdle.
Future research should focus on:
-
Selective Delivery: Developing strategies to selectively deliver 4-demethoxydaunorubicinol or its parent compound, idarubicin, to tumor tissues, thereby minimizing exposure to the heart.
-
Cardioprotective Co-therapies: Investigating the co-administration of agents that can specifically mitigate mitochondrial oxidative stress in cardiomyocytes without compromising the anticancer activity of 4-demethoxydaunorubicinol.
-
Structural Modifications: Designing novel 4-demethoxydaunorubicin analogs that retain potent topoisomerase II poisoning activity but have a reduced capacity for redox cycling and ROS generation.
A deeper, more nuanced understanding of the structure-activity relationships governing both the on-target and off-target effects of 4-demethoxydaunorubicinol will be instrumental in guiding the development of the next generation of safer and more effective anthracycline-based chemotherapies.
References
-
Schimmel, K. J. M., et al. (2024). In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. Archives of Toxicology. [Link]
-
Bolis, G., et al. (1993). Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Loflin, P. T., et al. (2007). Formation and Longevity of Idarubicin-Induced DNA Topoisomerase II Cleavable Complexes in K52 Human Leukaemia Cells. British Journal of Haematology. [Link]
-
Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. [Link]
-
Henriksen, P. A. (2018). First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia. BMJ Case Reports. [Link]
-
Deprez, J., et al. (2000). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Cancer Chemotherapy and Pharmacology. [Link]
-
Pommier, Y. (2018). Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. International Journal of Molecular Sciences. [Link]
-
Louch, W. E., et al. (2017). Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes. Annals of Biomedical Engineering. [Link]
-
Ahmad, A., et al. (2017). In vitro DNA binding studies of anticancer drug idarubicin using spectroscopic techniques. Journal of Photochemistry and Photobiology B: Biology. [Link]
-
Gillies, H. C., & Rogers, H. J. (1991). Idarubicin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer. Drugs. [Link]
-
Coley, H. M., et al. (1995). Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells. British Journal of Cancer. [Link]
-
NEXEL Co., Ltd. (n.d.). Measurement of calcium transient in monolayer cultures of Cardiosight®-S. NEXEL Application Note. [Link]
-
Dewar, J. M., et al. (2022). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. The EMBO Journal. [Link]
-
Drugs.com. (2023). Idarubicin: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
-
van der Kolk, D. M., et al. (1999). Idarubicin DNA intercalation is reduced by MRP1 and not Pgp. British Journal of Haematology. [Link]
-
Angsutararux, P., et al. (2023). Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update. Cancers. [Link]
-
Willmore, E., et al. (1999). Camptothecin-stabilised topoisomerase I-DNA complexes in leukaemia cells visualised and quantified in situ by the TARDIS assay (trapped in agarose DNA immunostaining). British Journal of Cancer. [Link]
-
Bertelli, G., et al. (1988). Idarubicin: an evaluation of cardiac toxicity in 77 patients with solid tumors. Anticancer Research. [Link]
-
Van den Eynde, J., et al. (2023). A comparative study of the chemotoxic effects of idarubicin and doxorubicin in a chemically-induced in vivo mouse model and in vitro HCC models. bioRxiv. [Link]
-
van der Kraan, J., et al. (1997). Effects of idarubicin and idarubicinol on rat coronary resistance and vasoconstrictor responsiveness of isolated aorta and mesentery. Pharmacology & Toxicology. [Link]
-
Gieseler, F., et al. (1997). Base Mutation Analysis of Topoisomerase II-idarubicin-DNA Ternary Complex Formation. Evidence for Enzyme Subunit Cooperativity in DNA Cleavage. Journal of Biological Chemistry. [Link]
-
Frei, E., et al. (Eds.). (2003). Intercalating Drugs that Target Topoisomerases. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]
-
Synapse. (2023). What is the mechanism of Idarubicin Hydrochloride?. Synapse. [Link]
-
Villani, F., et al. (1989). Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin). European Journal of Cancer & Clinical Oncology. [Link]
-
Singh, S., et al. (2024). Recording and Interpretation of Active Calcium Transients in Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Current Protocols. [Link]
-
Al-Kuraishy, H. M., & Al-Gareeb, A. I. (2017). Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products. International Journal of Clinical Oncology and Cancer Research. [Link]
-
Li, J., et al. (2017). Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels. In AMPK. Humana Press. [Link]
-
Li, T., et al. (2021). Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach. Toxicology and Industrial Health. [Link]
-
Med School. (2023). Pharmacology of Idarubicin (Idarubicinol); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube. [Link]
-
Bandele, O. J., & Osheroff, N. (2018). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Molecules. [Link]
-
Gewirtz, D. A. (1991). DNA Topoisomerase II-mediated Interaction of Doxorubicin and Daunorubicin Congeners with DNA. Cancer Research. [Link]
-
Smith, J. G., et al. (2019). CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes. Circulation Research. [Link]
-
Wojtala, A., et al. (2012). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. In Methods in Enzymology. Academic Press. [Link]
-
Ferreira-Marques, M., et al. (2023). Cardiac Molecular Remodeling by Anticancer Drugs: Doxorubicin Affects More Metabolism While Mitoxantrone Impacts More Autophagy in Adult CD-1 Male Mice. International Journal of Molecular Sciences. [Link]
-
Zhang, Y., et al. (2021). Mechanisms and Drug Intervention for Doxorubicin-Induced Cardiotoxicity Based on Mitochondrial Bioenergetics. Oxidative Medicine and Cellular Longevity. [Link]
-
Chem Help ASAP. (2020). Intermolecular forces between DNA and intercalating drugs. YouTube. [Link]
-
Cancer Biology and Targeted Therapy. (2023). Topoisomerase Inhibitors for Researchers. YouTube. [Link]
-
Anderlini, P., et al. (1995). Idarubicin Cardiotoxicity: A Retrospective Study in Acute Myeloid Leukemia and Myelodysplasia. Journal of Clinical Oncology. [Link]
-
Li, N., et al. (2003). A protocol for in vivo detection of reactive oxygen species. Nature Protocols. [Link]
-
Bolis, G., et al. (1993). Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles Circular dichroism study. CORE. [Link]
-
Chen, Y. R., & Zweier, J. L. (2020). Effects of doxorubicin‐induced cardiotoxicity on cardiac mitochondrial dynamics and mitochondrial function: Insights for future interventions. Journal of Cellular and Molecular Medicine. [Link]
-
Lu, H. R., et al. (2017). Calcium Transient Assays for Compound Screening with Human iPSC-derived Cardiomyocytes: Evaluating New Tools. Journal of Pharmacological and Toxicological Methods. [Link]
-
Chaires, J. B., et al. (2006). A new bisintercalating anthracycline with picomolar DNA binding affinity. Journal of Medicinal Chemistry. [Link]
-
D'Alessandro, G., et al. (2018). A RADAR method to measure DNA topoisomerase covalent complexes. Methods in Molecular Biology. [Link]
-
Suzuki, H., et al. (1991). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]
-
Eckschlager, T., et al. (2007). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Anti-Cancer Drugs. [Link]
Sources
- 1. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 8. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Camptothecin-stabilised topoisomerase I-DNA complexes in leukaemia cells visualised and quantified in situ by the TARDIS assay (trapped in agarose DNA immunostaining) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sm.unife.it [sm.unife.it]
- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. nexel.co.kr [nexel.co.kr]
- 15. CalTrack: High-Throughput Automated Calcium Transient Analysis in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Demethoxydaunorubicinol (Idarubicinol)
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Demethoxydaunorubicinol, more commonly known as idarubicinol, stands as a pivotal molecule in the clinical application and study of the anthracycline antineoplastic agent, idarubicin. As the principal and biologically active metabolite of idarubicin, a comprehensive understanding of its chemical characteristics, biological functions, and analytical methodologies is paramount for researchers in oncology, pharmacology, and medicinal chemistry. This guide synthesizes the current knowledge on idarubicinol, offering a detailed exploration of its structure, properties, and mechanism of action, alongside practical insights into its experimental analysis.
Molecular Profile and Physicochemical Properties
Idarubicinol is the 13-dihydro derivative of idarubicin, formed via metabolic reduction. This structural modification significantly influences its biological activity and pharmacokinetic profile.
Chemical Structure
The chemical structure of idarubicinol is defined by the absence of the methoxy group at the C-4 position of the aglycone ring, a characteristic it shares with its parent drug, idarubicin, and the reduction of the C-13 keto group to a hydroxyl group.
IUPAC Name: (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione[1]
Synonyms: 13-dihydroidarubicin, 4-demethoxy-14-hydroxydaunorubicin[1]
Chemical Structure of 4-Demethoxydaunorubicinol (Idarubicinol)
Caption: 2D chemical structure of 4-Demethoxydaunorubicinol (Idarubicinol).
Physicochemical Properties
A summary of the key physicochemical properties of idarubicinol is presented in the table below. These properties are crucial for understanding its solubility, membrane permeability, and formulation characteristics.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉NO₉ | [1] |
| Molecular Weight | 499.5 g/mol | [1] |
| CAS Number | 86189-66-4 | [1] |
| Appearance | Solid (in pure form) | Inferred from related compounds |
| Solubility | Data not readily available; expected to have moderate lipophilicity. | |
| pKa | Data not readily available | |
| LogP | 1.8 (Predicted) | [1] |
Biological Activity and Mechanism of Action
Idarubicinol is not merely an inactive byproduct; it is a potent cytotoxic agent that significantly contributes to the overall therapeutic and toxic effects of idarubicin.
Cytotoxic Activity
In vitro studies have demonstrated that idarubicinol possesses cytotoxic activity comparable to its parent compound, idarubicin, in sensitive cancer cell lines. However, in multidrug-resistant (MDR) cell lines, idarubicinol can be 3-4 times less active than idarubicin, suggesting it may be a better substrate for efflux pumps like P-glycoprotein. Both idarubicin and idarubicinol are more potent than daunorubicin and doxorubicin[2][3]. One study found that idarubicin was approximately 2.5 times more potent than 4-demethoxydaunorubicinol against normal myeloid progenitor cells[4].
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism of action for idarubicinol, like other anthracyclines, is the inhibition of topoisomerase II.[1][5][6] This nuclear enzyme is critical for managing DNA topology during replication, transcription, and repair.
The process unfolds as follows:
-
Intercalation: Idarubicinol intercalates into the DNA double helix.
-
Stabilization of the Cleavable Complex: It then traps topoisomerase II in a "cleavable complex" with DNA. This prevents the enzyme from re-ligating the DNA strands after it has created a double-strand break to resolve topological stress.
-
Induction of DNA Damage and Apoptosis: The accumulation of these stabilized cleavable complexes leads to permanent DNA double-strand breaks, triggering a cascade of cellular responses that culminate in apoptosis (programmed cell death).
In vitro studies have shown that both idarubicin and its metabolite, idarubicinol, primarily form topoisomerase IIα cleavable complexes[2]. The persistence of these complexes after drug removal may be a key factor in the high efficacy of idarubicin-based therapies[2].
Caption: Mechanism of Topoisomerase II inhibition by Idarubicinol.
Pharmacokinetics and Metabolism
The conversion of idarubicin to idarubicinol is a critical aspect of its clinical pharmacology. This biotransformation is primarily mediated by aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) in the liver[6].
Pharmacokinetic Profile
Idarubicinol exhibits a significantly longer terminal half-life than its parent compound. The half-life of idarubicin is approximately 22 hours, while idarubicinol has a half-life exceeding 45 hours, and in some cases, up to 72 hours in cells[6][7]. This prolonged presence in the plasma and tissues means that idarubicinol is a major contributor to the sustained cytotoxic and toxic effects observed after idarubicin administration[7][8]. Plasma levels of idarubicinol are often higher and more sustained than those of idarubicin itself[6].
Pharmacokinetic Parameters:
| Parameter | Idarubicin | Idarubicinol | Source |
| Terminal Half-life (plasma) | ~22 hours | >45 hours | [8][9] |
| Terminal Half-life (cells) | ~15 hours | ~72 hours | [6][7] |
| Protein Binding | ~97% | ~94% | [6][7] |
Metabolic Pathway
The metabolic conversion of idarubicin to idarubicinol is a reductive process targeting the C-13 keto group. This reaction is catalyzed by cytosolic enzymes, predominantly in the liver.
Caption: Metabolic conversion of Idarubicin to Idarubicinol.
Cardiotoxicity: A Major Clinical Consideration
A significant dose-limiting factor for all anthracyclines, including idarubicin and by extension idarubicinol, is cardiotoxicity. This can manifest as acute effects or, more commonly, as a chronic, cumulative dose-dependent cardiomyopathy that can lead to congestive heart failure[10][11].
The cardiotoxicity is believed to be multifactorial, with two prominent proposed mechanisms:
-
Reactive Oxygen Species (ROS) Generation: The quinone moiety of the anthracycline ring can undergo redox cycling, leading to the formation of superoxide radicals and other ROS. This induces oxidative stress in cardiomyocytes, which have limited antioxidant defenses, leading to mitochondrial damage and apoptosis[12][13].
-
Topoisomerase IIβ Inhibition: Cardiomyocytes express the topoisomerase IIβ isoform. Inhibition of this enzyme in these non-proliferating cells is thought to trigger DNA damage responses and mitochondrial dysfunction, ultimately leading to myocyte death[11][12].
Given its persistence and high concentrations in the body, idarubicinol is a significant contributor to the cardiotoxic profile of idarubicin therapy[6].
Experimental Protocols
Accurate and reproducible methods for the synthesis, purification, and analysis of idarubicinol are essential for preclinical and clinical research.
Synthesis of Idarubicinol Reference Standard
While idarubicinol is a metabolite, a synthetic route is necessary to produce a pure reference standard for analytical and experimental purposes. A common approach involves the reduction of the C-13 keto group of idarubicin.
Exemplary Protocol for Small-Scale Synthesis:
-
Dissolution: Dissolve idarubicin hydrochloride in a suitable solvent such as methanol.
-
Reduction: Cool the solution to 0°C and add a reducing agent, such as sodium borohydride, portion-wise. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction with an aqueous acid solution (e.g., dilute HCl) to neutralize the excess reducing agent.
-
Extraction: Extract the product into an organic solvent (e.g., chloroform).
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the synthesized idarubicinol using techniques such as mass spectrometry and NMR.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of idarubicinol in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of idarubicinol. Include a vehicle control (medium with the solvent used to dissolve idarubicinol).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Protocol Outline:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, kDNA substrate, and topoisomerase II enzyme.
-
Drug Addition: Add varying concentrations of idarubicinol to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (no drug).
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.
-
Visualization and Analysis: Run the gel and visualize the DNA bands under UV light. Decatenated kDNA will migrate as open circular and linear forms, while catenated kDNA will remain at the origin. Inhibition of the enzyme will result in a higher proportion of catenated kDNA.
HPLC Method for Quantification in Plasma
High-performance liquid chromatography with fluorescence detection is a sensitive and specific method for quantifying idarubicinol in biological matrices[14][15].
Detailed Protocol:
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction with a mixture of chloroform and 1-heptanol (9:1 v/v)[15].
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a C18 or a cyanopropyl column, is typically used[14].
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Fluorescence detection with an excitation wavelength of approximately 470 nm and an emission wavelength of about 580 nm provides high sensitivity[14].
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of idarubicinol standard.
-
Calculate the concentration of idarubicinol in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
-
Conclusion
4-Demethoxydaunorubicinol is a clinically significant metabolite of idarubicin, possessing potent cytotoxic activity through the inhibition of topoisomerase II. Its long half-life and high plasma concentrations make it a major contributor to both the therapeutic efficacy and the dose-limiting cardiotoxicity of idarubicin therapy. A thorough understanding of its chemical properties, biological actions, and analytical determination is crucial for the continued development and optimization of anthracycline-based cancer chemotherapy. This guide provides a foundational resource for researchers and drug development professionals working with this important compound.
References
-
PubChem. Idarubicin. National Center for Biotechnology Information. [Link]
-
Medscape. Idarubicin. [Link]
-
Corsini C, Ghielmini M, Mancuso P, et al. Idarubicinol myelotoxicity: a comparison of in vitro data with clinical outcome in patients treated with high-dose idarubicin. Br J Cancer. 2000;82(3):553-559. [Link]
-
Drugs.com. Idarubicin: Package Insert / Prescribing Information / MOA. [Link]
-
PubChem. Idarubicinol. National Center for Biotechnology Information. [Link]
-
Dodion P, Sanders C, Rombaut W, et al. Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro. Eur J Cancer Clin Oncol. 1987;23(12):1909-1914. [Link]
-
Weiss RB, Sarosy G, Clagett-Carr K, Russo M, Leyland-Jones B. Idarubicin cardiotoxicity: a retrospective study in acute myeloid leukemia and myelodysplasia. J Clin Oncol. 1990;8(7):1233-1238. [Link]
-
Gasparello A, Cocconcelli E, Ghiotto C, et al. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. Molecules. 2020;25(24):5895. [Link]
-
Kuffel MJ, Reid JM, Ames MM. Selected pharmacologic characteristics of idarubicin and idarubicinol. Semin Oncol. 1992;19(2 Suppl 4):9-14. [Link]
-
PubChem. Idarubicinol. National Center for Biotechnology Information. [Link]
-
Cowell IG, Okorokov AL, Cutts SA, et al. Formation and Longevity of Idarubicin-Induced DNA Topoisomerase II Cleavable Complexes in K562 Human Leukaemia Cells. Br J Cancer. 2003;88(1):137-144. [Link]
-
Bourcier B, Lagarce F, Lebreton V. Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization. J Pharm Biomed Anal. 2022;210:114543. [Link]
-
Gonzalez-Cid M, Loria G, Ramos-Morales P. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test. Mutat Res. 2004;560(2):147-156. [Link]
-
Study on HPLC determination of idarubicin hydrochloride and related substances. [Link]
-
Thiesen J, Schlicht K, Wöhrle S, et al. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection. GaBI Journal. 2024;13(2):68-70. [Link]
-
Siegsmund MJ, Yamamura Y, Lokeshwar BL, Block NL. Enhanced in vitro cytotoxicity of idarubicin compared to epirubicin and doxorubicin in rat prostate carcinoma cells. Eur Urol. 1997;31(3):365-370. [Link]
-
Henriksen PA. Anthracycline Cardiotoxicity: An Update on Mechanisms, Monitoring and Prevention. Heart. 2018;104(12):987-995. [Link]
- Synthesis of idarubicin aglycone.
-
Hande KR. Topoisomerase II inhibitors. Update Cancer Ther. 2008;3(3):119-128. [Link]
-
Pharmacology of Idarubicin (Idarubicinol); Pharmacokinetics, Mechanism of action, Uses, Effects. [Link]
-
Pfizer. IDAMYCIN® (idarubicin hydrochloride for injection, USP) Prescribing Information. [Link]
-
Gatti G, Zucchetti M, D'Incalci M, et al. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. J Chromatogr. 1990;531:113-121. [Link]
-
Patel K, Coromilas J, Salama G. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia. BMJ Case Rep. 2019;12(5):e229334. [Link]
-
Apopa PL, He X, Ma D, et al. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. Int J Nanomedicine. 2015;10:829-842. [Link]
-
Shimadzu. Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. [Link]
-
Pfizer. IDAMYCIN (idarubicin hydrochloride for injection, USP) Prescribing Information. [Link]
-
Ahmad A, Pradhan P, Taneja A, et al. Chemical structure of idarubicin and daunorubicin. J Biomol Struct Dyn. 2016;34(1):174-185. [Link]
-
Gonzalez-Cid M, Loria G, Ramos-Morales P. Activity of topoisomerase inhibitors daunorubicin, idarubicin, and aclarubicin in the Drosophila Somatic Mutation and Recombination Test. Mutat Res. 2004;560(2):147-156. [Link]
- Synthesis of epirubicin
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. [Link]
-
Dine T, Gressier B, Luyckx M, et al. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags. Pharmazie. 1996;51(12):944-947. [Link]
-
Wang Y, Li Y, Wang Y, et al. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach. J Biochem Mol Toxicol. 2022;36(1):e22934. [Link]
-
Toffoli G, Gatti G, Corona G, et al. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma. Ther Drug Monit. 1999;21(4):367-375. [Link]
-
Sabir H, Zafar MZ. Pharmacological Study and Overcome the Cardiotoxicity Associated with Anticancer Drug Doxorubicin. Biomark Applic. 2017;1(1):116. [Link]
-
Toffoli G, Corona G, Bidinotto M, Boiocchi M. Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells. Anticancer Res. 1996;16(6B):3635-3639. [Link]
Sources
- 1. Idarubicin - Wikipedia [en.wikipedia.org]
- 2. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107698634A - A kind of preparation method of idarubicin hydrochloride - Google Patents [patents.google.com]
- 5. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (idarubicin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. youtube.com [youtube.com]
- 10. Idarubicin cardiotoxicity: a retrospective study in acute myeloid leukemia and myelodysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthracycline Cardiotoxicity: An Update - American College of Cardiology [acc.org]
- 12. First-dose idarubicin cardiomyopathy: a case of new heart failure after induction chemotherapy for acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 4-Demethoxydaunorubicinol: A Technical Guide for Drug Development Professionals
Abstract
4-Demethoxydaunorubicinol, also known as idarubicinol, is the principal and pharmacologically active metabolite of the anthracycline chemotherapeutic agent idarubicin (4-demethoxydaunorubicin). Its significant cytotoxic activity, comparable to the parent drug, underscores its importance in the overall therapeutic effect of idarubicin. This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-demethoxydaunorubicinol, designed for researchers, medicinal chemists, and professionals in drug development. The synthesis is logically dissected into two major stages: the preparation of the idarubicin precursor and its subsequent stereoselective reduction to the target molecule. This guide emphasizes the causality behind strategic synthetic choices, provides detailed experimental protocols, and is grounded in authoritative scientific literature.
Introduction: The Significance of 4-Demethoxydaunorubicinol
Anthracycline antibiotics, such as daunorubicin and doxorubicin, are mainstays in cancer chemotherapy. Idarubicin, a synthetic analog, distinguishes itself by the absence of a methoxy group at the C-4 position of the aglycone, a modification that enhances its lipophilicity and cellular uptake.[1][2] Upon administration, idarubicin is rapidly metabolized in vivo to its 13-dihydro derivative, 4-demethoxydaunorubicinol.[1] This metabolite is not merely an inactive byproduct; it exhibits potent cytotoxic activity, contributing significantly to the overall anti-leukemic effect.[3] Therefore, access to pure 4-demethoxydaunorubicinol is crucial for comprehensive pharmacological studies, for use as an analytical standard in pharmacokinetic and metabolic research, and as a potential therapeutic agent in its own right.
The synthesis of 4-demethoxydaunorubicinol is a multi-step process that hinges on the initial synthesis of its precursor, idarubicin. This guide will explore the two primary strategies for obtaining idarubicin, followed by a detailed protocol for the pivotal reduction of the C-13 ketone to yield the target alcohol.
Strategic Approaches to the Synthesis of Idarubicin (4-Demethoxydaunorubicin)
The synthesis of idarubicin can be broadly categorized into two strategic approaches: the total synthesis of the aglycone followed by glycosylation, and the chemical modification of a more readily available anthracycline, such as daunorubicin.
Strategy 1: Total Synthesis of the Aglycone (4-Demethoxydaunomycinone) and Subsequent Glycosylation
This approach offers flexibility in modifying the aglycone structure but is generally more complex, often involving numerous steps.[4] The core of this strategy is the construction of the tetracyclic 4-demethoxydaunomycinone, which is then coupled with a protected daunosamine sugar derivative.
The synthesis of 4-demethoxydaunomycinone is a significant challenge in organic chemistry. One established method involves the Diels-Alder reaction between a functionalized bicyclic precursor and a benzoquinone dimethide to construct the tetracyclic framework.[4]
Experimental Protocol: Synthesis of (+)-4-Demethoxydaunomycinone (Illustrative)
This protocol is a conceptual representation based on established synthetic strategies.
-
Preparation of the Bicyclic Precursor: A suitable optically active, functionalized bicyclic precursor is prepared through a multi-step synthesis, often starting from simpler aromatic compounds.
-
Diels-Alder Cycloaddition: The bicyclic precursor is reacted with o-benzoquinone dimethide in a Diels-Alder cycloaddition to form the core tetracyclic structure.
-
Functional Group Manipulation: A series of reactions, including oxidations, reductions, and protecting group manipulations, are carried out to install the correct functional groups on the tetracyclic skeleton, yielding (+)-4-demethoxydaunomycinone.[4]
Once the aglycone is synthesized, it is coupled with a protected derivative of the amino sugar daunosamine. This glycosylation reaction is a critical step that requires careful control of stereochemistry to obtain the desired α-anomer.
Experimental Protocol: Glycosylation of 4-Demethoxydaunomycinone
-
Protection of Daunosamine: The amino and hydroxyl groups of daunosamine are protected to prevent unwanted side reactions. A common protecting group for the amino function is trifluoroacetyl.
-
Activation of the Glycosyl Donor: The protected daunosamine is converted into a reactive glycosyl donor, such as a glycosyl halide.
-
Coupling Reaction: The glycosyl donor is reacted with 4-demethoxydaunomycinone in the presence of a promoter, such as silver triflate, to form the glycosidic bond.[5]
-
Deprotection: The protecting groups on the sugar moiety are removed to yield idarubicin.
Strategy 2: Chemical Modification of Daunorubicin
An alternative and often more practical approach is the chemical modification of the naturally occurring and more readily available daunorubicin. This strategy focuses on the selective demethylation of the C-4 methoxy group.
The key transformation in this route is the regioselective cleavage of the C-4 methoxy ether without affecting other sensitive functional groups in the molecule. This can be achieved using various reagents, including Lewis acids.
Experimental Protocol: Synthesis of Idarubicin from Daunorubicin Hydrochloride
-
Protection of the Amino Group: The 3'-amino group of daunorubicin hydrochloride is first protected, for instance, as a trifluoroacetamide, to prevent its interference in subsequent steps. This can be achieved by reacting daunorubicin hydrochloride with a trifluoroacetylating agent in the presence of a base like triethylamine.[6]
-
Reductive Demethoxylation: The protected daunorubicin is then subjected to a reductive demethoxylation reaction. A modern approach involves the use of a metal catalyst system, such as a nickel catalyst with an organophosphorus ligand and a silane reducing agent, to selectively cleave the C-4 methoxy group.[6]
-
Deprotection and Salt Formation: The trifluoroacetyl protecting group is removed under basic conditions, and the resulting 4-demethoxydaunorubicin is converted to its hydrochloride salt.
The Crucial Step: Stereoselective Reduction to 4-Demethoxydaunorubicinol
The final and defining step in the synthesis of 4-demethoxydaunorubicinol is the reduction of the C-13 ketone of idarubicin. This transformation introduces a new chiral center at C-13, and therefore, stereocontrol is a key consideration. While enzymatic reductions in vivo are highly specific, chemical methods must be carefully chosen to achieve the desired stereoisomer. A high-yield synthesis of reference metabolites, including 4-demethoxydaunorubicinol, has been reported, indicating the feasibility of this chemical transformation.[3]
Causality in Reagent Selection
The choice of reducing agent is critical. A mild and selective reagent is required to reduce the ketone without affecting the quinone system or other functional groups. Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of ketones to alcohols. Its reactivity is generally compatible with the functional groups present in the idarubicin molecule. For stereoselectivity, the approach of the hydride to the carbonyl group is influenced by the steric environment of the surrounding chiral centers, which can favor the formation of one diastereomer over the other.
Experimental Protocol: Synthesis of 4-Demethoxydaunorubicinol
This protocol is a representative procedure based on established chemical principles for ketone reduction.
-
Dissolution of Idarubicin: Idarubicin hydrochloride is dissolved in a suitable solvent, such as methanol or a mixture of methanol and dichloromethane, at a controlled temperature, typically 0 °C to room temperature.
-
Addition of Reducing Agent: A solution of sodium borohydride in the same solvent is added dropwise to the idarubicin solution with stirring. The molar ratio of the reducing agent to the substrate is a critical parameter to optimize for complete conversion and to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), to determine the point of complete consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, the excess reducing agent is quenched by the careful addition of an acidic solution, such as dilute acetic acid or hydrochloric acid. The product is then extracted into an organic solvent.
-
Purification: The crude product is purified using chromatographic techniques. Preparative HPLC is often the method of choice for achieving high purity, separating the desired product from any unreacted starting material and potential side products.[3]
Data Presentation and Visualization
Summary of Synthetic Pathways
The overall synthetic pathways are summarized in the following diagrams:
Diagram 1: Synthesis of 4-Demethoxydaunorubicinol from Daunorubicin
Caption: A streamlined synthetic route from daunorubicin.
Diagram 2: Synthesis via Total Synthesis of the Aglycone
Caption: The total synthesis approach to 4-demethoxydaunorubicinol.
Analytical Characterization
The identity and purity of the synthesized compounds are confirmed using a combination of analytical techniques.
| Technique | Purpose | Expected Observations for 4-Demethoxydaunorubicinol |
| HPLC | Purity assessment and quantification | A single major peak with a characteristic retention time, distinct from idarubicin.[3] |
| Mass Spectrometry | Molecular weight determination and structural confirmation | A molecular ion peak corresponding to the expected mass of 4-demethoxydaunorubicinol. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation | Characteristic shifts for the protons and carbons of the tetracyclic core and the daunosamine sugar, with a notable change in the signal for the C-13 position from a ketone to a hydroxylated carbon.[7] |
Conclusion and Future Perspectives
The synthesis of 4-demethoxydaunorubicinol is a challenging yet essential endeavor for advancing our understanding of anthracycline pharmacology. This guide has outlined the primary synthetic strategies, emphasizing the chemical reasoning behind the chosen methodologies. The conversion of idarubicin to its active metabolite, 4-demethoxydaunorubicinol, through a stereoselective reduction, is a pivotal final step. While the presented protocols provide a solid foundation, further research into more efficient and highly stereoselective reduction methods will be beneficial. The availability of robust synthetic routes will undoubtedly facilitate further investigation into the therapeutic potential of this potent cytotoxic agent.
References
-
Arcomone, F., et al. (1976). Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers. Journal of Medicinal Chemistry, 19(11), 1435-1437. [Link]
-
Cusack, B. J., et al. (1993). Anthracyclines and their C-13 alcohol metabolites: growth inhibition and DNA damage following incubation with human tumor cells in culture. Cancer Chemotherapy and Pharmacology, 32(3), 211-218. [Link]
-
Dennis, D. G., et al. (2019). Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene. Journal of the American Chemical Society, 141(26), 10193-10198. [Link]
-
Ganzina, F. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs, 6(3), 235-249. [Link]
-
Horton, D., & Priebe, W. (1981). Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine. Carbohydrate Research, 94(1), 27-41. [Link]
- Li, J., et al. (2018). A kind of preparation method of idarubicin hydrochloride.
-
Mazzanti, R., et al. (1986). Phase I study of 4-demethoxydaunorubicin. Investigational New Drugs, 4(3), 267-272. [Link]
-
Plumbridge, T. W., & Brown, J. R. (1980). Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 181(3-4), 460-466. [Link]
-
Richard, C., et al. (1982). Total synthesis of 4-demethoxydaunomycin. Journal of the Chemical Society, Chemical Communications, (18), 1064-1066. [Link]
-
Skladanowski, A., & Konopa, J. (2000). NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. Acta Biochimica Polonica, 47(1), 109-121. [Link]
-
Veeprho. (n.d.). Idarubicin Impurities and Related Compound. [Link]
-
Wikipedia. (2023). Idarubicin. [Link]
Sources
- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idarubicin - Wikipedia [en.wikipedia.org]
- 3. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of 4-demethoxydaunomycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and antitumor activity of anthracycline disaccharide glycosides containing daunosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107698634A - A kind of preparation method of idarubicin hydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Unveiling of a Key Player: A Technical Guide to the Discovery and History of 4-Demethoxydaunorubicinol
Preamble: Beyond the Parent Compound – The Critical Role of Metabolites in Anthracycline Therapy
In the landscape of oncology drug development and clinical application, the narrative often centers on the parent drug. However, the true in vivo efficacy and toxicity profile of a therapeutic agent is frequently dictated by its metabolic fate. The biotransformation of a parent compound can yield metabolites with enhanced, diminished, or entirely different pharmacological profiles. This guide delves into the discovery and history of 4-demethoxydaunorubicinol, the principal and pharmacologically active metabolite of the potent antileukemic agent, idarubicin (4-demethoxydaunorubicin). For researchers, clinicians, and drug development professionals, a comprehensive understanding of this metabolite is not merely academic; it is fundamental to optimizing therapeutic strategies, predicting patient outcomes, and designing safer, more effective next-generation anthracyclines.
Section 1: The Genesis of 4-Demethoxydaunorubicinol – A Tale of Metabolic Activation
The story of 4-demethoxydaunorubicinol is intrinsically linked to its parent compound, idarubicin. Idarubicin, a synthetic analog of daunorubicin, was developed to enhance the therapeutic index of anthracyclines, a class of potent chemotherapeutic agents known for their efficacy and their cardiotoxicity.[1][2] A key structural modification in idarubicin is the removal of the methoxy group at the C-4 position of the aglycone ring, which increases its lipophilicity and cellular uptake compared to daunorubicin.[1]
From the early clinical investigations of idarubicin, it became evident that the drug was rapidly and extensively metabolized in patients.[3] The primary metabolic pathway was identified as the reduction of the C-13 keto group on the side chain, yielding a 13-dihydro derivative, which was named idarubicinol, or more systematically, 4-demethoxydaunorubicinol.[3] This metabolic conversion is not a detoxification pathway; rather, it represents a pivotal step in the drug's mechanism of action.
The Enzymatic Machinery: Carbonyl and Aldo-Keto Reductases
The biotransformation of idarubicin to 4-demethoxydaunorubicinol is catalyzed by cytosolic enzymes belonging to two major superfamilies: the aldo-keto reductases (AKRs) and the short-chain dehydrogenases/reductases (SDRs), which include carbonyl reductases (CBRs).[4] In vitro studies using various cell lines have highlighted the importance of AKR1C3 and CBR1 in this metabolic conversion.[4] The differential expression of these enzymes in various tissues, such as the liver and heart, as well as in tumor cells, can significantly influence the pharmacokinetic and pharmacodynamic profile of idarubicin.[4]
dot
Caption: Workflow for HPLC analysis.
Conclusion: An Indispensable Component of the Idarubicin Story
The discovery and characterization of 4-demethoxydaunorubicinol have been pivotal in elucidating the clinical pharmacology of idarubicin. It serves as a compelling case study on the importance of metabolite profiling in drug development. The high concentrations, prolonged half-life, and potent cytotoxic activity of this metabolite underscore that the clinical effects of idarubicin are a composite of both the parent drug and 4-demethoxydaunorubicinol. For researchers in the field, continued investigation into the differential metabolism of idarubicin, the specific roles of AKR and CBR isoforms, and the precise contribution of 4-demethoxydaunorubicinol to both efficacy and toxicity will be crucial for the development of more targeted and less toxic anticancer therapies.
References
-
Maser, E., La-Beck, N. M., & Cerny, M. A. (2024). In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 239–251. [Link]
-
Robert, J. (1993). Clinical pharmacokinetics of idarubicin. Clinical Pharmacokinetics, 24(4), 275–288. [Link]
-
Pfizer Inc. (2023). IDAMYCIN PFS (idarubicin hydrochloride) injection, for intravenous use. Prescribing Information. [Link]
-
Wikipedia. (2024). Idarubicin. [Link]
-
Synapse. (2024). What is the mechanism of Idarubicin Hydrochloride? [Link]
-
Toffoli, G., Tumiotto, L., & Boiocchi, M. (1992). Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells. Haematologica, 77(4), 307–311. [Link]
-
Camaggi, C. M., Strocchi, E., Comparsi, R., Angelelli, B., & Pannuti, F. (1992). Idarubicin metabolism and pharmacokinetics after intravenous and oral administration in cancer patients: a crossover study. Cancer Chemotherapy and Pharmacology, 30(4), 307–316. [Link]
-
Ames, M. M., & Spreafico, F. (1992). Selected pharmacologic characteristics of idarubicin and idarubicinol. Leukemia, 6 Suppl 1, 70–75. [Link]
-
Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57–64. [Link]
-
Schleyer, E., Kühn, S., Rührs, H., Unterhalt, M., Kaufmann, C. C., Kern, W., Braess, J., Sträubel, G., & Hiddemann, W. (1996). Oral idarubicin pharmacokinetics--correlation of trough level with idarubicin area under curve. Leukemia, 10(4), 707–712. [Link]
-
Brodie, A. M., Be-Ge, Z., & Isaacs, J. T. (2005). Formation and Longevity of Idarubicin-Induced DNA Topoisomerase II Cleavable Complexes in K562 Human Leukaemia Cells. British Journal of Haematology, 128(4), 503-512. [Link]
-
Kuhlmann, O., & Weiss, M. (1997). Determination of idarubicin and idarubicinol in plasma by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 287–292. [Link]
-
Eksborg, S., & Nilsson, B. (1989). A method for the determination of idarubicin and idarubicinol in plasma from cancer patients. Journal of Chromatography, 488(2), 464–470. [Link]
-
Wąs-Gubała, J., & Wietecha-Posłuszny, R. (2020). Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. Molecules, 25(24), 5799. [Link]
-
Platel, D., Pouna, P., Bonoron-Adèle, S., & Robert, J. (1999). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Anticancer Drugs, 10(7), 671–676. [Link]
-
Toffoli, G., Tumiotto, L., & Boiocchi, M. (1991). High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. Journal of Chromatography, 567(1), 125–133. [Link]
-
Gianni, L., Vigano, L., Surbone, A., & Bonadonna, G. (1997). Dose-finding and Pharmacologic Study of Chronic Oral Idarubicin Therapy in Metastatic Breast Cancer Patients. Clinical Cancer Research, 3(9), 1511-1518. [Link]
-
Kuhlmann, O., Hofmann, S., & Weiss, M. (1999). Determination of idarubicin and idarubicinol in rat plasma using reversed-phase high-performance liquid chromatography and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 732(2), 429-434. [Link]
-
Czerwińska, M., & Oledzka, I. (2016). Analysis of doxorubicin in cell culture media and human plasma using solid phase extraction and HPLC. Farmacia, 64(4), 541-547. [Link]
-
Marchand, D. H., Croes, K., Dolan, J. W., & Snyder, L. R. (2005). Column selectivity in reversed-phase liquid chromatography - VII. Cyanopropyl columns. Journal of Chromatography A, 1062(1), 57-64. [Link]
-
Speth, P. A., van der Pol, M. A., Vrehen, H. M., & Haanen, C. (1989). plasma pharmacokinetics of idarubicin and its 13-hydroxymetabolite after intravenous and oral administration in leukemia patients. British Journal of Cancer, 60(5), 745–749. [Link]
-
Daghestani, L., Arcamone, F., & Malspeis, L. (1986). Pharmacokinetics of idarubicin after daily intravenous administration in leukemic patients. Cancer Treatment Reports, 70(9), 1061–1065. [Link]
-
BC Cancer. (2023). Idarubicin. [Link]
-
Boddu, P., & Zeidan, A. M. (2019). Topoisomerase II inhibitors in AML: past, present, and future. Expert Opinion on Drug Safety, 18(5), 397–407. [Link]
-
Tartaglia, A., & Goya-Goñi, R. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7055. [Link]
-
Mercolini, L., & Protti, M. (2020). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 25(18), 4275. [Link]
-
Badea, I., & Lupea, A. X. (2005). A HPLC method for the simultaneous determination of seven anthracyclines. Journal of Liquid Chromatography & Related Technologies, 28(10), 1563-1574. [Link]
-
Fukushima, T., Ueda, T., Uchida, M., & Nakamura, T. (1993). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. International Journal of Hematology, 57(2), 121–130. [Link]
-
Wang, J., & Chen, S. (2014). The effects of idarubicin versus other anthracyclines for induction therapy of patients with newly diagnosed leukaemia. Cochrane Database of Systematic Reviews, (11), CD010433. [Link]
-
Weiss, M., Kuhlmann, O., & Scheufler, E. (1999). Effects of idarubicin and idarubicinol on rat coronary resistance and vasoconstrictor responsiveness of isolated aorta and mesentery. Pharmacology & Toxicology, 84(6), 294–299. [Link]
-
Borchmann, P., Hübel, K., Schnell, R., & Engert, A. (1997). Idarubicin: a brief overview on pharmacology and clinical use. International Journal of Clinical Pharmacology and Therapeutics, 35(2), 80–83. [Link]
-
Patel, D., & Mandava, N. (2018). HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
-
Toffoli, G., Tumiotto, L., & Boiocchi, M. (1995). An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma. Therapeutic Drug Monitoring, 17(6), 636–643. [Link]
-
Scott, R. J., & Palmer, J. L. (1998). Rapid, solid phase extraction technique for the high-throughput assay of darifenacin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 729–735. [Link]
Sources
- 1. Idarubicin - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical pharmacokinetics of idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Role of 4-Demethoxydaunorubicinol in Oncology: A Technical Guide
Authored by: Gemini, Senior Application Scientist
Abstract
The landscape of cancer chemotherapy is in a perpetual state of evolution, driven by the pursuit of enhanced efficacy and diminished toxicity. Within the anthracycline class of antineoplastic agents, idarubicin has carved a significant niche, particularly in the management of hematological malignancies. However, the therapeutic narrative of idarubicin is incomplete without a thorough understanding of its principal and biologically active metabolite, 4-demethoxydaunorubicinol (idarubicinol). This technical guide provides an in-depth exploration of 4-demethoxydaunorubicinol, delineating its mechanism of action, pharmacokinetic profile, and burgeoning role in cancer therapy. We will dissect the experimental methodologies pivotal for its investigation and contextualize its clinical relevance, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.
Introduction: The Anthracycline Legacy and the Emergence of Idarubicinol
Anthracyclines, a cornerstone of chemotherapy regimens for decades, exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase II, leading to catastrophic DNA damage in rapidly proliferating cancer cells. Idarubicin, a potent analog of daunorubicin, distinguishes itself through its high lipophilicity, facilitating rapid cellular uptake and contributing to its pronounced anti-leukemic activity.
Upon administration, idarubicin undergoes extensive and rapid metabolism, primarily through reduction of the C-13 keto group to a secondary alcohol, yielding 4-demethoxydaunorubicinol. This biotransformation is not a detoxification pathway; rather, it produces a metabolite that retains significant cytotoxic and antitumor properties. The prolonged plasma half-life of 4-demethoxydaunorubicinol compared to its parent compound suggests that it may act as a crucial reservoir, contributing substantially to the sustained therapeutic effect and, potentially, the long-term toxicity profile of idarubicin therapy. Understanding the distinct pharmacological attributes of this metabolite is therefore paramount for optimizing the clinical application of idarubicin.
Mechanism of Action: A Multifaceted Assault on Cancer Cells
The cytotoxic activity of 4-demethoxydaunorubicinol, while sharing fundamental similarities with other anthracyclines, possesses unique characteristics that warrant detailed examination. Its primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Like its parent drug, 4-demethoxydaunorubicinol intercalates into DNA, distorting the helical structure and interfering with DNA replication and transcription. This complex then stabilizes the covalent intermediate formed between DNA and topoisomerase II, leading to the accumulation of double-strand breaks and the induction of apoptosis.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure is a redox-active center. Through enzymatic reduction, it can generate semiquinone free radicals, which in turn react with molecular oxygen to produce superoxide anions and other ROS. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity.
-
Mitochondrial Targeting: Emerging evidence suggests that 4-demethoxydaunorubicinol may exhibit a pronounced effect on mitochondrial function. Its accumulation within mitochondria can disrupt the electron transport chain, leading to a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
The following diagram illustrates the proposed signaling pathway for 4-demethoxydaunorubicinol-induced apoptosis.
Caption: Proposed mechanism of 4-demethoxydaunorubicinol-induced apoptosis.
Pharmacokinetics and Clinical Significance
A defining feature of 4-demethoxydaunorubicinol is its pharmacokinetic profile, which is characterized by a significantly longer terminal half-life than idarubicin. This persistence in the plasma and tissues has profound clinical implications.
| Parameter | Idarubicin | 4-Demethoxydaunorubicinol | Clinical Implication |
| Terminal Half-life | ~11-25 hours | ~45-70 hours | Sustained cytotoxic pressure on tumor cells. |
| Cellular Uptake | Rapid | Slower than Idarubicin | Acts as a long-acting cytotoxic agent. |
| Primary Site of Action | Nucleus | Nucleus and Mitochondria | Broader spectrum of cellular damage. |
| Clinical Monitoring | Plasma levels of parent drug | Plasma levels of metabolite are crucial | Provides a more accurate measure of drug exposure. |
The extended presence of 4-demethoxydaunorubicinol is a double-edged sword. While it likely enhances the overall antitumor efficacy of idarubicin treatment, it may also contribute to cumulative and delayed toxicities, most notably cardiotoxicity, a known class effect of anthracyclines. Therefore, therapeutic drug monitoring that includes quantification of 4-demethoxydaunorubicinol could offer a more precise approach to personalizing idarubicin therapy, balancing efficacy with toxicity.
Experimental Protocols for the Investigation of 4-Demethoxydaunorubicinol
Rigorous in vitro and in vivo studies are essential to fully elucidate the biological activity of 4-demethoxydaunorubicinol. Below are standardized protocols for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol details a common method for assessing the cytotoxic effect of 4-demethoxydaunorubicinol on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-demethoxydaunorubicinol.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., K562, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare a stock solution of 4-demethoxydaunorubicinol in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM). Add 100 µL of the diluted drug solutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Objective: To quantify the induction of apoptosis by 4-demethoxydaunorubicinol.
Methodology:
-
Cell Treatment: Seed and treat cells with 4-demethoxydaunorubicinol at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
The following diagram outlines the workflow for assessing 4-demethoxydaunorubicinol's in vitro effects.
Caption: In vitro experimental workflow for 4-demethoxydaunorubicinol.
Future Directions and Conclusion
The study of 4-demethoxydaunorubicinol is crucial for a complete understanding of idarubicin's therapeutic window. Future research should focus on several key areas:
-
Cardiotoxicity Profiling: Direct comparative studies of the cardiotoxic potential of idarubicin versus 4-demethoxydaunorubicinol are needed to clarify the latter's role in this critical side effect.
-
Development of Novel Analogs: The structure of 4-demethoxydaunorubicinol could serve as a scaffold for the development of new anthracycline analogs with improved efficacy and a more favorable safety profile.
-
Pharmacogenomic Investigations: Identifying genetic variants that influence the rate of idarubicin metabolism to 4-demethoxydaunorubicinol could pave the way for personalized dosing strategies.
References
-
Gessner, T., D'Arrigo, P., & Preisler, H. D. (1987). Studies of the metabolism of idarubicin (4-demethoxydaunorubicin) in cultured human leukemic cells. Cancer Research, 47(11), 2997–3002. [Link]
-
Broggini, M., Italia, C., Colombo, T., Marmonti, L., & Donelli, M. G. (1990). Idarubicin and 4-demethoxydaunorubicinol: in vitro and in vivo cytotoxic activity and pharmacokinetics in tumor-bearing mice. Cancer Chemotherapy and Pharmacology, 26(4), 263–268. [Link]
An In-Depth Technical Guide to the Cytotoxicity of 4-Demethoxydaunorubicinol in Leukemia Cell Lines
Authored by a Senior Application Scientist
Abstract
4-demethoxydaunorubicinol, the primary metabolite of the potent anthracycline idarubicin, plays a significant role in the antileukemic activity of its parent drug. This technical guide provides a comprehensive overview of the cytotoxic effects of 4-demethoxydaunorubicinol in leukemia cell lines. We delve into its mechanism of action, provide detailed protocols for assessing its cytotoxicity, and discuss the interpretation of results in the context of drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this compound.
Introduction: The Clinical Significance of 4-Demethoxydaunorubicinol
Idarubicin (4-demethoxydaunorubicin) is a key chemotherapeutic agent used in the treatment of acute myeloid leukemia (AML).[1] Its efficacy is, in part, attributed to its rapid cellular uptake and conversion to its principal metabolite, 4-demethoxydaunorubicinol.[2] This metabolite is not merely a byproduct; it exhibits potent cytotoxic activity against leukemia cells, comparable to its parent compound.[3] Understanding the specific contributions of 4-demethoxydaunorubicinol to the overall antileukemic effect is crucial for optimizing treatment strategies and developing novel therapeutic approaches.
The lipophilicity of idarubicin, due to the absence of a methoxy group at position 4, allows for enhanced cellular penetration compared to other anthracyclines like daunorubicin.[2] Once inside the cell, idarubicin is metabolized to 4-demethoxydaunorubicinol, which persists in the plasma and contributes significantly to the therapeutic outcome.[3] This guide will focus on the direct cytotoxic effects of this active metabolite on leukemia cell lines, providing a framework for its preclinical evaluation.
Mechanism of Action: Unraveling the Cytotoxic Pathways
The cytotoxic effects of 4-demethoxydaunorubicinol, like other anthracyclines, are multifactorial, primarily targeting the cell's genetic machinery and vital cellular processes.
2.1. DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of action for 4-demethoxydaunorubicinol involves its intercalation into DNA, inserting itself between base pairs and distorting the double helix structure.[4][5] This physical disruption interferes with DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme essential for resolving DNA supercoils during replication.[2][4] This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4][6] The resulting DNA damage triggers cell cycle arrest and, if the damage is irreparable, initiates programmed cell death (apoptosis).[4][7]
2.2. Generation of Reactive Oxygen Species (ROS)
Anthracyclines can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[5] This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.[8][9] While this is a known mechanism for anthracyclines like doxorubicin, its specific contribution to the cytotoxicity of 4-demethoxydaunorubicinol in leukemia cells warrants further investigation.[10][11]
2.3. Induction of Apoptosis
The culmination of DNA damage and cellular stress is the induction of apoptosis. This is a highly regulated process involving a cascade of signaling events. Key pathways implicated in anthracycline-induced apoptosis include the sphingomyelin-ceramide pathway and the activation of stress-activated protein kinases.[12][13] The cell's response to 4-demethoxydaunorubicinol is a complex interplay of these signaling networks, ultimately determining its fate.
Caption: Core mechanisms of 4-demethoxydaunorubicinol cytotoxicity.
Methodologies for Assessing Cytotoxicity
A robust and reproducible assessment of cytotoxicity is fundamental to understanding the potency of 4-demethoxydaunorubicinol. This section provides detailed protocols for commonly employed assays.
3.1. Cell Culture of Leukemia Cell Lines
-
Cell Lines: A panel of human leukemia cell lines should be used to assess the spectrum of activity. Commonly used lines include HL-60 (promyelocytic leukemia), K562 (chronic myelogenous leukemia), and MOLM-13 (acute myeloid leukemia).[14][15]
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
3.2. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17]
Protocol:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL.[18]
-
Drug Treatment: Add varying concentrations of 4-demethoxydaunorubicinol to the wells and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
3.3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
Protocol:
-
Cell Treatment: Treat cells with 4-demethoxydaunorubicinol at the determined IC50 concentration for 24 hours.
-
Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, detecting FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).
Caption: Experimental workflow for assessing cytotoxicity.
Data Interpretation and Expected Outcomes
4.1. IC50 Values and Comparative Potency
The IC50 values obtained from the MTT assay provide a quantitative measure of the cytotoxic potency of 4-demethoxydaunorubicinol. It is expected that these values will be in the low nanomolar range, similar to its parent compound, idarubicin.[20][21] A comparison of IC50 values across different leukemia cell lines can reveal varying sensitivities, which may be linked to factors such as drug transporter expression (e.g., P-glycoprotein) or the status of specific signaling pathways.[22][23]
| Leukemia Cell Line | Parent Compound | Reported IC50 (nM) |
| NALM-6 | Idarubicin | 12 |
| K562 | Idarubicin | 2 |
| HL-60 | Daunorubicin | Varies (e.g., ~100-200) |
| U937 | Daunorubicin | Varies (e.g., ~50-150) |
Note: This table presents example IC50 values for parent compounds to provide a general reference range. Actual IC50 values for 4-demethoxydaunorubicinol should be experimentally determined.[20][21][24]
4.2. Apoptosis Induction
The Annexin V/PI staining results will quantify the extent of apoptosis induced by 4-demethoxydaunorubicinol. A significant increase in the percentage of Annexin V-positive cells following treatment will confirm that apoptosis is a primary mode of cell death. This is consistent with the known mechanisms of anthracyclines, which trigger apoptotic pathways in response to DNA damage.[25][26]
Conclusion and Future Directions
4-demethoxydaunorubicinol is a potent cytotoxic agent against leukemia cell lines, acting through established anthracycline mechanisms of DNA intercalation, topoisomerase II inhibition, and induction of apoptosis. The experimental framework provided in this guide allows for a thorough in vitro evaluation of its antileukemic activity.
Future research should focus on elucidating the specific signaling pathways modulated by 4-demethoxydaunorubicinol and investigating its efficacy in combination with other chemotherapeutic agents. Understanding potential resistance mechanisms and exploring its activity in primary patient samples will be crucial for translating these preclinical findings into improved therapeutic strategies for leukemia.
References
- Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. PubMed.
- Enhanced sensitivity of the rat hep
- Idarubicin and Idarubicinol Effects on Breast Cancer Multicellular Spheroids.
- Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- Cytotoxicity and DNA damage caused by 4-demethoxydaunorubicin and its metabolite 4-demethoxy-13-hydroxydaunorubicin in human acute myeloid leukemia cells. PubMed.
- Modulation of anthracycline-induced cytotoxicity by targeting the prenylated proteome in myeloid leukemia cells. PubMed.
- Increased myelotoxicity of idarubicin: is there a pharmacological basis? Results of a pharmacokinetic and an in vitro cytotoxicity study. PubMed.
- Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estim
- Cytotoxicity MTT Assay Protocols and Methods.
- Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling p
- Idarubicin HCl - Topoisomerase Inhibitor for Cancer Research. APExBIO.
- What is the mechanism of Idarubicin Hydrochloride?
- Signaling pathways activated by daunorubicin.
- Idarubicin. CancerIndex.
- MTT Cell Assay Protocol. T. Horton.
- Clinical pharmacology of oral and intravenous 4-demethoxydaunorubicin. PubMed.
- Doxorubicin-Induced Cardiotoxicity: A Comprehensive Upd
- Phase-I trial of 4-demethoxydaunorubicin in acute leukaemias. PubMed.
- Signaling pathways activ
- Dreyer Fppprint. Semantic Scholar.
- Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches. PubMed.
- The IC50 values determined by MTT assay.
- Idamycin® idarubicin hydrochloride for injection, USP. Pfizer.
- Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies.
- Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells. Journal of Medicinal Chemistry.
- What is the mechanism of Daunorubicin?
- Idarubicin-bromelain combination sensitizes cancer cells to conventional chemotherapy. PMC.
- DNA Damage Response and Repair Genes and Anthracycline-Induced Cardiomyopathy in Childhood Cancer Survivors.
- Silencing of the DNA damage repair regulator PPP1R15A sensitizes acute myeloid leukemia cells to chemotherapy. PMC.
- Mitochondrial Determinants of Doxorubicin-Induced Cardiomyopathy.
- idarubicin. Tahoe Forest Health System.
- Influencing factors of anthracycline-induced subclinical cardiotoxicity in acute leukemia p
- Idamycin® idarubicin hydrochloride for injection, USP.
- Idarubicin HCl. Selleck Chemicals.
- Molecular mechanism of doxorubicin-induced cardiomyopathy - An upd
- In Vitro Effects of the Combination of Idarubicin (IDA) with Suberoylanilide Hydroxamic Acid (SAHA) or Valproic Acid (VPA) in Leukemia Cell Lines.
Sources
- 1. tfhd.com [tfhd.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. Cytotoxicity and DNA damage caused by 4-demethoxydaunorubicin and its metabolite 4-demethoxy-13-hydroxydaunorubicin in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 6. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Mechanisms of doxorubicin-induced cardiac inflammation and fibrosis; therapeutic targets and approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of doxorubicin-induced cardiomyopathy - An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Silencing of the DNA damage repair regulator PPP1R15A sensitizes acute myeloid leukemia cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. dojindo.com [dojindo.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. apexbt.com [apexbt.com]
- 21. selleckchem.com [selleckchem.com]
- 22. Modulation of anthracycline-induced cytotoxicity by targeting the prenylated proteome in myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Increased myelotoxicity of idarubicin: is there a pharmacological basis? Results of a pharmacokinetic and an in vitro cytotoxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Idarubicin-bromelain combination sensitizes cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ashpublications.org [ashpublications.org]
Antitumor properties of 4-Demethoxydaunorubicinol
An In-depth Technical Guide to the Antitumor Properties of 4-Demethoxydaunorubicinol
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 4-demethoxydaunorubicinol, the active metabolite of the potent anthracycline chemotherapeutic agent, idarubicin (4-demethoxydaunorubicin). Intended for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical data to elucidate its mechanism of action, antitumor efficacy, and toxicological profile, while also providing validated experimental protocols for its study.
Introduction: The Significance of a Metabolite
In the landscape of anthracycline antibiotics, a class of drugs pivotal to cancer chemotherapy, idarubicin (4-demethoxydaunorubicin) distinguishes itself through its high potency and efficacy, particularly in the treatment of acute myeloid leukemia (AML).[1][2] A significant portion of idarubicin's therapeutic effect is attributable to its principal active metabolite, 4-demethoxydaunorubicinol (also known as idarubicinol).[3][4] Following administration, idarubicin is rapidly and extensively metabolized to idarubicinol, which not only possesses potent cytotoxic activity but also exhibits a significantly longer plasma half-life than its parent compound.[3][4][5][6] This extended duration of action and sustained cellular concentration are believed to be key contributors to the overall antitumor efficacy of idarubicin therapy.[4][7]
The structural distinction of idarubicin—the absence of a methoxy group at the C-4 position of the aglycone ring—confers increased lipophilicity.[5] This property enhances its cellular uptake and retention compared to its parent compound, daunorubicin, and other anthracyclines like doxorubicin.[5][7] Consequently, its metabolite, idarubicinol, also benefits from these favorable pharmacokinetic properties, contributing to its profound antitumor effects.[3] This guide will delve into the molecular mechanisms, preclinical evidence, and clinical validation of 4-demethoxydaunorubicinol's antitumor properties.
Mechanism of Antitumor Action
The cytotoxic effects of 4-demethoxydaunorubicinol are multifaceted, characteristic of the anthracycline class, but with distinct potencies. The primary mechanisms involve direct interaction with nuclear DNA and the generation of cellular damage.
DNA Intercalation and Topoisomerase II Inhibition
The core mechanism of action for 4-demethoxydaunorubicinol is its ability to function as a potent DNA intercalating agent and a topoisomerase II inhibitor.[1][7][8][9]
-
DNA Intercalation: The planar tetracyclic ring structure of the molecule inserts itself between the base pairs of the DNA double helix.[8][9] This intercalation physically obstructs the processes of DNA replication and transcription, thereby inhibiting the synthesis of new DNA and RNA.[9][10]
-
Topoisomerase II Poisoning: The drug forms a stable ternary complex with DNA and the topoisomerase II enzyme. This complex traps the enzyme after it has created a double-strand break in the DNA, preventing the subsequent re-ligation step.[8] The accumulation of these unrepaired double-strand breaks triggers a cascade of cellular responses, culminating in programmed cell death (apoptosis).[8][11]
Studies have shown that idarubicin has a superior capacity for DNA binding and is more potent at inducing DNA strand breaks compared to daunorubicin, a property that is shared by its active metabolite, idarubicinol.[7]
Caption: Core mechanism of 4-demethoxydaunorubicinol cytotoxicity.
Generation of Reactive Oxygen Species (ROS)
Similar to other anthracyclines, 4-demethoxydaunorubicinol can participate in redox cycling. The quinone moiety of the molecule can be enzymatically reduced to a semiquinone free radical, which then reacts with molecular oxygen to regenerate the parent quinone and produce superoxide radicals.[8] These reactive oxygen species (ROS) can cause widespread oxidative damage to cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity.[8][11]
Preclinical Efficacy: In Vitro and In Vivo Evidence
Extensive preclinical studies have established the potent antitumor activity of idarubicin and its metabolite, idarubicinol, across a range of cancer models.
In Vitro Cytotoxicity
Idarubicin has demonstrated superior cytotoxicity compared to daunorubicin and doxorubicin in various human tumor cell lines.[3] Its metabolite, idarubicinol, is also highly active, showing significant cytotoxicity against tumor cells.[12] For instance, in studies with P388 leukemia cells, idarubicinol displayed approximately 38% of the cytotoxic activity of its parent compound, idarubicin, indicating it is a major contributor to the overall therapeutic effect.[12] The increased lipophilicity of idarubicin facilitates rapid cellular uptake and higher intracellular concentrations, which likely extends to idarubicinol, contributing to its potent in vitro effects.[5]
In Vivo Antitumor Activity
In murine tumor models, idarubicin has shown significant antitumor activity, often at lower and therefore less toxic doses than daunorubicin.[13] It is effective against various leukemias, including L1210 and Gross leukemias, as well as Sarcoma 180.[13]
Table 1: Comparative In Vivo Antitumor Activity in Murine Models
| Compound | Tumor Model | Route | Key Findings | Reference |
| 4-Demethoxydaunorubicin | L1210 & Gross Leukemia | N/A | Effective at doses 4-8 times lower than daunorubicin. | [13] |
| 4-Demethoxydaunorubicin | P388 Leukemia | IV | Achieved 200-250% T/C (treated vs. control survival time) and cured some mice. Showed partial effect against daunorubicin-resistant P388. | [12] |
| 4-Demethoxydaunorubicin | EL-4 T-cell lymphoma | IV, Oral | Good therapeutic effect, almost doubling survival time, comparable to IV doxorubicin. | [14] |
| 4'-Deoxydoxorubicin | Colon 38 Adenocarcinoma | IV | More active than doxorubicin at equitoxic doses. | [15] |
These studies underscore the high potency of the 4-demethoxy structure. The activity of idarubicin in these models is a combined effect of the parent drug and the sustained high levels of the active idarubicinol metabolite.[3]
Clinical Studies and Therapeutic Applications
The preclinical promise of idarubicin, powered by its active metabolite idarubicinol, has been realized in clinical settings. It is primarily used in combination with other agents to treat acute myeloid leukemia (AML) in adults.[1]
Phase I and II clinical trials have confirmed its activity and established dosing regimens for both intravenous and oral administration.[3][16][17] A key advantage is its efficacy via the oral route, which offers better patient convenience and a favorable tissue distribution profile.[14][18]
-
Acute Myeloid Leukemia (AML): Multiple randomized clinical trials and meta-analyses have shown that induction therapy with idarubicin and cytarabine (IA) results in higher complete remission rates and, in some studies, better overall survival compared to regimens using daunorubicin and cytarabine (DA).[2][5]
-
Breast Cancer and Melanoma: Oral idarubicin has also demonstrated antitumor activity in heavily pretreated patients with advanced breast cancer and melanoma.[18]
Table 2: Summary of Clinical Trial Results for Idarubicin
| Indication | Administration | Dose | Key Outcomes | Reference |
| Advanced Cancer | IV | MTD: 15-18 mg/m² | Myelosuppression was dose-limiting. Tumor responses seen in lymphoma, breast cancer, melanoma. | [17] |
| Advanced Cancer | Oral | MTD: 60 mg/m² | Vomiting was the most frequent toxic sign. | [17] |
| Advanced Breast Cancer | Oral | 15 mg/m² daily x 3 days | Partial remission in 30% of evaluable patients. | [18] |
| Advanced Melanoma | Oral | 15 mg/m² daily x 3 days | Partial remission in 14% of evaluable patients. | [18] |
| Acute Leukemias | IV | 8-12 mg/m² daily x 3-5 days | Potent antileukemic agent in relapsed/refractory ANLL and ALL. | [3] |
Toxicological Profile: Myelosuppression and Cardiotoxicity
The primary dose-limiting toxicity for idarubicin, and by extension idarubicinol, is myelosuppression, with leukopenia being more common than thrombocytopenia.[16][17] Other common side effects include nausea, vomiting, and alopecia, although alopecia is often less severe than with doxorubicin.[16][17][18]
A significant concern with all anthracyclines is cumulative dose-dependent cardiotoxicity.[19][20] However, preclinical and clinical data suggest that idarubicin may have a better cardiac safety profile than doxorubicin at equimyelotoxic doses.[16] Clinical studies evaluating cardiac function in patients receiving idarubicin did not find significant cardiotoxic activity within the cumulative doses tested, and no patients developed clinical congestive heart failure.[21]
Standardized Experimental Protocols
To ensure reproducibility and accuracy in the study of 4-demethoxydaunorubicinol, the following detailed protocols are provided.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for determining IC50 using the MTT assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line (e.g., K562 for leukemia, MCF-7 for breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells during the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 4-demethoxydaunorubicinol in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the various drug concentrations. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Protocol: In Vivo Antitumor Efficacy in a Murine Leukemia Model
This protocol describes a standard model for evaluating the in vivo efficacy of an anticancer agent against systemic leukemia.
Caption: Workflow for an in vivo murine leukemia efficacy study.
Methodology:
-
Animal Models and Housing:
-
Use female DBA/2 mice, 6-8 weeks old.
-
House animals in specific pathogen-free conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow a one-week acclimation period before the start of the experiment.
-
-
Tumor Cell Implantation:
-
On Day 0, inoculate each mouse intraperitoneally with 1 x 10⁶ P388 leukemia cells suspended in 0.1 mL of sterile saline.
-
-
Grouping and Treatment:
-
On Day 1, randomize the mice into treatment groups (n=8-10 per group), including a vehicle control group.
-
Administer 4-demethoxydaunorubicinol (or its parent compound for comparison) via the desired route (e.g., intravenous or oral gavage) at various dose levels. A typical schedule might be treatment on days 1, 5, and 9.
-
The vehicle control group should receive the same volume of the vehicle solution (e.g., saline).
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of toxicity and morbidity.
-
Record body weights every other day to assess drug toxicity.
-
The primary endpoint is survival. Record the date of death for each mouse.
-
-
Data Analysis:
-
Calculate the Median Survival Time (MST) for each group.
-
Determine the antitumor efficacy by calculating the percentage of increase in lifespan (ILS%) or the ratio of treated to control survival time (T/C %): T/C % = (MST of treated group / MST of control group) x 100.
-
A T/C % value ≥ 125% is typically considered significant antitumor activity.
-
Conclusion
4-Demethoxydaunorubicinol, the primary metabolite of idarubicin, is a highly potent antitumor agent. Its efficacy is rooted in classic anthracycline mechanisms—DNA intercalation and topoisomerase II inhibition—but amplified by favorable pharmacokinetics, including high lipophilicity, enhanced cellular uptake, and a prolonged half-life. These properties contribute to superior preclinical activity and translate into significant clinical benefit, particularly in acute myeloid leukemia. While myelosuppression remains the dose-limiting toxicity, its manageable safety profile and potential for reduced cardiotoxicity compared to older anthracyclines solidify the standing of its parent drug, idarubicin, as a cornerstone of modern chemotherapy. Further research into combination therapies and mechanisms of resistance will continue to refine its role in oncology.
References
- Ganzina, F., Pacciarini, M. A., & Di Pietro, N. (1986). Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin. PubMed.
- Arcamone, F., Bernardi, L., Giardino, P., Patelli, B., Di Marco, A., Casazza, A. M., Pratesi, G., & Reggiani, P. (1976). Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers. PubMed.
- Berman, E., Wittes, R. E., Leyland-Jones, B., Casper, E. S., Gralla, R. J., Howard, J., Williams, L., Petroni, G. R., & Young, C. W. (1983).
- N/A. (N/A). US4448724A - Synthesis of 4-demethoxydaunomycinone.
- N/A. (N/A). KR101563939B1 - Preparation method of 4-demethoxydouorubicin.
- NCI Dictionary of Cancer Terms. (N/A). Definition of 4-demethoxydaunorubicin.
- N/A. (N/A). Mechanisms of antitumor action of anthracycline antibiotics associated....
- N/A. (N/A). EP2518077A1 - Method of producing 4-demethoxydaunorubicin.
- N/A. (2023).
- Martoni, A., Pacciarini, M. A., & Pannuti, F. (1985). The new anthracycline 4-demethoxydaunorubicin by oral route in advanced pretreated breast cancer and melanoma. A pilot study. PubMed.
- Suzuki, H., Kawashima, K., & Yamada, K. (1988). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. PubMed.
- Berman, E. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. PubMed.
- Zare, P., Al-Musawi, S., Soleymani, S., Zarrabi, A., Hashemi, F., Zabolian, A., Hushmandi, K., Sethi, G., Ashrafizadeh, M., & Kumar, A. P. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PMC.
- Patsnap Synapse. (2024).
- Liu, D., Lin, Y., Wu, X., Zhang, C., & Wang, Y. (2020). The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials. PMC - NIH.
- N/A. (2013). Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse. PMC.
- Arcamone, F., Penco, S., Vigevani, A., Redaelli, S., Franchi, G., Di Marco, A., Casazza, A. M., Dasdia, T., Formelli, F., Necco, A., & Soranzo, C. (1975). Synthesis, antitumor activity, and cardiac toxicity of new 4-demethoxyanthracyclines. PubMed.
- Ewesuedo, R. B., & Ratain, M. J. (2001). Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types. PubMed.
- Tsuruo, T., Iida, H., Naganuma, K., Tsukagoshi, S., & Sakurai, Y. (1983). Antitumor Activity of Idarubicin, a Derivative of Daunorubicin, Against Drug Sensitive and Resistant P388 Leukemia. PubMed.
- N/A. (N/A). Daunorubicin.
- Ohtake, S., Miyawaki, S., Fujita, H., Kiyoi, H., Shinagawa, K., Usui, N., Okumura, H., Miyamura, K., Nakaseko, C., Okamoto, S., Nagai, T., & Naoe, T. (2011). Randomized study of induction therapy comparing standard-dose idarubicin with high-dose daunorubicin in adult patients with previously untreated acute myeloid leukemia: the JALSG AML201 Study. Blood.
- N/A. (N/A). The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin. MDPI.
- N/A. (N/A). In vitro and in vivo investigation of cardiotoxicity associated with anticancer proteasome inhibitors and their combination with anthracycline.
- Drugs.com. (2025).
- Masi, P., Suarato, A., Cironi, P., Comini, A., & Medda, A. (1987). Synthesis and antitumor activity of novel 4-demethoxyanthracyclines. PubMed.
- N/A. (2021). Preclinical Models of Cancer Therapy–Associated Cardiovascular Toxicity: A Scientific Statement From the American Heart Association.
- Patsnap Synapse. (2024). What is Idarubicin Hydrochloride used for?.
- Formelli, F., Carsana, R., & Pollini, C. (1987). Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors. PubMed.
- N/A. (2022). Daunorubicin-60 versus daunorubicin-90 versus idarubicin-12 for induction chemotherapy in acute myeloid leukemia.
- Villani, F., Comazzi, R., Crippa, F., & Guindani, A. (1989). Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin). PubMed.
- Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). In vitro modeling of the structure-activity determinants of anthracycline cardiotoxicity. PubMed.
- N/A. (N/A). Cardio-Oncology Preclinical Models: A Comprehensive Review. Anticancer Research.
- N/A. (2025). Pharmacology of Idarubicin (Idarubicinol); Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.
- N/A. (N/A). KR970000484B1 - Process for the preparation of 4-demethoxy daunomycinone, the aglycone of 4-demethoxy-daunorubicin.
- N/A. (N/A).
- N/A. (2020). Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms.
- N/A. (2025). Advancements in Managing Anthracycline-Induced Cardiotoxicity: Insights from Interventional Clinical Trials. Dove Medical Press.
- Ganzina, F. (1983). Phase I study of 4-demethoxydaunorubicin. PubMed.
- N/A. (2015).
- N/A. (N/A). Bio-distribution of clinically used anthracyclines in mice. (A) Drug....
- N/A. (N/A). Cardiotoxicity and cytotoxicity of the anthracycline analog 4'-deoxy-4'-iodo-doxorubicin.
- N/A. (2025). (PDF) Daunorubicin-60 vs daunorubicin-90 vs idarubicin-12 for induction chemotherapy in acute myeloid leukemia: a retrospective analysis of the Mayo Clinic experience.
- N/A. (2023). Idarubicin Versus Daunorubicin Versus Mitoxantrone for Induction Chemotherapy in Acute Myeloid Leukemia: Patient Registration Study of Turkish Society of Hematology-Acute Myeloid Leukemia Working Group. Blood.
- N/A. (N/A). .
Sources
- 1. Facebook [cancer.gov]
- 2. The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. ashpublications.org [ashpublications.org]
- 6. youtube.com [youtube.com]
- 7. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 9. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is Idarubicin Hydrochloride used for? [synapse.patsnap.com]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of idarubicin, a derivative of daunorubicin, against drug sensitive and resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase I and clinical pharmacology studies of intravenous and oral administration of 4-demethoxydaunorubicin in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phase I study of 4-demethoxydaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The new anthracycline 4-demethoxydaunorubicin by oral route in advanced pretreated breast cancer and melanoma. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for Determining the In Vitro Cytotoxicity of 4-Demethoxydaunorubicinol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity assay for 4-Demethoxydaunorubicinol, a key metabolite of the anthracycline antibiotic 4-demethoxydaunorubicin. Anthracyclines are a cornerstone of chemotherapy, and understanding the cytotoxic profile of their metabolites is crucial for evaluating overall therapeutic efficacy and potential toxicities.[1][2] This guide moves beyond a simple recitation of steps, delving into the rationale behind methodological choices, ensuring experimental integrity, and providing a framework for accurate data interpretation. We present a primary protocol using the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and a complementary protocol for the Lactate Dehydrogenase (LDH) release assay to provide a multi-faceted view of cytotoxicity.
Scientific Introduction: The Rationale for Cytotoxicity Profiling
4-Demethoxydaunorubicinol is the C-13 alcohol metabolite of 4-demethoxydaunorubicin, an analog of the potent anticancer agent daunorubicin.[3] The parent compounds in the anthracycline class exert their cytotoxic effects through a multi-modal mechanism, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to the formation of DNA double-strand breaks and the induction of apoptosis.[2][4] An additional mechanism involves the generation of reactive oxygen species (ROS), which contributes to cellular damage.[4]
Given that drug metabolites can possess their own distinct pharmacological or toxicological activities, quantifying the specific cytotoxicity of 4-Demethoxydaunorubicinol is essential. This allows for a more complete understanding of the parent drug's in vivo behavior and helps to differentiate between the effects of the administered compound and its metabolic byproducts. In vitro cytotoxicity assays serve as a foundational tool in this process, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[5][6] The most common metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process, such as cell proliferation, by 50%.[7][8]
Figure 1: Logical workflow from drug metabolism to cytotoxicity assessment.
Selecting the Appropriate Cytotoxicity Assay: A Two-Pronged Approach
No single assay can capture the complexity of all cytotoxic events. Therefore, we advocate for a primary metabolic assay supported by a secondary membrane integrity assay.
-
Primary Assay: MTT (Tetrazolium Salt Reduction) : This colorimetric assay is a gold standard for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
-
Complementary Assay: LDH (Lactate Dehydrogenase Release) : This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of late-stage apoptosis or necrosis.[10][11] This provides a distinct endpoint from the MTT assay and is particularly useful for confirming cell death rather than just metabolic slowdown. It is also less susceptible to interference from colored compounds.[12]
Materials and Equipment
Reagents & Consumables
-
4-Demethoxydaunorubicinol (powder form, purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or K562 leukemia cells)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
LDH Cytotoxicity Assay Kit (commercial kit recommended, e.g., from Promega, Thermo Fisher Scientific, or Abcam)
-
Doxorubicin (as a positive control)
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile pipette tips and microcentrifuge tubes
Equipment
-
Laminar flow hood (Class II)
-
CO₂ incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
Multichannel pipette
-
Microplate reader with absorbance filters (for wavelengths ~570 nm and ~490 nm)
-
Centrifuge
Experimental Workflow Overview
Figure 2: High-level experimental workflow for the in vitro cytotoxicity assay.
Detailed Step-by-Step Protocol: MTT Assay
This protocol is optimized for a 96-well plate format. It is critical to perform all steps in a sterile laminar flow hood to prevent contamination.
Step 1: Cell Seeding
The optimal cell seeding density is crucial for reliable results and must be determined empirically for each cell line. The goal is to have cells in the exponential growth phase at the end of the incubation period, typically 70-80% confluent in the untreated control wells.
-
Harvest Cells: Grow the selected cell line to ~80% confluency. For adherent cells, wash with PBS, then detach using Trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Cell Count: Perform a cell count using a hemocytometer and Trypan Blue staining to ensure cell viability is >95%.[13]
-
Seed Plate: Dilute the cell suspension in a complete medium to the predetermined optimal concentration (e.g., 5,000-10,000 cells/well for many adherent lines).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
Step 2: Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of 4-Demethoxydaunorubicinol in DMSO. Store at -20°C, protected from light. Doxorubicin should also be prepared similarly as a positive control.
-
Serial Dilutions: On the day of the experiment, perform a serial dilution of the stock solution in a complete medium to create 2X working concentrations. A typical 8-point dilution series might range from 200 µM down to 0.1 µM (2X concentrations).
-
Vehicle Control: Prepare a medium containing the same final concentration of DMSO as the highest drug concentration well (typically ≤0.5%). This is critical to ensure the solvent has no cytotoxic effect.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the appropriate 2X drug dilution, vehicle control, or fresh medium (for untreated control). This will result in a 1X final concentration in a total volume of 200 µL.
-
Plate Layout: A well-designed plate layout is essential for accuracy.
| Well Contents | Columns 1-3 | Columns 4-6 | Columns 7-9 | Columns 10-12 |
| Rows A-H | Triplicate Test Compound Dilutions | Triplicate Positive Control (Doxorubicin) | Untreated & Vehicle Controls | Blank (Medium Only) |
Step 3: Incubation
Incubate the treated plate for a defined period, typically 24, 48, or 72 hours, at 37°C, 5% CO₂. The choice of duration depends on the cell line's doubling time and the compound's expected mechanism of action.[13]
Step 4: MTT Addition and Formazan Solubilization
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well (including controls and blanks).
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Mix thoroughly by placing the plate on an orbital shaker for 5-10 minutes, ensuring complete solubilization.[14]
Step 5: Absorbance Measurement
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 650 nm can be used to subtract background noise.[14]
Complementary Protocol: LDH Release Assay
This assay should be run in parallel on a separate plate prepared identically to the MTT assay.
-
Prepare Plate: Seed and treat cells as described in MTT Protocol Steps 1-3.
-
Collect Supernatant: After the incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Perform LDH Reaction: Follow the manufacturer's protocol for the commercial LDH assay kit. This typically involves adding a reaction mix to the supernatant and incubating for 30 minutes at room temperature, protected from light.[15]
-
Measure Absorbance: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (usually ~490 nm).
Data Analysis and Interpretation
Figure 3: Workflow for data analysis and IC50 determination.
Calculation of Percentage Viability
First, subtract the average absorbance of the blank (medium only) wells from all other wells. Then, calculate the percentage of viability for each drug concentration using the following formula[16]:
% Viability = ( (Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control Well - Absorbance of Blank) ) * 100
IC50 Determination
-
Plot the calculated % Viability against the corresponding compound concentrations on a logarithmic X-axis.
-
Use a software package (e.g., GraphPad Prism, R, or Microsoft Excel with solver) to fit the data to a non-linear sigmoidal dose-response curve (variable slope).
-
The IC50 is the concentration of the compound that corresponds to 50% viability on this curve.[7]
Self-Validation and Trustworthiness
To ensure the integrity and reliability of your results, the following controls are mandatory:
-
Untreated Control: Cells in medium only. Represents 100% viability and normal cell health.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (DMSO) used. This value is the reference for calculating 100% viability.[5]
-
Positive Control: Cells treated with a compound of known cytotoxicity (e.g., Doxorubicin). This confirms that the cell line and assay system are responsive to cytotoxic agents.[5]
-
Blank Control: Wells containing only the culture medium. This accounts for background absorbance from the medium and dye.[16]
Potential Pitfall: Anthracyclines are reddish compounds and may interfere with colorimetric assays.[14] Always run a control plate with the drug dilutions in medium without cells to check for any intrinsic absorbance at the measurement wavelength. If significant interference is observed, the LDH assay is a more reliable alternative as it measures an endpoint in the supernatant.
References
-
National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity: Cell Counting Kit-8. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link] (Note: Deep link may be unstable; navigating from the main site may be required).
-
Formelli, F., et al. (1988). Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors. PubMed. Available at: [Link]
-
Fernandes, E., et al. (2018). Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]
-
Vilà, L., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH). Available at: [Link]
-
Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. PubMed. Available at: [Link]
-
Tyczyńska, K., et al. (2021). Various anthracyclines exhibit differential cytotoxic effects related to CBR1-induced resistance in lung cancer cells. National Institutes of Health (NIH). Available at: [Link]
-
Laurentian University (n.d.). Doxorubicin Safe Handling, Disposal, and Storage Procedures. Available at: [Link]
-
de Witte, J. H., et al. (2022). Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds. ResearchGate. Available at: [Link]
-
Mitrović, A., et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Pfizer Medical - US (n.d.). DOXORUBICIN (doxorubicin hydrochloride) How Supplied/Storage and Handling. Available at: [Link]
-
Thorn, C. F., et al. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. National Institutes of Health (NIH). Available at: [Link]
-
Visikol (2022). The Importance of IC50 Determination. Available at: [Link]
-
Promega Corporation (2018). CytoTox 96® Non-Radioactive Cytotoxicity Assay. protocols.io. Available at: [Link]
-
Gáspár, R., et al. (2014). Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages. National Institutes of Health (NIH). Available at: [Link]
-
Zhang, Y., et al. (2020). 4-Deoxy-ε-Pyrromycinone: A Promising Drug/Lead Compound to Treat Tumors. ResearchGate. Available at: [Link]
-
ResearchGate (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. Available at: [Link]
-
Onishi, M., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. Available at: [Link]
-
Fucikova, J., et al. (2010). Human Tumor Cells Killed by Anthracyclines Induce a Tumor-Specific Immune Response. Cancer Research. Available at: [Link]
-
RE-Place (n.d.). Neutral Red Uptake Assay. Available at: [Link]
-
Al-Yasari, A. Q. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. National Institutes of Health (NIH). Available at: [Link]
-
Bastos, T. S., et al. (2023). Anthracycline-induced cardiotoxicity and cell senescence: new therapeutic option?. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anthracycline-induced cardiotoxicity and cell senescence: new therapeutic option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Importance of IC50 Determination | Visikol [visikol.com]
- 9. Modulation of Induced Cytotoxicity of Doxorubicin by Using Apoferritin and Liposomal Cages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Experimental and Therapeutic Medicine [spandidos-publications.com]
Measuring 4-Demethoxydaunorubicinol in Urine: A Detailed Application Note for Researchers
Introduction: The Clinical Significance of Quantifying Idarubicinol
Idarubicin (4-demethoxydaunorubicin) is a potent anthracycline antibiotic employed in the treatment of hematological malignancies, most notably acute myeloid leukemia (AML).[1] Following administration, idarubicin is rapidly and extensively metabolized in the human body to its principal active metabolite, 4-demethoxydaunorubicinol, also known as idarubicinol.[2] This metabolite is not merely a breakdown product; it exhibits significant antitumor activity, comparable to the parent drug, and possesses a much longer elimination half-life, typically exceeding 45 hours.[3][4]
The prolonged presence and potent activity of idarubicinol mean that it contributes substantially to both the therapeutic efficacy and the potential toxicity of idarubicin treatment. Therefore, accurately measuring the concentration of 4-demethoxydaunorubicinol in biological matrices, such as urine, is of paramount importance for several reasons:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of idarubicin and idarubicinol is fundamental in drug development. Urinary excretion data provides crucial insights into the clearance pathways and overall drug disposition.[3]
-
Therapeutic Drug Monitoring (TDM): Monitoring patient exposure to idarubicinol can help in tailoring dosages to optimize therapeutic outcomes while minimizing dose-dependent toxicities, such as myelosuppression and cardiotoxicity.
-
Bioequivalence and Drug Interaction Studies: Quantifying urinary concentrations of idarubicinol is essential when comparing different formulations of idarubicin or assessing the impact of co-administered drugs on its metabolism.
This application note provides a comprehensive, field-proven protocol for the robust and sensitive quantification of 4-demethoxydaunorubicinol in human urine samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard for bioanalysis, offering unparalleled selectivity and sensitivity. The methodology detailed herein is grounded in established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[4]
Principle of the Method
This method employs a Solid-Phase Extraction (SPE) procedure to isolate 4-demethoxydaunorubicinol and an internal standard (IS) from the complex urine matrix, thereby reducing interferences and enhancing sensitivity. The extracted analytes are then separated using reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., drug-free human urine).
The causality behind this approach is clear: SPE provides essential sample clean-up, which is critical for mitigating matrix effects in LC-MS/MS.[5] The use of a stable, co-eluting internal standard is a self-validating mechanism within the protocol, correcting for variability during both the extraction and the analysis phases.[1]
Materials and Reagents
| Item | Description/Supplier | Rationale for Selection |
| Analyte Standards | 4-Demethoxydaunorubicinol (Idarubicinol) | High purity certified reference standard is essential for accurate calibration. |
| Idarubicin HCl | May be needed for metabolite-parent drug ratio studies. | |
| Internal Standard | Daunorubicin HCl | A close structural analog to idarubicinol, ensuring similar extraction and ionization behavior. Widely cited and validated for this purpose.[2] A Stable Isotope-Labeled (SIL) IS would be the ideal choice to perfectly mirror the analyte's behavior, but daunorubicin is a well-established and cost-effective alternative.[6] |
| Solvents | Acetonitrile (ACN), Methanol (MeOH) | LC-MS grade, high purity to minimize background noise and ensure consistent chromatographic performance. |
| Methylene Chloride, 2-Propanol (IPA) | HPLC or equivalent grade for SPE elution. | |
| Water | Type I Ultrapure (18.2 MΩ·cm) | |
| Reagents | Formic Acid (FA) | Optima™ LC/MS grade. Used as a mobile phase additive to promote protonation of the analytes for positive ion mode ESI. |
| Ammonium Formate | LC-MS grade. Can be used as a buffer in the mobile phase. | |
| SPE Cartridges | C18 Bonded Silica Cartridges (e.g., Bond Elut C18) | C18 is a non-polar stationary phase that effectively retains the moderately non-polar anthracycline structures from the aqueous urine matrix.[7] |
| Urine Samples | Human Urine, Drug-Free | Required for preparing calibration standards and quality control samples. Sourced from verified donors. |
| Labware | Polypropylene tubes, vials, and pipette tips | Minimizes analyte adsorption compared to glass for certain compounds. |
Experimental Protocols
Part 1: Sample Handling and Stability
The integrity of the analytical results begins with proper sample management. 4-Demethoxydaunorubicinol, like other anthracyclines, requires careful handling to prevent degradation.
-
Collection: Urine samples should be collected in sterile, polypropylene containers.[8]
-
Storage: Upon collection, samples should be immediately frozen and stored at -70°C or lower until analysis. Stability studies have shown that idarubicin and its metabolites are stable for at least two months at -80°C.[9]
-
Thawing: Samples should be thawed at room temperature. For stability, multiple freeze-thaw cycles should be avoided; a maximum of three cycles is generally permissible if validated.[9]
-
Light Protection: Anthracyclines can be light-sensitive. While short exposure during benchtop work is generally acceptable, prolonged exposure should be avoided. Storing samples in amber tubes or in the dark is recommended.[10]
Part 2: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of 4-demethoxydaunorubicinol and Daunorubicin (IS) in methanol at a concentration of 1 mg/mL. Store these at -20°C.
-
Working Standard Solutions: Create a series of combined working standard solutions of 4-demethoxydaunorubicinol by serial dilution of the primary stock with 50:50 (v/v) acetonitrile:water. These will be used to spike the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of Daunorubicin at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water. The optimal concentration should result in a robust signal without causing detector saturation.
-
Calibration Curve & QC Samples: Spike drug-free human urine with the working standard solutions to prepare a calibration curve consisting of a blank (no analyte, no IS), a zero sample (no analyte, with IS), and 8-10 non-zero concentration levels. Similarly, prepare QC samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Part 3: Solid-Phase Extraction (SPE) Protocol
This protocol is designed to efficiently extract the analytes from urine while removing salts and other polar interferences.
-
Sample Pre-treatment: Thaw urine samples and centrifuge at 4000 x g for 5 minutes to pellet any particulates. Take 1 mL of the supernatant.
-
Internal Standard Addition: Add a small volume (e.g., 25 µL) of the Daunorubicin IS working solution to all samples, calibration standards, and QCs (except the blank). Vortex briefly.
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the C18 cartridge.
-
Pass 1 mL of Type I Water through the cartridge. Do not allow the cartridge bed to go dry. This step is critical to activate the C18 functional groups for proper analyte retention.
-
-
Sample Loading: Load the pre-treated 1 mL sample onto the conditioned cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min) using a vacuum manifold.
-
Washing:
-
Wash the cartridge with 1 mL of Type I Water to remove salts and highly polar impurities.
-
Wash with 1 mL of 20% Methanol in water to remove less polar impurities.
-
-
Drying: Dry the cartridge bed thoroughly under high vacuum for 5-10 minutes. This step is crucial to remove all aqueous residue before adding the non-aqueous elution solvent.
-
Elution:
-
Elute the analytes with 1 mL of methylene chloride/2-propanol (1:1, v/v).[7] Collect the eluate in a clean polypropylene tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A/B mixture (e.g., 90:10 v/v). Vortex thoroughly to ensure complete dissolution.
-
-
Final Step: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. fda.gov [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Trace determination of anthracyclines in urine: a new high-performance liquid chromatography/tandem mass spectrometry method for assessing exposure of hospital personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 9. mdpi.com [mdpi.com]
- 10. Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection - GaBIJ [gabi-journal.net]
Application Note: Quantitative Analysis of 4-Demethoxydaunorubicinol and its Aglycones in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 4-demethoxydaunorubicinol (idarubicinol) and its corresponding aglycone metabolites in human plasma. 4-demethoxydaunorubicinol is the principal and pharmacologically active metabolite of the anthracycline chemotherapeutic agent, idarubicin.[1][2] Accurate measurement of both the metabolite and its aglycones is critical for comprehensive pharmacokinetic profiling, therapeutic drug monitoring (TDM), and understanding the complete metabolic fate of idarubicin, as aglycone formation can impact the drug's therapeutic index.[3][4] The protocol detailed herein employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring high precision, accuracy, and reliability for clinical and pharmaceutical research applications.[5][6]
Introduction: The Rationale for Metabolite-Specific Quantification
Idarubicin (4-demethoxydaunorubicin) is a potent anthracycline antibiotic used in the treatment of various hematological malignancies, most notably acute myeloid leukemia.[7][8] Unlike its parent compound, daunorubicin, idarubicin's structural modification—the absence of a methoxy group at the C-4 position—confers higher lipophilicity, leading to enhanced cellular uptake and a distinct metabolic profile.[7][8]
Upon administration, idarubicin is rapidly and extensively converted by cytosolic aldo-keto reductases to its primary active metabolite, 4-demethoxydaunorubicinol (idarubicinol).[1][2] This C-13 alcohol metabolite exhibits potent antileukemic activity comparable to the parent drug and has a significantly longer plasma half-life, suggesting it plays a crucial role in the overall therapeutic effect.[1][2]
Further metabolism or chemical degradation can lead to the cleavage of the glycosidic bond, releasing the sugar moiety (daunosamine) and forming aglycones (e.g., 4-demethoxydaunorubicinone and 4-demethoxydaunorubicinolone).[9][10] While generally considered less cytotoxic, these aglycones are implicated in the off-target cardiotoxicity associated with anthracyclines and can interfere with the analysis of the parent drug and its active metabolites.[3][11] Therefore, a highly selective and sensitive analytical method that can differentiate and quantify idarubicinol and its aglycones is essential for elucidating the drug's complete pharmacokinetic and pharmacodynamic profile.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering unparalleled specificity, sensitivity, and the ability to multiplex the analysis of structurally similar compounds in complex biological matrices.[12][13]
Metabolic Pathway Overview
The metabolic conversion of the parent drug, Idarubicin, to the analytes of interest is a critical consideration for the analytical method. The primary pathway involves the reduction of the C-13 keto group, followed by potential deglycosylation to form the aglycone.
Principle of the LC-MS/MS Method
The analytical workflow is designed for efficiency and robustness. The core principle involves three sequential stages:
-
Sample Preparation: Proteins in the plasma matrix, which can interfere with the analysis and foul the LC-MS system, are removed using a simple and rapid protein precipitation technique with an organic solvent. An internal standard (IS) is added prior to this step to control for variability during sample processing and analysis.
-
Chromatographic Separation: The extracted analytes are injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column separates 4-demethoxydaunorubicinol from its more hydrophobic aglycone and other endogenous plasma components based on their differential partitioning between the stationary and mobile phases.
-
Mass Spectrometric Detection: The column eluent is directed into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The instrument, operating in positive ion mode, is set to perform Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) isolates the specific protonated molecular ion (precursor ion) of each analyte. These isolated ions are then fragmented in the collision cell (Q2), and the second quadrupole (Q3) isolates a specific, characteristic fragment ion (product ion) for detection. This dual mass filtering provides exceptional specificity and minimizes background noise, enabling precise quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Reference Standards: 4-Demethoxydaunorubicinol, 4-Demethoxydaunorubicinolone (or appropriate aglycone standards).
-
Internal Standard (IS): Daunorubicin or a stable isotope-labeled analog.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.
-
Biological Matrix: Blank, drug-free human plasma (K2-EDTA anticoagulant recommended).
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is favored for its speed and simplicity, making it suitable for high-throughput analysis.
-
Aliquot Samples: Label 1.5 mL microcentrifuge tubes. Pipette 100 µL of plasma samples (standards, quality controls, or unknown samples) into the corresponding tubes.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Daunorubicin in 50:50 methanol:water) to each tube.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold temperature enhances protein precipitation.
-
Vortex: Vortex mix each tube vigorously for 30 seconds to ensure complete protein denaturation and extraction of the analytes into the supernatant.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant into a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Causality Behind Choices:
-
Acetonitrile: Chosen over methanol as it often provides more effective and complete protein precipitation, resulting in a cleaner sample.[14]
-
Formic Acid: The addition of acid ensures the analytes, which are basic, remain in their protonated state, improving their stability and chromatographic peak shape.
-
Internal Standard: Daunorubicin is structurally very similar to the analytes, ensuring its extraction efficiency and ionization response closely mimic that of the target compounds, thereby providing reliable correction for any sample-to-sample variation.[14]
Protocol 2: LC-MS/MS Instrumentation and Conditions
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC system capable of high-pressure gradient elution | Provides efficient and reproducible separation. |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size | C18 columns are standard for separating moderately non-polar compounds like anthracyclines and their metabolites from biological matrices.[12][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for analyte elution. Formic acid aids in protonation for ESI+.[15] |
| Gradient Elution | 0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) | A gradient is necessary to first elute polar matrix components to waste and then effectively elute and separate the analytes of interest. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing good efficiency and peak shape. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the MS detector and minimizes potential column overload. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amine group on the sugar moiety (for the metabolite) and carbonyl groups readily accept a proton.[10] |
| Capillary Voltage | 3.5 kV | Optimized for stable ion generation. |
| Source Temperature | 150 °C | Assists in the desolvation process. |
| Desolvation Temperature | 400 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| Gas Flows (N₂) | Desolvation Gas: 800 L/hr, Cone Gas: 50 L/hr | These flows must be optimized to maximize ion signal while preventing ion suppression. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID) in the collision cell. |
Table 3: Optimized MRM Transitions (Example)
Note: The exact m/z values and energies must be optimized by infusing pure standards.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 4-Demethoxydaunorubicinol | 498.2 | 397.1 | 20 | 50 |
| 4-Demethoxydaunorubicinolone | 397.1 | 379.1 | 25 | 50 |
| Daunorubicin (IS) | 528.2 | 397.1 | 22 | 50 |
Rationale for MRM Transitions:
-
Precursor Ion [M+H]⁺: Represents the protonated molecule of the intact analyte.
-
Product Ion: For glycosylated anthracyclines like 4-demethoxydaunorubicinol, the most common and stable fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the daunosamine sugar and charge retention on the aglycone portion.[9][10] For the aglycone itself, a common fragmentation is the loss of a water molecule (H₂O) from the tetracyclic ring system.
Overall Analytical Workflow
The entire process from sample receipt to final data reporting follows a systematic and validated pathway to ensure data integrity.
Method Validation Protocol
To ensure the trustworthiness and reliability of the data, the method must be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[6][16]
Table 4: Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity & Specificity | To ensure no interference from endogenous matrix components at the retention time of the analytes and IS. | Response in blank matrix from at least 6 sources should be < 20% of the LLOQ response for the analyte and < 5% for the IS. |
| Linearity & Calibration Curve | To demonstrate a proportional relationship between instrument response and analyte concentration. | A minimum of 6 non-zero standards. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the variability of measurements (precision). | Assessed at a minimum of four Quality Control (QC) levels (LOD, Low, Mid, High). Intra- and inter-day precision (CV%) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Analyte response should be at least 5 times the response of the blank. Precision (CV%) must be ≤ 20% and accuracy (%RE) must be within ±20%. |
| Matrix Effect & Recovery | To evaluate the suppressive or enhancing effect of the matrix on ionization and the efficiency of the extraction process. | Matrix factor should be consistent across at least 6 lots of matrix (CV% ≤ 15%). Recovery should be consistent and reproducible, though it does not need to be 100%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Assessed via Freeze-Thaw, Short-Term (bench-top), Long-Term, and Post-Preparative stability studies. Mean concentrations of stability QCs must be within ±15% of nominal concentrations of fresh QCs. |
Conclusion
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of 4-demethoxydaunorubicinol and its aglycone metabolites in human plasma. By leveraging the specificity of tandem mass spectrometry and a streamlined sample preparation procedure, this method delivers the sensitivity and reliability required for demanding pharmacokinetic and clinical research studies. The detailed explanation of the rationale behind procedural steps and the inclusion of a full validation framework ensures that researchers and scientists can implement this method with confidence, generating high-quality, defensible data to support drug development and personalized medicine initiatives.
References
-
MDPI. (n.d.). Advances and Challenges in Structural Studies of Bioactive Peptide-Anthracycline Conjugates: A Mass Spectrometric Insight. Available at: [Link]
-
Burcu, G., et al. (2020). Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies. Circulation: Genomic and Precision Medicine, 13(5). Available at: [Link]
-
ACS Publications. (2022). Methodological Aspects of μLC-MS/MS for Wide-Scale Proteomic Analysis of Anthracycline-Induced Cardiomyopathy. ACS Omega. Available at: [Link]
-
Dass, C., et al. (1988). Fast atom bombardment mass spectrometric analysis of anthracyclines and anthracyclinones. Biological Mass Spectrometry, 17(1), 37–45. Available at: [Link]
-
ResearchGate. (2020). Bioanalysis of doxorubicin aglycone metabolites in human plasma samples–implications for doxorubicin drug monitoring. Available at: [Link]
-
Van der Sluis, T. C., et al. (2018). Optimization of a Liquid Chromatographic Separation for the Simultaneous Determination of Four Anthracyclines and Their Respective 13-S-dihydro Metabolites. PubMed. Available at: [Link]
-
Berman, E., et al. (1991). Results of a randomized trial comparing idarubicin and cytosine arabinoside with daunorubicin and cytosine arabinoside in adult patients with newly diagnosed acute myelogenous leukemia. Blood, 77(8), 1666–1674. Available at: [Link]
-
Knebel, J., et al. (2022). An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma. Pharmaceuticals, 15(11), 1364. Available at: [Link]
-
Robert, J., et al. (1993). Idarubicin metabolism and pharmacokinetics after intravenous and oral administration in cancer patients: a crossover study. Cancer Chemotherapy and Pharmacology, 31(4), 324-8. Available at: [Link]
-
ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Available at: [Link]
-
Frontiers. (2019). Discovery of Novel Doxorubicin Metabolites in MCF7 Doxorubicin-Resistant Cells. Available at: [Link]
-
Bloom, J., et al. (1992). Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry. Journal of Analytical Toxicology, 16(4), 223-7. Available at: [Link]
-
ResearchGate. (n.d.). MRM transitions and compound-specific MS settings. Available at: [Link]
-
National Institutes of Health. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Available at: [Link]
-
Ghedin, M., et al. (2021). A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS ONE, 16(10), e0259149. Available at: [Link]
-
Ganzina, F. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs, 6(4), 259-76. Available at: [Link]
-
ResearchGate. (2014). Quantitative liquid chromatographic analysis of anthracyclines in biological fluids. Available at: [Link]
-
CompMS. (n.d.). MRM database. Available at: [Link]
-
U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Available at: [Link]
-
Bauermeister, A., et al. (2016). Mass spectrometric approaches for the identification of anthracycline analogs produced by actinobacteria. Journal of Mass Spectrometry, 51(6), 437-45. Available at: [Link]
-
ResearchGate. (n.d.). All anthracycline structures identified in this work. Available at: [Link]
-
ACS Publications. (2003). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry. Available at: [Link]
-
Blake, D. K., & Twelves, C. J. (2002). Separation methods for anthraquinone related anti-cancer drugs. Journal of Chromatography B, 777(1-2), 173-94. Available at: [Link]
-
ACS Publications. (2020). Doxorubicin and Aclarubicin: Shuffling Anthracycline Glycans for Improved Anticancer Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Weiss, M., & Seidel, D. (2003). Modeling the metabolism of idarubicin to idarubicinol in rat heart: effect of rutin and phenobarbital. Drug Metabolism and Disposition, 31(4), 462-8. Available at: [Link]
-
Wikipedia. (n.d.). Idarubicin. Available at: [Link]
-
Serval. (2021). Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring of cytotoxic anticancer drugs: a review. Available at: [Link]
-
ResearchGate. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
-
Misiti, F., et al. (2003). The secondary alcohol and aglycone metabolites of doxorubicin alter metabolism of human erythrocytes. Brazilian Journal of Medical and Biological Research, 36(12), 1643-51. Available at: [Link]
-
Zanette, L., et al. (1990). Pharmacokinetics of 4-demethoxydaunorubicin in cancer patients. Cancer Chemotherapy and Pharmacology, 25(6), 445-8. Available at: [Link]
-
National Institutes of Health. (2018). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. Available at: [Link]
-
Hromada, M. C. (2017). ISOLATION AND CHROMATOGRAPHIC SEPARATION OF CYTOTOXIC PLANT COMPOUNDS. Digital Commons @ Michigan Tech. Available at: [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]
-
ResearchGate. (n.d.). Metabolites (peaks) identified with MRM transition code and liquid.... Available at: [Link]
-
MDPI. (2015). Preparative Isolation of Three Anthraquinones from Rumex japonicus by High-Speed Counter-Current Chromatography. Available at: [Link]
-
Cummings, J., & Milroy, R. (1986). In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach. Anticancer Research, 6(5), 1177-9. Available at: [Link]
-
Krisch, R. E., et al. (1986). Phase I study of 4-demethoxydaunorubicin by oral route in patients with advanced cancer. Investigational New Drugs, 4(1), 21-5. Available at: [Link]
Sources
- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 4-demethoxydaunorubicin in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of a randomized trial comparing idarubicin and cytosine arabinoside with daunorubicin and cytosine arabinoside in adult patients with newly diagnosed acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Idarubicin - Wikipedia [en.wikipedia.org]
- 9. Sci-Hub. Fast atom bombardment mass spectrometric analysis of anthracyclines and anthracyclinones / Biological Mass Spectrometry, 1988 [sci-hub.kr]
- 10. Mass spectral characterization of three anthracycline antibiotics: a comparison of thermospray mass spectrometry to particle beam mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. api.unil.ch [api.unil.ch]
- 14. Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of a liquid chromatographic separation for the simultaneous determination of four anthracyclines and their respective 13-S-dihydro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of 4-Demethoxydaunorubicinol using In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by Senior Application Scientist, Gemini
Introduction: The Rationale for In Vivo Efficacy Studies of 4-Demethoxydaunorubicinol
4-Demethoxydaunorubicinol, more commonly known as idarubicinol, is the principal and biologically active metabolite of the anthracycline chemotherapeutic agent, idarubicin.[1] Following administration, idarubicin is extensively and rapidly metabolized, primarily in the liver, to idarubicinol.[1][2] This metabolite is not merely a breakdown product; it exhibits potent cytotoxic activity, in some cases comparable to the parent drug, and possesses a significantly longer plasma half-life (over 45 hours for idarubicinol versus approximately 22 hours for idarubicin).[3] This extended half-life suggests that idarubicinol may be a primary contributor to both the sustained anti-leukemic effects and the dose-limiting cardiotoxicity associated with idarubicin therapy.[1][3]
The mechanism of action for idarubicinol mirrors that of other potent anthracyclines. It functions primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II.[4][5] This action leads to the stabilization of the DNA-topoisomerase II complex, preventing the re-ligation of double-strand breaks and ultimately triggering cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[5][6]
Given its significant in vivo activity and prolonged exposure, designing preclinical studies that directly evaluate the efficacy and safety of 4-demethoxydaunorubicinol is paramount. Direct administration of the metabolite allows for a more precise understanding of its therapeutic window, unconfounded by the variable metabolism of the parent drug, idarubicin. This document provides a comprehensive guide to selecting appropriate animal models and detailed protocols for assessing the anti-tumor efficacy and potential cardiotoxicity of 4-demethoxydaunorubicinol.
Part 1: Strategic Selection of Animal Models
The choice of an appropriate animal model is the cornerstone of a successful preclinical study. The decision should be driven by the specific scientific question, the cancer type of interest, and the desired endpoints. Two main categories of murine models are recommended: leukemia models, reflecting the primary clinical use of idarubicin, and solid tumor xenograft models, for exploring broader anti-cancer applications.
Leukemia Models: Simulating Hematological Malignancies
Since idarubicin is a frontline treatment for acute myeloid leukemia (AML), leukemia models are highly relevant.[3]
-
Syngeneic Models (e.g., P388 Murine Leukemia): These models involve the transplantation of murine leukemia cell lines into immunocompetent mice of the same strain (e.g., DBA/2 mice for P388 cells).[2]
-
Causality: The primary advantage is the presence of a fully intact immune system. This is crucial as some chemotherapies, including anthracyclines, can induce immunogenic cell death, where the host immune system contributes to tumor eradication.[7] This model is excellent for studying fundamental anti-leukemic activity and survival.
-
-
Human Cell Line-Derived Xenograft (CDX) Models (e.g., MV-4-11, HL-60): These models involve the inoculation of human leukemia cell lines into immunodeficient mice (e.g., NOD/SCID or NSG).[1][8] The MV-4-11 cell line, isolated from an AML patient, is particularly relevant as it harbors an FLT3 internal tandem duplication (ITD) mutation, a common driver in AML.[3]
-
Causality: This approach allows for the testing of a human-specific drug target in a live animal. It is considered a standard for preclinical efficacy testing of agents intended for human use.[9] These models can be established either systemically (via tail vein injection) to mimic disseminated disease or subcutaneously to form solid tumors for easier measurement.[1]
-
-
Patient-Derived Xenograft (PDX) Models: These models involve the direct transplantation of primary leukemia cells from patients into highly immunodeficient mice.[7]
-
Causality: PDX models are considered the most clinically relevant as they retain the genetic and phenotypic heterogeneity of the original patient's tumor.[7] They are invaluable for predicting clinical response and studying mechanisms of resistance.
-
Table 1: Comparison of Recommended Leukemia Models
| Model Type | Host Mouse Strain | Cell Line/Tissue | Key Advantages | Key Disadvantages |
| Syngeneic | DBA/2 (Immunocompetent) | P388 (Murine Leukemia) | Intact immune system, cost-effective, rapid tumor progression. | Murine origin may not fully reflect human disease. |
| CDX (Systemic) | NOD/SCID, NSG (Immunodeficient) | MV-4-11, HL-60 (Human AML) | Models disseminated disease, human-specific targets, allows bioluminescence tracking. | Lacks a functional immune system, requires specialized imaging. |
| CDX (Subcutaneous) | NOD/SCID, NSG (Immunodeficient) | MV-4-11 (Human AML) | Easy to monitor tumor growth via calipers, high take rate.[1] | Does not fully replicate the bone marrow microenvironment. |
| PDX | NSG (Highly Immunodeficient) | Primary Patient AML Cells | Highest clinical relevance, preserves tumor heterogeneity.[7] | Expensive, technically demanding, variable engraftment rates. |
Solid Tumor Xenograft Models
To explore the efficacy of 4-demethoxydaunorubicinol against solid tumors, well-established human cancer cell line xenografts are recommended. Anthracyclines like doxorubicin are standard of care in breast cancer, making these models a logical choice.[7]
-
Breast Cancer Xenografts (e.g., MDA-MB-231, MCF-7):
-
MDA-MB-231: A triple-negative breast cancer (TNBC) cell line that forms aggressive, metastatic tumors in immunodeficient mice.[10][11] This model is suitable for evaluating efficacy against highly malignant disease.
-
MCF-7: An estrogen receptor-positive (ER+) cell line that is sensitive to doxorubicin.[3] This model requires estrogen supplementation in the host mouse to support tumor growth and is ideal for studying efficacy in hormone-receptor-positive breast cancer.[12]
-
-
Lung Cancer Xenografts: Models using cell lines like A549 or H460 can be employed to investigate activity against non-small cell lung cancer.[8]
Part 2: Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps and justifications for experimental choices.
Workflow Diagram: Preclinical Efficacy and Safety Evaluation
Caption: Overall workflow for in vivo evaluation of 4-Demethoxydaunorubicinol.
Protocol: Systemic AML Xenograft Model (MV-4-11)
This protocol details the evaluation of 4-demethoxydaunorubicinol in a disseminated leukemia model, which closely mimics the human disease state.
1. Cell Preparation: a. Culture human MV-4-11 AML cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% fetal bovine serum. b. For tracking, transduce cells with a lentiviral vector expressing firefly luciferase (luc2) and a fluorescent marker (e.g., GFP). Select a stable, high-expressing monoclonal population to ensure consistent signal.[13] c. Harvest cells during the logarithmic growth phase. Wash twice with sterile, serum-free PBS. d. Resuspend cells in sterile PBS at a concentration of 25 x 10⁶ cells/mL. Perform a viability count (e.g., trypan blue); viability must be >95%. Keep cells on ice.
2. Animal Procedure: a. Use female NOD/SCID or NSG mice, 6-8 weeks old. Allow at least one week of acclimation. b. On Day 0, inject each mouse with 5 x 10⁶ MV-4-11-luc2 cells in a 200 µL volume via the lateral tail vein.[14]
3. Monitoring Leukemia Burden: a. Starting on Day 3-4 post-injection, perform weekly bioluminescence imaging (BLI). b. Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection. c. After 10-15 minutes, anesthetize mice with isoflurane and acquire images using an in vivo imaging system (IVIS). d. Quantify the total photon flux (photons/second) from a defined region of interest covering the whole mouse. Leukemia will typically first establish in the bone marrow and spleen.[11][14]
4. Treatment Protocol: a. When the average BLI signal reaches a predetermined threshold (e.g., 10⁷-10⁸ p/s), randomize mice into treatment groups (n=8-10 per group). b. Justification for Dosing: Since idarubicinol is the active metabolite of idarubicin, initial dosing can be guided by the parent drug's effective dose in mice. Idarubicin has shown efficacy in murine leukemia models with intravenous doses.[6] A dose-finding study is recommended. c. Treatment Groups:
- Group 1: Vehicle control (e.g., 0.9% saline), IV administration.
- Group 2: 4-Demethoxydaunorubicinol (e.g., 1 mg/kg), IV, administered on a schedule such as Days 1, 5, and 9.[6]
- Group 3: Idarubicin (positive control, e.g., 1 mg/kg), IV, same schedule. d. Monitor body weight 2-3 times weekly and observe for clinical signs of toxicity. A body weight loss of >20% is a common endpoint.
5. Efficacy Endpoints: a. Primary Endpoint: Overall survival. Monitor mice daily and euthanize upon reaching humane endpoints (e.g., >20% weight loss, hind-limb paralysis, respiratory distress). Plot Kaplan-Meier survival curves. b. Secondary Endpoint: Change in leukemia burden. Continue weekly BLI to track disease progression or regression in response to treatment.
Protocol: Subcutaneous Solid Tumor Xenograft Model (MDA-MB-231)
This protocol is designed to assess efficacy against a solid tumor, where tumor volume is the primary readout.
1. Cell and Animal Preparation: a. Culture MDA-MB-231 cells in DMEM with 10% FBS. b. Harvest and wash cells as described in 2.1.1. Resuspend in a 1:1 mixture of sterile PBS and Matrigel® at 50 x 10⁶ cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that supports initial tumor cell engraftment and growth. c. Inject 5 x 10⁶ cells in a 100 µL volume subcutaneously into the right flank of female immunodeficient mice.[6]
2. Tumor Growth Monitoring and Treatment: a. Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. b. Calculate tumor volume using the formula: Volume = (L x W²)/2.[9] c. When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups.[9] d. Treatment Groups:
- Group 1: Vehicle control.
- Group 2: 4-Demethoxydaunorubicinol (dose and schedule determined from MTD studies).
- Group 3: Doxorubicin (positive control, e.g., 5 mg/kg, IP, weekly).[8]
3. Efficacy Endpoints: a. Primary Endpoint: Tumor Growth Inhibition (TGI). Continue treatment and tumor measurements until tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³). b. At the end of the study, calculate the %TGI using the formula: %TGI = [1 – (Mean volume of treated tumors at end / Mean volume of control tumors at end)] x 100%.[15] c. Tumors can be excised at the end of the study, weighed, and processed for further analysis (e.g., histology, biomarker analysis).
Part 3: Critical Safety Assessment: Cardiotoxicity Protocols
Cardiotoxicity is the most significant dose-limiting side effect of anthracyclines.[4] A comprehensive in vivo study must include a robust assessment of cardiac function. These assessments can be integrated into the efficacy studies or run as a separate safety study in non-tumor-bearing mice.
Cardiotoxicity Assessment Workflow
Caption: Workflow for comprehensive cardiotoxicity assessment in mice.
Protocol: Serial Echocardiography
1. Rationale: Echocardiography provides a non-invasive, longitudinal assessment of cardiac function, allowing each animal to serve as its own control. Key parameters are Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
2. Procedure: a. Perform baseline echocardiograms on all mice before the first treatment dose. b. Anesthetize the mouse lightly with isoflurane (1-2%). Anesthesia depth is critical; it must be sufficient to immobilize the mouse but not so deep as to excessively suppress heart rate. c. Place the mouse in a supine position on a heated platform to maintain body temperature. d. Remove chest hair using a depilatory cream to ensure good probe contact. e. Apply pre-warmed ultrasound gel to the chest. f. Using a high-frequency linear array transducer (30-40 MHz), acquire images in both parasternal long-axis (PSAX) and short-axis (SAX) views. g. From the M-mode image in the SAX view at the papillary muscle level, measure the Left Ventricular Internal Diameter at end-diastole (LVID;d) and end-systole (LVID;s). h. Calculate LVEF and FS using the system software. A significant decrease in LVEF from baseline is indicative of cardiac dysfunction.[4] i. Repeat echocardiography at the end of the treatment period or at specified intervals for chronic studies.
Protocol: Cardiac Biomarker Analysis
1. Rationale: Circulating levels of cardiac troponin I (cTnI) and B-type natriuretic peptide (BNP) are sensitive and specific markers of cardiac injury.
2. Procedure: a. At the study endpoint, collect blood via cardiac puncture from terminally anesthetized mice. b. Use collection tubes containing an anticoagulant such as EDTA or heparin. c. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. d. Carefully collect the plasma supernatant and store at -80°C until analysis. e. Quantify cTnI and BNP levels using commercially available, mouse-specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Protocol: Histopathological Evaluation
1. Rationale: Microscopic examination of heart tissue provides the definitive assessment of cardiomyocyte damage, vacuolization, and fibrosis, which are hallmarks of anthracycline-induced cardiotoxicity.
2. Procedure: a. Immediately following blood collection, excise the heart. b. Briefly rinse in cold PBS to remove excess blood. c. Blot dry and record the heart weight. An increase in the heart weight to body weight ratio can indicate hypertrophy or edema. d. Fix the heart in 10% neutral buffered formalin for 24-48 hours. e. Process the tissue through graded alcohols and xylene, and embed in paraffin wax. f. Cut 4-5 µm thick sections, focusing on a transverse section that includes both ventricles. g. Staining:
- Hematoxylin and Eosin (H&E): For general morphology and to identify cytoplasmic vacuolization, myofibrillar loss, and inflammatory cell infiltration.
- Masson's Trichrome: To specifically stain for collagen (blue/green), indicating fibrosis, and to contrast it with healthy myocardium (red). h. A board-certified veterinary pathologist should score the slides for the severity of cardiotoxic changes.
Part 4: Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of idarubicinol is crucial for interpreting efficacy and toxicity data.
Protocol: Plasma and Tissue Pharmacokinetics
1. Rationale: This study will determine the concentration-time profile of 4-demethoxydaunorubicinol in circulation and its distribution to key tissues (tumor and heart).
2. Procedure: a. Administer a single intravenous dose of 4-demethoxydaunorubicinol to tumor-bearing or non-tumor-bearing mice. b. At designated time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose), collect blood from a cohort of mice (n=3 per time point). c. For sparse sampling, use techniques like saphenous or tail vein sampling. For terminal time points, use cardiac puncture. d. Process blood to plasma as described in 3.2.2. e. At each time point, also collect tissues of interest (e.g., tumor, heart, liver). f. Rinse tissues, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C. g. Prepare tissue homogenates in a suitable buffer. h. Extract the drug from plasma and tissue homogenates (e.g., using protein precipitation with acetonitrile). i. Analyze the concentration of 4-demethoxydaunorubicinol using a validated High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[13] j. Use the resulting data to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), and Area Under the Curve (AUC).
Conclusion
4-Demethoxydaunorubicinol (idarubicinol) is a critical mediator of the clinical activity of idarubicin. The animal models and detailed protocols provided in this guide offer a robust framework for rigorously evaluating its preclinical efficacy and safety profile. By employing clinically relevant leukemia and solid tumor models, and integrating comprehensive assessments of anti-tumor activity with detailed cardiotoxicity and pharmacokinetic analyses, researchers can generate the high-quality, reproducible data necessary to advance the development of this potent anti-cancer agent. The causality-driven approach to model selection and the self-validating nature of the described protocols will ensure that the generated data is both reliable and translatable.
References
-
Fukushima, T., Ueda, T., Uchida, M., & Nakamura, T. (1993). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. International Journal of Hematology, 57(2), 121–130. [Link]
-
Pharmacology of Idarubicin (Idarubicinol); Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, March 14). YouTube. [Link]
-
Dodds, H. M., & Haigh, J. M. (1991). Modeling the metabolism of idarubicin to idarubicinol in rat heart: effect of rutin and phenobarbital. Journal of Pharmacokinetics and Biopharmaceutics, 19(5), 527–545. [Link]
-
Camaggi, C. M., Strocchi, E., Comparsi, R., Angelelli, B., & Pannuti, F. (1986). Pharmacokinetics of 4-demethoxydaunorubicin in cancer patients. Cancer Chemotherapy and Pharmacology, 16(3), 225–228. [Link]
-
Grandi, M., & Giuliani, F. C. (1987). Comparative activity of idarubicin and idarubicinol in combination with cyclosporin A in multidrug-resistant leukemia cells. Cancer Chemotherapy and Pharmacology, 20(4), 307–310. [Link]
-
Roa, W. H., Azarmi, S., Al-Ghananeem, A., & Löbenberg, R. (2011). Inhalable nanoparticles, a non-invasive approach to treat lung cancer in a mouse model. Journal of Controlled Release, 150(1), 49–55. [Link]
-
Barabé, F., Bonnet, D., & Dick, J. E. (2007). A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia. Leukemia, 21(5), 1047–1054. [Link]
-
Casazza, A. M. (1979). Antitumor activity of 4-demethoxydaunorubicin in mice. Cancer Treatment Reports, 63(5), 835–844. [Link]
-
Osborne, C. K., Hobbs, K., & Clark, G. M. (1993). Effect of estrogens and antiestrogens on growth of human breast cancer cells in athymic nude mice. Cancer Research, 53(16), 3773–3778. [Link]
-
Malfyt, T., & Bauters, F. (2024). In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
-
Synapse, P. (2024, July 17). What is the mechanism of Idarubicin Hydrochloride? Patsnap Synapse. [Link]
-
Drugs.com. (2025, June 5). Idarubicin: Package Insert / Prescribing Information / MOA. [Link]
-
Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research, 13(4), 215. [Link]
-
Reaction Biology. (n.d.). MV4-11: Subcutaneous AML xenograft tumor model. [Link]
-
Teicher, B. A. (2011). Tumor Models in Cancer Research. Humana Press. [Link]
-
Crown Bioscience. (n.d.). AML PDX Models, 3D Bone Marrow Niche & Biomarkers. [Link]
-
Mattar, M. F., & Oltersdorf, T. (2011). Pivotal role of innate and adaptive immunity in anthracycline chemotherapy of established tumors. Cancer Research, 71(14), 4821–4830. [Link]
-
Hather, G., Liu, R., & Bandi, S. (2014). Growth rate analysis and efficient experimental design for tumor xenograft studies. Statistics in Biopharmaceutical Research, 6(3), 255-267. [Link]
-
Mayerhofer, C. (2025, March 21). Studying AML in mouse models: methods and challenges. VJHemOnc. [Link]
-
McIntyre, A., & Jones, A. (2013). Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission. BMC Cancer, 13, 34. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncology Reports [spandidos-publications.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Pivotal role of innate and adaptive immunity in anthracycline chemotherapy of established tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 10. Functional and genomic characterisation of a xenograft model system for the study of metastasis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Administering 4-Demethoxydaunorubicinol in Murine Tumor Models: Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of 4-Demethoxydaunorubicinol (Idarubicinol)
4-Demethoxydaunorubicinol, more commonly known as idarubicinol, is the principal and biologically active metabolite of idarubicin, a potent anthracycline antibiotic used in the treatment of various cancers, particularly acute myeloid leukemia (AML).[1][2] While idarubicin itself is a powerful chemotherapeutic agent, idarubicinol has garnered significant interest due to its own cytotoxic activity against tumor cells and its distinct pharmacokinetic profile.[2][3] Notably, preclinical studies have suggested that idarubicinol may exhibit a more favorable safety profile, particularly with respect to cardiotoxicity, a dose-limiting side effect often associated with anthracyclines.[4]
This document provides a comprehensive guide for the administration of 4-demethoxydaunorubicinol in murine tumor models. Recognizing that direct administration protocols for idarubicinol are less commonly published than for its parent drug, this guide will first detail the established methods for idarubicin administration in mice. Subsequently, it will present a detailed, scientifically-grounded protocol for the administration of idarubicinol, providing the rationale for the proposed experimental design. These protocols are intended to serve as a robust starting point for researchers investigating the preclinical efficacy of this promising therapeutic agent.
Mechanism of Action: A Dual Assault on Cancer Cells
Idarubicin and its metabolite, idarubicinol, exert their cytotoxic effects through a multi-pronged attack on cancer cells. The primary mechanism involves the intercalation of the molecule into the DNA double helix, thereby disrupting the normal functioning of topoisomerase II.[1][5] This enzyme is critical for relieving the torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, idarubicin and idarubicinol prevent the re-ligation of DNA strands, leading to double-strand breaks and the initiation of apoptotic cell death.[6]
Furthermore, the quinone moiety of the anthracycline structure can participate in redox cycling, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, further contributing to cellular demise.
Caption: Mechanism of action of 4-Demethoxydaunorubicinol.
PART 1: Established Protocol for Administering Idarubicin in Murine Tumor Models
This section outlines a standard protocol for the administration of the parent drug, idarubicin, which serves as a foundational reference for the subsequent idarubicinol protocol.
Materials and Reagents
-
Idarubicin Hydrochloride (powder)
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Sodium Chloride (Saline)
-
Appropriate murine tumor cell line (e.g., P388 leukemia, human xenograft)
-
Immunocompromised mice (e.g., NOD/SCID, NSG for xenografts) or syngeneic mice for murine cell lines
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Calipers for tumor measurement
-
Animal welfare monitoring log
Murine Tumor Model Establishment
-
Cell Culture: Culture the chosen human tumor cell line under sterile conditions according to the supplier's recommendations.
-
Cell Harvest: When cells reach 70-80% confluency, harvest them using standard cell culture techniques (e.g., trypsinization).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or automated cell counter.
-
Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100 µL). For some cell lines, co-injection with Matrigel may enhance tumor take-rate.
-
Subcutaneous Implantation:
-
Anesthetize the mouse using an approved method.
-
Shave and sterilize the injection site on the flank of the mouse.
-
Using a 27-gauge needle and a 1 mL syringe, inject 100 µL of the cell suspension subcutaneously.
-
Monitor the animal until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions at least twice weekly using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Cell Preparation: Prepare a single-cell suspension of leukemia cells (e.g., P388) in sterile PBS.
-
Intravenous Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Using a 29 or 30-gauge needle, inject the cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100-200 µL) into the lateral tail vein.
-
-
Disease Progression Monitoring: Monitor the mice daily for signs of disease, such as weight loss, ruffled fur, lethargy, and hind-limb paralysis.
Idarubicin Preparation and Administration
WARNING: Idarubicin is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and a certified chemical fume hood.
-
Reconstitution: Reconstitute the lyophilized Idarubicin Hydrochloride powder with Sterile Water for Injection to a stock concentration of 1 mg/mL.
-
Dilution: Further dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration Route: The most common route of administration for idarubicin in preclinical studies is intravenous (IV) injection via the tail vein.[7] Intraperitoneal (IP) injection can also be used.
-
Dosage: The optimal dose of idarubicin will vary depending on the tumor model and the treatment schedule. A typical starting dose range for intravenous administration in mice is 1-5 mg/kg.[8] It is crucial to perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model.
-
Treatment Schedule: Treatment can be administered as a single dose or in multiple doses (e.g., once daily for 3 consecutive days, or once every 3 days for three cycles).
Caption: Experimental workflow for Idarubicin administration.
PART 2: Proposed Protocol for Administering 4-Demethoxydaunorubicinol (Idarubicinol)
This section provides a detailed protocol for the direct administration of idarubicinol. As this is a less-documented procedure, the rationale behind each step is provided, and researchers are strongly encouraged to conduct pilot studies to optimize these parameters for their specific experimental setup.
Rationale for a Dedicated Idarubicinol Protocol
-
Direct Efficacy Assessment: Administering idarubicinol directly allows for the unambiguous assessment of its intrinsic antitumor activity, independent of the metabolic conversion from idarubicin.
-
Pharmacokinetic Studies: This approach enables the characterization of the pharmacokinetic and pharmacodynamic properties of idarubicinol itself.
-
Toxicity Profiling: Direct administration is essential for accurately determining the toxicity profile and maximum tolerated dose (MTD) of idarubicinol.[4]
Materials and Reagents
-
4-Demethoxydaunorubicinol (Idarubicinol) (powder)
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile Polyethylene Glycol 400 (PEG400)
-
Sterile 0.9% Sodium Chloride (Saline) or 5% Dextrose Solution (D5W)
-
All other materials as listed in Section 1.1.
Murine Tumor Model Establishment
Follow the procedures outlined in Section 1.2 for establishing either a subcutaneous xenograft or a disseminated leukemia model.
Idarubicinol Formulation and Administration
Justification for Formulation: Idarubicinol, like many anthracyclines, may have limited aqueous solubility. A co-solvent system is often necessary for in vivo administration. The proposed formulation is a common and generally well-tolerated vehicle for preclinical drug delivery.
-
Stock Solution Preparation:
-
Due to potential solubility challenges, a stock solution in a non-aqueous solvent is recommended.
-
Under sterile conditions in a chemical fume hood, dissolve the idarubicinol powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Gently warm and vortex to aid dissolution.
-
-
Working Solution Formulation (Co-solvent System):
-
For intravenous administration, the final concentration of DMSO should be minimized to avoid toxicity. A common vehicle composition is a mixture of DMSO, PEG400, and saline.
-
Example Formulation (for a final DMSO concentration of 10%):
-
10% DMSO
-
40% PEG400
-
50% Saline (0.9% NaCl) or D5W
-
-
Preparation Steps:
-
Calculate the required volume of the idarubicinol stock solution based on the desired final concentration and injection volume.
-
In a sterile tube, add the required volume of PEG400.
-
Add the calculated volume of the idarubicinol/DMSO stock solution to the PEG400 and mix thoroughly.
-
Slowly add the saline or D5W to the DMSO/PEG400 mixture while vortexing to prevent precipitation. The final solution should be clear.
-
-
-
Administration Route: Intravenous (IV) injection via the tail vein is the preferred route for achieving systemic drug distribution. Intraperitoneal (IP) injection is an alternative.
-
Proposed Dosage:
-
Rationale: Since idarubicinol is reported to be as potent or slightly less potent than idarubicin in some models, a starting dose range similar to or slightly higher than that of idarubicin is a reasonable starting point.[2]
-
Recommended Starting Dose Range: 2-10 mg/kg.
-
Crucial Note: A pilot dose-escalation study is essential to determine the MTD of idarubicinol in your specific mouse strain and tumor model.
-
-
Treatment Schedule: A schedule similar to that used for idarubicin can be employed initially (e.g., once daily for 3 days, or every third day for three doses). The longer half-life of idarubicinol might allow for less frequent dosing, which should be explored in efficacy studies.[9]
Efficacy and Toxicity Evaluation
-
Tumor Growth Inhibition: For subcutaneous models, monitor tumor volume as described in Section 1.2.6. Calculate the percentage of tumor growth inhibition (%TGI).
-
Survival Analysis: For leukemia models, monitor survival and plot Kaplan-Meier survival curves.
-
Toxicity Monitoring:
-
Record body weight at least twice weekly. A sustained body weight loss of more than 15-20% is a common humane endpoint.
-
Observe the animals daily for clinical signs of toxicity, such as changes in posture, activity, and grooming.
-
At the end of the study, major organs can be collected for histopathological analysis to assess for any drug-related toxicities.
-
Data Presentation
Table 1: Example Dosing Regimens for Idarubicin and Proposed Starting Doses for Idarubicinol
| Compound | Route of Administration | Proposed Dose Range (mg/kg) | Example Dosing Schedule | Murine Model |
| Idarubicin | IV, IP | 1 - 5 | QDx3 or Q3Dx3 | Leukemia, Solid Tumors |
| Idarubicinol | IV, IP | 2 - 10 | QDx3 or Q3Dx3 | Leukemia, Solid Tumors |
Ethical Considerations and Humane Endpoints
All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.[10][11] An approved animal care and use protocol is mandatory.
Humane Endpoints:
-
Tumor volume exceeding a predetermined size (e.g., 2000 mm³ or when the tumor diameter exceeds 20 mm).
-
Tumor ulceration or necrosis.
-
Significant and sustained body weight loss (>20%).
-
Severe clinical signs of distress (lethargy, anorexia, hunched posture).
Animals reaching these endpoints should be humanely euthanized.
Conclusion
The administration of 4-demethoxydaunorubicinol (idarubicinol) in murine tumor models offers a valuable avenue for preclinical cancer research. While established protocols for its parent compound, idarubicin, provide a strong foundation, the direct investigation of idarubicinol requires careful consideration of its unique properties. The protocols outlined in this guide, particularly the proposed methodology for idarubicinol administration, are designed to provide researchers with a comprehensive and scientifically sound starting point for their in vivo studies. Adherence to ethical guidelines and the implementation of pilot studies to optimize dosing and formulation are paramount to the successful and humane execution of these experiments.
References
-
DRUG NAME: Idarubicin - BC Cancer. [Link]
-
Idarubicin Hydrochloride Professed 1 mg/mL [5 mL, 10 mL and 20 mL vials] Antineoplastic Agent - E-lactancia. [Link]
-
Ethical considerations regarding animal experimentation - PMC - NIH. [Link]
-
Antitumor Activity of Idarubicin, a Derivative of Daunorubicin, Against Drug Sensitive and Resistant P388 Leukemia - PubMed. [Link]
-
Idarubicin v daunorubicin: preclinical and clinical pharmacokinetic studies - PubMed. [Link]
-
Common Injection Routes in Mice - Addgene Blog. [Link]
-
Preclinical investigation of the antitumour effects of anti-CD19-idarubicin immunoconjugates. [Link]
-
Guidelines for the welfare and use of animals in cancer research - PMC - NIH. [Link]
-
Idamycin® idarubicin hydrochloride for injection, USP. [Link]
-
Johns Hopkins University Animal Care and Use Committee (ACUC). [Link]
-
Dose-finding and Pharmacologic Study of Chronic Oral Idarubicin Therapy in Metastatic Breast Cancer Patients - AACR Journals. [Link]
-
An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - NIH. [Link]
-
Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed. [Link]
-
A Phase 2 Study of E7070, Idarubicin and Cytarabine in Patients with Relapsed or Refractory A - Clinical Trials. [Link]
-
Plasma Pharmacokinetics and Cerebrospinal Fluid Concentrations of Idarubicin and Idarubicinol in Pediatric Leukemia Patients: A Childrens Cancer Study Group Report - AACR Journals. [Link]
-
PDX and CDX Models: Frequently Asked Questions. [Link]
-
Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. [Link]
-
In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - NIH. [Link]
-
1 mg idarubicin hydrochloride / mL. [Link]
-
All-trans-retinoic acid, idarubicin, and IV arsenic trioxide as initial therapy in acute promyelocytic leukemia (APML4) | Blood | American Society of Hematology - ASH Publications. [Link]
-
How to Make Anticancer Drugs Cross the Blood–Brain Barrier to Treat Brain Metastases - MDPI. [Link]
-
Cytarabine plus Idarubicin or daunorubicin as induction and consolidation therapy for previously untreated adult patients with acute myeloid leukemia - ResearchGate. [Link]
-
Xenograft tumor model. - Bio-protocol. [Link]
-
How to Administer a Substance to a Mouse? - TransCure bioServices. [Link]
-
NIH Public Access. [Link]
-
Antitumor Activity of Idarubicin, a Derivative of Daunorubicin, Against Drug Sensitive and Resistant P388 Leukemia - PubMed. [Link]
-
What is the mechanism of Idarubicin Hydrochloride? - Patsnap Synapse. [Link]
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. [Link]
Sources
- 1. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Idarubicin-loaded methoxy poly(ethylene glycol)-b-poly(l-lactide-co-glycolide) nanoparticles for enhancing cellular uptake and promoting antileukemia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-lactancia.org [e-lactancia.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of idarubicin, a derivative of daunorubicin, against drug sensitive and resistant P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assessment of 4-Demethoxydaunorubicinol in Tissue Samples
Introduction: The Significance of Quantifying 4-Demethoxydaunorubicinol
4-Demethoxydaunorubicinol is a key metabolite of the anthracycline antibiotic idarubicin, a potent chemotherapeutic agent employed in the treatment of various cancers. The parent drug, idarubicin, undergoes metabolic transformation to its active metabolite, idarubicinol, which is then further metabolized. Understanding the tissue distribution and concentration of these metabolites is paramount for optimizing therapeutic efficacy while minimizing dose-dependent cardiotoxicity, a significant side effect of anthracycline treatment[1][2]. Accurate assessment of 4-Demethoxydaunorubicinol in tissue samples provides invaluable insights into the drug's pharmacokinetics and pharmacodynamics, aiding in the development of safer and more effective cancer therapies.
This comprehensive guide provides detailed application notes and protocols for the robust and reliable quantification of 4-Demethoxydaunorubicinol in tissue samples. We will delve into two primary analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for highly sensitive and specific quantification, and Fluorescence Microscopy for visualizing its subcellular distribution. The methodologies described herein are grounded in established principles of bioanalysis and adhere to international validation guidelines to ensure data integrity and reproducibility.
Physicochemical Properties and Inferred Metabolism
While direct literature on 4-Demethoxydaunorubicinol is scarce, its structure as a metabolite of idarubicin allows us to infer its key characteristics. As an anthracycline, it possesses a tetracyclic aglycone core linked to an amino sugar. This structure confers intrinsic fluorescence, a property that can be leveraged for detection[3][4][5]. The metabolism of related anthracyclines like doxorubicin involves enzymatic reduction of a side-chain carbonyl group to a secondary alcohol, forming metabolites such as doxorubicinol[6]. It is presumed that 4-Demethoxydaunorubicinol is formed through analogous metabolic pathways from idarubicin.
Core Analytical Strategies: A Dichotomy of Quantification and Visualization
The assessment of 4-Demethoxydaunorubicinol in tissue samples necessitates a multi-faceted approach. For precise quantification of the analyte concentration within a given tissue mass, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard due to its exceptional sensitivity and selectivity[7][8][9][10]. Conversely, to understand the spatial distribution of the compound within the cellular and subcellular compartments of the tissue, Fluorescence Microscopy offers an unparalleled visual insight[11][12][13].
Logical Workflow for Comprehensive Tissue Analysis
Caption: Integrated workflow for tissue analysis.
Protocol I: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity for the quantification of drug metabolites in complex biological matrices like tissue homogenates[7][8][9][10]. This protocol is adapted from established methods for anthracycline analysis and is designed to be validated according to regulatory guidelines[14][15][16][17].
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS experimental workflow.
Detailed Step-by-Step Protocol
1. Tissue Sample Preparation:
-
Accurately weigh 20-50 mg of frozen tissue.
-
Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like daunorubicin).
-
Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
-
Perform protein precipitation with a cold organic solvent like acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected if clean enough, or further purified using liquid-liquid extraction (LLE) or solid-phase extraction (SPE)[18][19]. A comparative study found SPE with hydrophilic-lipophilic balanced sorbents to be highly effective for doxorubicin extraction from tissue[19].
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended for efficient separation[9][20].
-
Column: A C18 reversed-phase column is typically used for anthracyclines[6].
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common[6].
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for 4-Demethoxydaunorubicinol and the internal standard will need to be determined by direct infusion of the analytical standards.
3. Method Validation: The developed LC-MS/MS method must be fully validated according to the International Council for Harmonisation (ICH) M10 guideline or the US Food and Drug Administration (FDA) guidance on bioanalytical method validation[14][15][16][17][21].
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The ratio of the analyte response in the presence and absence of matrix should be consistent. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should not change significantly under the tested conditions. |
Protocol II: Visualization by Fluorescence Microscopy
The intrinsic fluorescence of anthracyclines allows for their direct visualization in cells and tissues, providing valuable information on their subcellular localization[11][12][13].
Experimental Workflow for Fluorescence Microscopy
Caption: Fluorescence microscopy workflow.
Detailed Step-by-Step Protocol
1. Tissue Preparation:
-
Excise the tissue of interest and fix it in a suitable fixative (e.g., 4% paraformaldehyde).
-
For frozen sections, embed the fixed tissue in optimal cutting temperature (OCT) compound and freeze rapidly. Section the frozen block using a cryostat.
-
For paraffin-embedded sections, dehydrate the fixed tissue through a series of ethanol washes, clear with xylene, and embed in paraffin wax. Section using a microtome.
-
Mount the tissue sections onto microscope slides.
2. Fluorescence Imaging:
-
Rehydrate the sections if necessary.
-
Counterstain the nuclei with a fluorescent nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) to provide cellular context.
-
Mount the coverslip with an anti-fade mounting medium.
-
Image the sections using a fluorescence microscope equipped with appropriate filter sets for 4-Demethoxydaunorubicinol (excitation/emission maxima will need to be determined, but for the related doxorubicin, excitation is around 480 nm and emission is in the 550-650 nm range) and the nuclear counterstain[4][5][11].
3. Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze the acquired images.
-
Assess the subcellular localization of 4-Demethoxydaunorubicinol by observing its fluorescence signal relative to the nuclear counterstain.
-
Quantify the fluorescence intensity in different cellular compartments (e.g., nucleus, cytoplasm) to obtain semi-quantitative data on its distribution.
Data Interpretation and Reporting
The combination of LC-MS/MS and fluorescence microscopy provides a comprehensive understanding of 4-Demethoxydaunorubicinol's behavior in tissues. The LC-MS/MS data will yield precise concentrations of the metabolite per unit of tissue mass, which is crucial for pharmacokinetic modeling and dose-response studies. The fluorescence microscopy images will complement this by showing where the metabolite accumulates at a cellular level, offering insights into its mechanism of action and potential sites of toxicity. When reporting, it is essential to present both the quantitative data from LC-MS/MS and representative images from fluorescence microscopy, along with a thorough description of the methodologies and validation procedures.
Conclusion
The protocols outlined in this application note provide a robust framework for the assessment of 4-Demethoxydaunorubicinol in tissue samples. The use of LC-MS/MS ensures accurate and precise quantification, while fluorescence microscopy allows for the visualization of its subcellular distribution. Adherence to rigorous validation standards is critical to ensure the reliability and reproducibility of the data generated. These methods will be invaluable to researchers and scientists in the field of drug development, contributing to a deeper understanding of anthracycline metabolism and aiding in the development of safer and more effective cancer therapies.
References
- Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC - NIH. (2022-12-28).
- bioanalytical method validation and study sample analysis m10 - ICH. (2022-05-24).
- LC-MS/MS Method Development for Quantification of Doxorubicin and Its Metabolite 13-hydroxy Doxorubicin in Mice Biological Matrices: Application to a Pharmaco-Delivery Study - PubMed.
- Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice - PubMed.
- LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - ResearchGate. (2025-08-07).
- Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems | Request PDF - ResearchGate. (2025-08-06).
- ICH M10 on bioanalytical method validation - Scientific guideline.
- Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC - NIH. (2024-07-26).
- Tissue Doppler Imaging for anthracycline cardiotoxicity monitoring in pediatric patients with cancer - PMC - PubMed Central. (2018-09-03).
- Quantitation of anthracyclines in human hematopoietic cell subpopulations by flow cytometry correlated with high pressure liquid chromatography - PubMed.
- Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - MDPI.
- Identifying tissue states by spatial protein patterns related to chemotherapy response in triple-negative breast cancer - eLife.
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5 - European Medicines Agency (EMA). (2022-07-25).
- LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biological - AIR Unimi. (2016-09-28).
- Measuring Metabolic Changes in Cancer Cells Using Two‐Photon Fluorescence Lifetime Imaging Microscopy and Machine‐Learning Analysis - PMC - NIH. (2024-11-25).
- Method Validation Guidelines | BioPharm International.
- Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue - NIH.
- Genetically Engineered Biomimetic Nanovesicles Co-Deliveing a Checkpoint Inhibitor and Doxorubicin for Enhanced Cancer Chemo-Immunotherapy - MDPI. (2026-01-26).
- Determination of anthracycline purity in patient samples and identification of in vitro chemical reduction products by application of a multi-diode array high-speed spectrophotometric detector - PubMed.
- Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma - MDPI.
- FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015-07-30).
- Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy | Request PDF - ResearchGate. (2025-08-10).
- Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their meta - Amsterdam UMC.
- Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples - MDPI. (2022-12-22).
- Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies - PMC - NIH.
- Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024-04-04).
- Application Notes: Visualizing Doxorubicin Localization in Cells Using Fluorescence Microscopy - Benchchem.
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
- ICH M10 Bioanalytical Method Validation Guideline-1 year Later - ResearchGate. (2024-09-06).
- Quantifying Plant-Specialized Metabolites Using UHPLC - LCGC International. (2025-02-05).
- Fluorescence intensity and lifetime imaging of free and micellar-encapsulated doxorubicin in living cells - University of Wollongong Research Online. (2008-01-01).
- FDA issues revised guidance for analytical method validation - ResearchGate. (2025-08-06).
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024-06-25).
Sources
- 1. Tissue Doppler Imaging for anthracycline cardiotoxicity monitoring in pediatric patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational Proteomics Analysis of Anthracycline-Induced Cardiotoxicity From Cardiac Microtissues to Human Heart Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of anthracyclines in human hematopoietic cell subpopulations by flow cytometry correlated with high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of doxorubicin in plasma and tissues of mice by UPLC-MS/MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Metabolic Changes in Cancer Cells Using Two‐Photon Fluorescence Lifetime Imaging Microscopy and Machine‐Learning Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ro.uow.edu.au [ro.uow.edu.au]
- 14. database.ich.org [database.ich.org]
- 15. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
- 18. air.unimi.it [air.unimi.it]
- 19. mdpi.com [mdpi.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. worldwide.com [worldwide.com]
Application Notes and Protocols for Fluorescence-Based Detection of 4-Demethoxydaunorubicinol
Introduction: The Significance of Monitoring 4-Demethoxydaunorubicinol
4-Demethoxydaunorubicinol, a primary alcohol metabolite of the widely used anthracycline chemotherapeutic agent daunorubicin, plays a crucial role in both the efficacy and toxicity profiles of its parent drug. As a cardiotoxic metabolite, the ability to accurately detect and quantify 4-Demethoxydaunorubicinol in biological systems is of paramount importance for researchers in oncology, pharmacology, and drug development. Understanding its pharmacokinetics, cellular uptake, and subcellular distribution can provide invaluable insights into mechanisms of drug action, resistance, and adverse effects.
This comprehensive guide provides detailed methodologies for the fluorescence-based detection of 4-Demethoxydaunorubicinol. Leveraging the intrinsic fluorescence of the anthracycline ring structure, these protocols offer high sensitivity and specificity for the analysis of this key metabolite in various experimental contexts.
Pillar 1: The Principle of Anthracycline Fluorescence
The fluorescence of 4-Demethoxydaunorubicinol, like other anthracyclines such as doxorubicin and daunorubicin, originates from its tetracyclic quinone chromophore. This extended conjugated system readily absorbs light in the blue-green region of the visible spectrum and subsequently emits photons at a longer wavelength in the orange-red region.
The fluorescence properties of doxorubicin, a closely related and extensively studied anthracycline, have been well-characterized with a maximum excitation (λex) at approximately 470 nm and a maximum emission (λem) in the range of 560-595 nm.[1][2][3] Given the structural similarity, 4-Demethoxydaunorubicinol is expected to exhibit nearly identical spectral characteristics. This intrinsic fluorescence obviates the need for external fluorescent labeling, providing a direct and powerful tool for its detection.[4]
Pillar 2: Methodologies for Fluorescence Detection
We present three robust, field-proven methods for the fluorescence detection of 4-Demethoxydaunorubicinol:
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD): For the precise quantification and separation from parent drug and other metabolites in biological fluids.
-
Fluorescence Spectrometry: For the rapid determination of concentration in solutions and cell lysates.
-
Fluorescence Microscopy: For visualizing the subcellular localization and uptake dynamics in living or fixed cells.
Method 1: HPLC with Fluorescence Detection (HPLC-FD)
This method provides a highly specific and sensitive means to separate and quantify 4-Demethoxydaunorubicinol in complex biological matrices such as plasma, urine, and tissue homogenates.[5]
Caption: Workflow for HPLC-FD analysis of 4-Demethoxydaunorubicinol.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard (e.g., daunorubicin).
-
Add 1 mL of a mixture of chloroform and isopropanol (4:1, v/v).
-
Vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is 30:70 (v/v) acetonitrile:water.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
-
Fluorescence Detection:
-
Quantification:
-
Prepare a standard curve of 4-Demethoxydaunorubicinol in the same biological matrix.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of the unknown samples from the standard curve.
-
| Parameter | Recommended Setting | Source(s) |
| Excitation Wavelength | 470 nm | [5][7] |
| Emission Wavelength | 580 nm | [5] |
| Column Type | C18 Reverse-Phase | [6][7] |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | [7] |
| Detection Limit | ~0.3 - 5 ng/mL | [5][7] |
Method 2: Fluorescence Spectrometry
For rapid quantification in clear solutions or cell lysates, fluorescence spectrometry offers a high-throughput alternative to HPLC.
-
Sample Preparation:
-
For cell lysates, treat cells with varying concentrations of the parent drug.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
Instrument Settings:
-
Measurement:
-
Transfer the sample to a quartz cuvette.
-
Measure the fluorescence intensity.
-
For quantification, generate a standard curve using known concentrations of 4-Demethoxydaunorubicinol in the same buffer as the samples.
-
| Parameter | Recommended Setting | Source(s) |
| Excitation Wavelength | 470 nm | [1][3] |
| Emission Wavelength | 560 nm | [1][3] |
| Detection Sensitivity | < 0.1 µM | [1][3] |
Method 3: Fluorescence Microscopy
Fluorescence microscopy allows for the visualization of 4-Demethoxydaunorubicinol uptake and its distribution within cellular compartments.[4][8]
Caption: Workflow for visualizing 4-Demethoxydaunorubicinol in cells.
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat cells with the parent compound (e.g., daunorubicin) for the desired time.
-
Wash the cells three times with PBS to remove extracellular drug.
-
For live-cell imaging, proceed directly to imaging in fresh media.
-
For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes, followed by washing with PBS.
-
If desired, counterstain the nucleus with a fluorescent dye like DAPI.
-
-
Image Acquisition:
-
Use a fluorescence microscope (confocal is recommended for better resolution) equipped with appropriate filter sets.
-
Anthracycline Channel: Excite at ~488 nm and collect emission between 565-630 nm.[9]
-
DAPI Channel (if used): Excite at ~405 nm and collect emission between 430-470 nm.
-
Acquire images, ensuring that the signal is not saturated.
-
-
Image Analysis:
-
Merge the acquired channels to visualize the colocalization of 4-Demethoxydaunorubicinol with the nucleus or other organelles.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity in different cellular compartments.
-
| Parameter | Recommended Setting | Source(s) |
| Excitation Source | 488 nm laser line | [9] |
| Emission Filter | 565-630 nm bandpass | [9] |
| Microscope Type | Confocal or Epifluorescence | [4][10] |
Pillar 3: Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, the following controls are essential for each protocol:
-
Standard Curve: Always run a standard curve with a pure standard of 4-Demethoxydaunorubicinol to ensure accurate quantification.
-
Blank Samples: Analyze untreated biological samples or buffer to determine the background fluorescence and potential for interfering substances.
-
Internal Standard (for HPLC): Use an internal standard with similar chemical and fluorescent properties to account for variations in sample preparation and injection volume.
-
Microscopy Controls: Image untreated cells to assess autofluorescence levels.
By incorporating these controls, you create a self-validating system that enhances the trustworthiness of your experimental data.
References
-
Chen, S., et al. (2016). Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. Reactive Oxygen Species, 2(6), 457-466. [Link]
-
Behera, B., et al. (2021). A Fluorescence Study of the Interaction of Anticancer Drug Molecule Doxorubicin Hydrochloride in Pluronic P123 and F127 Micelles. Journal of Molecular Liquids, 334, 116035. [Link]
-
D'souza, S., et al. (2016). Fluorescence properties of several chemotherapy drugs: doxorubicin, paclitaxel and bleomycin. Biomedical Optics Express, 7(7), 2634-2645. [Link]
-
D'souza, S., et al. (2016). Fluorescence properties of several chemotherapy drugs: doxorubicin, paclitaxel and bleomycin. Biomedical Optics Express, 7(7), 2634-2645. [Link]
-
Fey, T., et al. (2018). Detection of doxorubicin, cisplatin and therapeutic antibodies in formalin-fixed paraffin-embedded human cancer cells. Histochemistry and Cell Biology, 150(4), 421-432. [Link]
-
Ganzetti, M., et al. (1994). HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 163-170. [Link]
-
Miglietta, A., et al. (2022). Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol. International Journal of Molecular Sciences, 23(25), 16499. [Link]
-
Paci, A., et al. (2016). LC-MS/MS Method Development for Quantification of Doxorubicin and Its Metabolite 13-hydroxy Doxorubicin in Mice Biological Matrices: Application to a Pharmaco-Delivery Study. Journal of Pharmaceutical and Biomedical Analysis, 129, 34-41. [Link]
-
Valentini, G., et al. (1991). The peculiar binding properties of 4'-deoxy,4'-iododoxorubicin to isolated DNA and 175 bp nucleosomes. The Journal of Biological Chemistry, 266(30), 20385-20391. [Link]
-
Loker, R., et al. (2017). Real-time fluorescence imaging for visualization and drug uptake prediction during drug delivery by thermosensitive liposomes. Theranostics, 7(1), 125-137. [Link]
-
Gerasimova, E., et al. (2023). Fluorescent Alloyed CdZnSeS/ZnS Nanosensor for Doxorubicin Detection. Chemosensors, 11(6), 329. [Link]
-
Paci, A., et al. (2016). LC-MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices: Application to a pharmaco-delivery study. Journal of Pharmaceutical and Biomedical Analysis, 129, 34-41. [Link]
-
Markovic, M., et al. (2022). High-Throughput Method for the Simultaneous Determination of Doxorubicin Metabolites in Rat Urine after Treatment with Different Drug Nanoformulations. Pharmaceuticals, 15(7), 808. [Link]
-
Aouida, M., et al. (2017). Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells. Bio-protocol, 7(18), e2543. [Link]
-
Li, D., et al. (2012). Fluorescence intensity and lifetime imaging of free and micellar-encapsulated doxorubicin in living cells. Journal of Biomedical Optics, 17(1), 016001. [Link]
-
Various Authors. (2024). Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, 9(4). [Link]
-
Ranjan, A., et al. (2017). Fluorescence properties of doxorubicin in PBS buffer and PVA films. PLoS ONE, 12(3), e0173217. [Link]
-
Lo, Y. L., et al. (2010). A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats. Iranian Journal of Pharmaceutical Research, 9(4), 369-376. [Link]
-
Remko, M., & Ripper, J. A. (2022). Intrinsically Fluorescent Anti-Cancer Drugs. Molecules, 27(11), 3496. [Link]
-
Pramod, K., et al. (2017). RP-HPLC Method for Quantification of Doxorubicin in Presence of Folic Acid. International Journal Of Pharma Research and Health Sciences, 5(5), 1836-1839. [Link]
-
D'Abramo, M., et al. (2022). Fluorescence lifetime microscopy unveils the supramolecular organization of liposomal Doxorubicin. Nanoscale, 14(24), 8685-8694. [Link]
-
Chen, S., et al. (2016). Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. Reactive Oxygen Species, 2(6), 457-466. [Link]
-
Debeljak, N., & Brozic, P. (2018). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]
-
Scomparin, A., et al. (2015). Extraction Protocol and Mass Spectrometry Method for Quantification of Doxorubicin Released Locally from Prodrugs in Tumor Tissue. Journal of Visualized Experiments, (100), e52825. [Link]
-
Witte, M., et al. (2018). Analysis by fluorescence spectroscopy of the anthracyclines and the... ResearchGate. [Link]
Sources
- 1. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HPLC analysis of doxorubicin, epirubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. A Simple and Sensitive HPLC Method for Fluorescence Quantitation of Doxorubicin in Micro-volume Plasma: Applications to Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]
- 10. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vivo Imaging of 4-Demethoxydaunorubicinol Distribution
Introduction: Unveiling the Spatiotemporal Dynamics of a Key Anthracycline Metabolite
4-Demethoxydaunorubicinol is a significant metabolite of the anthracycline antibiotic 4-demethoxydaunorubicin. Understanding its biodistribution is crucial for elucidating the parent drug's efficacy and toxicity profile. Non-invasive in vivo fluorescence imaging offers a powerful methodology to track the spatiotemporal distribution of this fluorescent metabolite in real-time within a living organism.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental setup, and detailed protocols for the in vivo imaging of 4-demethoxydaunorubicinol distribution. By leveraging the intrinsic fluorescence of this compound, we can gain critical insights into its pharmacokinetic and pharmacodynamic properties.
The core principle of this technique lies in the detection of photons emitted from the fluorescent 4-demethoxydaunorubicinol molecules within the animal subject upon excitation with a specific wavelength of light.[4] Modern in vivo imaging systems (IVIS) equipped with sensitive cameras and appropriate filters allow for the visualization and quantification of this fluorescence signal, providing a dynamic map of the drug's journey through the body.[5] This approach offers significant advantages over traditional methods that rely on terminal tissue harvesting, enabling longitudinal studies in the same animal, which reduces biological variability and the number of animals required.[6]
Scientific Principles & Causality
The successful in vivo imaging of 4-demethoxydaunorubicinol hinges on several key scientific principles. Understanding these provides the rationale behind the specific protocol steps and experimental design choices.
Intrinsic Fluorescence of Anthracyclines
Signal Penetration and Attenuation in Biological Tissues
A primary challenge in in vivo fluorescence imaging is the absorption and scattering of light by biological tissues, particularly by hemoglobin and melanin. This attenuation is more pronounced at shorter wavelengths (blue-green light). While the excitation wavelength for 4-demethoxydaunorubicinol is not ideal for deep tissue imaging, its emission in the longer wavelength region (>550 nm) offers better tissue penetration. For this reason, it is essential to use highly sensitive imaging systems and to image organs with minimal overlying tissue where possible. For deeper tissues, advanced techniques like fluorescence molecular tomography (FMT) may be considered.
Pharmacokinetics and Biodistribution
The route of administration, dosage, and formulation of the parent drug, 4-demethoxydaunorubicin, will directly influence the concentration and distribution of its metabolite, 4-demethoxydaunorubicinol. Understanding the expected pharmacokinetic profile is essential for designing the imaging time points. For instance, if the metabolite is known to peak in the plasma at a certain time post-administration, imaging around this time point will likely yield the strongest signal.
Experimental Design & Workflow
A well-designed experiment is critical for obtaining reliable and reproducible data. The following workflow outlines the key stages of an in vivo imaging study for 4-demethoxydaunorubicinol distribution.
Caption: Experimental workflow for in vivo imaging of 4-demethoxydaunorubicinol.
Detailed Protocols
This section provides step-by-step protocols for the key experiments. These protocols are designed to be self-validating by incorporating appropriate controls.
Protocol 1: In Vitro Spectral Characterization of 4-Demethoxydaunorubicinol
Objective: To determine the optimal excitation and emission wavelengths for 4-demethoxydaunorubicinol.
Materials:
-
4-Demethoxydaunorubicinol standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of 4-demethoxydaunorubicinol in PBS (e.g., 0.1, 1, 10 µM).
-
Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 590 nm, based on doxorubicin). b. Scan a range of excitation wavelengths (e.g., 400-550 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is the optimal excitation wavelength.
-
Emission Spectrum: a. Set the excitation wavelength to the optimal value determined in the previous step. b. Scan a range of emission wavelengths (e.g., 500-700 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is the optimal emission wavelength.
-
Quantum Yield Determination (Optional but Recommended): a. Measure the absorbance of the 4-demethoxydaunorubicinol solution at the optimal excitation wavelength. b. Measure the integrated fluorescence intensity. c. Compare these values to a fluorescent standard with a known quantum yield (e.g., Rhodamine 6G) under identical conditions to calculate the relative quantum yield.
Protocol 2: In Vivo Imaging of 4-Demethoxydaunorubicinol in a Murine Tumor Model
Objective: To visualize and quantify the biodistribution of 4-demethoxydaunorubicinol in tumor-bearing mice.
Animal Model:
-
Female athymic nude mice (6-8 weeks old) are a suitable model.
-
For tumor studies, subcutaneously implant a relevant cancer cell line (e.g., 4T1 for breast cancer) into the flank. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before imaging.
Materials:
-
4-Demethoxydaunorubicin (parent drug) formulated for injection (e.g., in sterile saline).
-
Anesthetic (e.g., isoflurane).
-
In Vivo Imaging System (IVIS) with appropriate filters.
-
Animal handling equipment.
Procedure:
-
Animal Preparation: a. Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). b. Place the mouse on the imaging stage inside the IVIS chamber. Ensure the animal is kept warm.
-
Baseline Imaging: a. Acquire a baseline fluorescence image before drug administration to account for any autofluorescence. Use the excitation and emission filters determined in Protocol 1.
-
Drug Administration: a. Administer a predetermined dose of 4-demethoxydaunorubicin via the desired route (e.g., intravenous tail vein injection for rapid systemic distribution).
-
Longitudinal Imaging: a. Acquire fluorescence images at multiple time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr). The exact time points should be guided by the known pharmacokinetics of the drug. b. Maintain the animal under anesthesia for the duration of the imaging session.
-
Data Acquisition: a. Set the imaging parameters (exposure time, binning, f/stop) to optimize signal-to-noise without saturation. These settings should be kept consistent across all animals and time points.
-
Post-Imaging: a. Allow the animal to recover from anesthesia in a clean, warm cage. b. For the final time point, euthanasia followed by ex vivo organ imaging is recommended for validation.
Protocol 3: Ex Vivo Organ Imaging and Analysis
Objective: To confirm and quantify the distribution of 4-demethoxydaunorubicinol in individual organs.
Procedure:
-
Following the final in vivo imaging time point, humanely euthanize the mouse.
-
Immediately dissect the major organs (e.g., tumor, liver, kidneys, spleen, heart, lungs, brain).
-
Arrange the organs in the IVIS imaging chamber and acquire a fluorescence image using the same parameters as the in vivo imaging.
-
This allows for a more sensitive and spatially resolved confirmation of the drug's distribution.
Data Analysis and Interpretation
Region of Interest (ROI) Analysis:
-
Use the imaging software to draw ROIs around the tumor and major organs in both the in vivo and ex vivo images.
-
The software will calculate the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI.
-
This quantitative data allows for the comparison of drug accumulation between different tissues and over time.
Data Presentation:
Table 1: Biodistribution of 4-Demethoxydaunorubicinol at 4 Hours Post-Administration (Example Data)
| Organ | Average Radiant Efficiency (x10⁸) | Standard Deviation |
| Tumor | 8.5 | 1.2 |
| Liver | 12.3 | 2.1 |
| Kidneys | 9.8 | 1.5 |
| Heart | 2.1 | 0.5 |
| Lungs | 3.4 | 0.8 |
| Spleen | 4.5 | 0.9 |
Troubleshooting
Table 2: Common Issues and Solutions in In Vivo Fluorescence Imaging
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Incorrect filter set; Low drug dose; Rapid clearance of the compound. | Verify excitation/emission filters. Perform a dose-response study. Image at earlier time points. |
| High Background/Autofluorescence | Animal diet (e.g., alfalfa-based chow); Skin pigmentation. | Switch to a low-fluorescence diet for at least one week prior to imaging. Use albino or hairless mouse strains. |
| Signal Saturation | Exposure time is too long; High drug accumulation. | Reduce exposure time. Use a neutral density filter if available. |
| Image Blurring | Animal movement during acquisition. | Ensure the animal is properly anesthetized. |
Conclusion and Future Directions
The protocols and guidelines presented in this application note provide a robust framework for the in vivo imaging of 4-demethoxydaunorubicinol distribution. This technique offers invaluable insights into the pharmacokinetics of this important anthracycline metabolite, aiding in the development of safer and more effective cancer therapies. Future studies could involve co-registering the fluorescence signal with anatomical imaging modalities like micro-CT or MRI for more precise localization within organs. Additionally, the use of activatable fluorescent probes that are specifically turned on in the presence of 4-demethoxydaunorubicinol could further enhance signal specificity.
References
-
Creative Bioarray. (n.d.). Protocol for In Vivo Imaging in Mice. Retrieved from [Link]
-
Spectral Instruments Imaging. (n.d.). Troubleshooting Guide for BLI & FLI Optical Imaging: A Step-by-Step Approach. Retrieved from [Link]
- Gross, S., & Piwnica-Worms, D. (2005). Practical Methods for Molecular In Vivo Optical Imaging. Molecular Imaging, 4(4), 1545-3569.
- Herman, E. H. (1998). Preclinical animal models of cardiac protection from anthracycline-induced cardiotoxicity. Seminars in Oncology, 25(4 Suppl 10), 15-21.
-
ResearchGate. (n.d.). Bio-distribution of clinically used anthracyclines in mice. Retrieved from [Link]
-
ResearchGate. (n.d.). Emission fluorescence spectra of daunorubicin in the presence of DNA. Retrieved from [Link]
-
Revvity. (2024, November 6). Training video: In vivo fluorescence imaging (FLI) - part 1 [Video]. YouTube. [Link]
-
The Scientist. (n.d.). Troubleshooting Fluorescence Microscopy Experiments. Retrieved from [Link]
- Weenen, H., et al. (1984). Pharmacokinetics of 4-demethoxydaunorubicin in cancer patients. Cancer Chemotherapy and Pharmacology, 12(1), 59-62.
- Yuan, H., et al. (2015). Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems. Methods in Enzymology, 555, 341-353.
-
ResearchGate. (n.d.). Doxorubicin and daunorubicin are examples of enantiopure anticancer drugs that contain both a quinone and hydroquinone moiety. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of doxorubicin hydrochloride in Water, Methanol, 22 (w/v)% of F127 and P123. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vivo Fluorescence Imaging: Methods and Protocols. Retrieved from [Link]
- Sacco, J. J., & Workman, P. (2012).
- Sahu, K., et al. (2017). Fluorescence properties of doxorubicin in PBS buffer and PVA films. Journal of Photochemistry and Photobiology B: Biology, 168, 113-120.
- Tajdini, M., et al. (2016). Fluorescence properties of several chemotherapy drugs: doxorubicin, paclitaxel and bleomycin. Journal of the Optical Society of America B, 33(6), 1121-1126.
-
Winship Cancer Institute of Emory University. (n.d.). Cancer Animal Models Shared Resource. Retrieved from [Link]
- Zbinden, G., & Brandle, E. (1975). Toxicologic screening of daunorubicin, adriamycin, and their derivatives in rats.
- Zhang, T., et al. (2020). What is considered cardiotoxicity of anthracyclines in animal studies. Oncology Reports, 43(5), 1435-1446.
- Gross, S., & Piwnica-Worms, D. (2018). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. Molecular Biology of the Cell, 29(13), 1547-1551.
- Contag, C. H., & Ross, B. D. (2002). It's not just about anatomy: in vivo imaging of molecular pathology. Journal of Magnetic Resonance Imaging, 16(4), 378-387.
- James, M. L., & Gambhir, S. S. (2012). A molecular imaging primer: modalities, imaging agents, and applications. Physiological Reviews, 92(2), 897-965.
- Luker, G. D., & Luker, K. E. (2008). Optical imaging: current applications and future directions. Journal of Nuclear Medicine, 49(1), 1-4.
- Massoud, T. F., & Gambhir, S. S. (2003). Molecular imaging in living subjects: seeing fundamental biological processes in a new light. Genes & Development, 17(5), 545-580.
- Weissleder, R., & Ntziachristos, V. (2003). Shedding light onto live molecular targets.
- Willmann, J. K., et al. (2008). Molecular imaging in drug development. Nature Reviews Drug Discovery, 7(7), 591-607.
- Yankeelov, T. E., et al. (2007). The use of preclinical imaging in the development of new anti-cancer agents. Current Pharmaceutical Design, 13(3), 269-286.
- Zloza, A., & Al-Harthi, L. (2007). In vivo imaging of immune responses. Current Opinion in Immunology, 19(5), 551-557.
- Li, S. D., & Huang, L. (2008). Pharmacokinetics and biodistribution of nanoparticles. Molecular Pharmaceutics, 5(4), 496-504.
- Moghimi, S. M., et al. (2001). Long-circulating and target-specific nanoparticles: theory to practice. Pharmacological Reviews, 53(2), 283-318.
- Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160.
- van Vlerken, L. E., & Amiji, M. M. (2006). Multi-functional polymeric nanoparticles for tumour-targeted drug delivery. Expert Opinion on Drug Delivery, 3(2), 205-216.
- Wang, A. Z., et al. (2012). Bio-inspired nanoparticles for targeted cancer therapy.
- Yoo, J. W., et al. (2011). Bio-inspired, bioengineered and biomimetic drug delivery carriers. Nature Reviews Drug Discovery, 10(7), 521-535.
- Zhang, L., et al. (2008). Nanoparticles in medicine: therapeutic applications and developments. Clinical Pharmacology and Therapeutics, 83(5), 761-769.
-
Vieworks. (2021, October 13). VISQUE InVivo ART: in vivo Optical Imaging of a Mouse w/ NIR Fluorescent Dye&Implanted 4T1-Luc Cells [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Animal Models Shared Resource | Winship Cancer Institute of Emory University [winshipcancer.emory.edu]
- 6. Fluorescence properties of several chemotherapy drugs: doxorubicin, paclitaxel and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. spectralinvivo.com [spectralinvivo.com]
Troubleshooting & Optimization
Improving the stability of 4-Demethoxydaunorubicinol in solution
Introduction
Welcome to the technical support guide for 4-Demethoxydaunorubicinol. This document is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for ensuring the stability of 4-Demethoxydaunorubicinol in solution, a critical factor for obtaining reliable and reproducible experimental results. 4-Demethoxydaunorubicinol, the active metabolite of 4-demethoxydaunorubicin (Idarubicin), is a potent anthracycline agent.[1] Like other anthracyclines, its chemical stability is sensitive to various environmental factors.
This guide consolidates field-proven insights and data from related anthracycline compounds to provide best practices for handling and storage. While direct stability data for 4-Demethoxydaunorubicinol is limited, the principles governing the stability of structurally similar compounds like daunorubicin and doxorubicin offer valuable guidance.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: What is the recommended solvent for reconstituting lyophilized 4-Demethoxydaunorubicinol?
For initial stock solutions, it is recommended to use a high-purity solvent in which the compound is freely soluble, such as dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous buffers for in vitro experiments, it is crucial to minimize the final concentration of the organic solvent to avoid artifacts in your assays.
Q2: What are the optimal storage conditions for stock solutions of 4-Demethoxydaunorubicinol?
Temperature: Stock solutions, whether in an organic solvent or an acidic aqueous buffer, should be stored at -20°C or -80°C for long-term stability.[2] For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable, provided the solution is in a pH-optimized and light-protected container.[3][4]
Light Protection: Anthracyclines are known to be sensitive to light.[5] All solutions containing 4-Demethoxydaunorubicinol should be stored in amber vials or wrapped in aluminum foil to prevent photodegradation.
Q3: How long can I store a stock solution of 4-Demethoxydaunorubicinol?
When stored at -20°C or below and protected from light, a stock solution in a suitable solvent (e.g., DMSO or an acidic buffer) can be stable for several months. However, for aqueous solutions used in experiments, it is best practice to prepare them fresh or use them within 24 hours, even when stored at 4°C, to minimize degradation.[5] Repeated freeze-thaw cycles should be avoided; it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: Should I be concerned about the adsorption of 4-Demethoxydaunorubicinol to containers?
Yes, adsorption to container surfaces can be a concern for anthracyclines, potentially leading to a decrease in the effective concentration of the compound. While polypropylene containers are generally preferred over glass to minimize adsorption, this phenomenon can still occur. For sensitive applications requiring precise concentrations, it is advisable to use low-adsorption microcentrifuge tubes and to pre-condition pipette tips by aspirating and dispensing the solution a few times before transferring.
FAQs: Experimental Conditions
Q5: What is the optimal pH range for working with 4-Demethoxydaunorubicinol in aqueous solutions?
Anthracyclines exhibit their greatest stability in slightly acidic conditions. The optimal pH range for aqueous solutions of related compounds like daunorubicin is between 4.5 and 5.5.[5] Conversely, these compounds are highly unstable in alkaline conditions (pH > 8), which can lead to rapid degradation, often indicated by a color change from red to blue-purple.[5] For in vitro studies that require physiological pH (e.g., 7.4), it is crucial to minimize the incubation time to reduce degradation.
Q6: Which buffers and diluents are recommended for experiments?
For dilutions, 5% dextrose solution has been shown to be a suitable vehicle for many anthracyclines, maintaining their stability over extended periods.[2][6] While 0.9% sodium chloride is also used, some studies suggest that dextrose solutions may offer superior stability for certain anthracyclines.[2] When preparing buffered solutions for cell culture assays, it is important to consider the final pH and to use the solution as quickly as possible after preparation.
Q7: Are there any known incompatibilities with other reagents or solutions?
Solutions with a basic pH should be avoided, as they will accelerate the degradation of 4-Demethoxydaunorubicinol. Additionally, strong oxidizing agents can also lead to the degradation of the compound.[7] When working with complex media or solutions containing multiple components, it is always advisable to perform a preliminary stability check if there are any concerns about potential interactions.
Troubleshooting Guide
Issue 1: My solution has changed color from red to a bluish-purple.
-
Causality: This color change is a classic indicator of anthracycline degradation, which occurs under alkaline conditions (pH > 8).[5] The chromophore structure of the molecule is altered, leading to a shift in its light absorption properties.
-
Solution:
-
Immediately check the pH of your solution.
-
Discard the solution, as it is likely significantly degraded.
-
When preparing a new solution, ensure the pH is maintained in the stable range (ideally 4.5-5.5) or use a non-alkaline buffer system. If physiological pH is required, prepare the solution immediately before use.
-
Issue 2: I see a precipitate in my solution after dilution in an aqueous buffer.
-
Causality: This can be due to several factors:
-
Poor Solubility: The concentration of 4-Demethoxydaunorubicinol may have exceeded its solubility limit in the aqueous buffer, especially if the proportion of organic co-solvent (like DMSO) is very low.
-
pH-Dependent Precipitation: Changes in pH upon dilution can affect the ionization state and solubility of the compound.
-
Degradation Products: Some degradation products may be less soluble than the parent compound.
-
-
Solution:
-
Try preparing a more dilute stock solution or increasing the percentage of co-solvent in the final solution (while being mindful of its effect on your experimental system).
-
Ensure the pH of the buffer is in the optimal range for stability and solubility.
-
Consider a brief sonication of the solution to aid in dissolution. If the precipitate remains, it is best to prepare a fresh solution.
-
Issue 3: My HPLC/LC-MS analysis shows unexpected peaks.
-
Causality: The appearance of new peaks is a strong indication of degradation. The primary degradation pathway for anthracyclines in aqueous solution is hydrolysis, which can lead to the formation of the aglycone metabolite.[8] Oxidative degradation can also occur.[7] Additionally, artifactual peaks can sometimes be generated by interactions with the HPLC column or mobile phase components.[9][10]
-
Solution:
-
Review Handling Procedures: Confirm that the solution was prepared correctly and stored under the recommended conditions (protected from light, appropriate temperature and pH).
-
Analyze a Freshly Prepared Sample: Compare the chromatogram of the suspect sample with that of a freshly prepared standard to confirm that the extra peaks are indeed due to degradation over time.
-
Consider Degradation Products: The most common degradation product is the aglycone, which will have a different retention time. Mass spectrometry can be used to identify the mass of the species in the unexpected peaks.
-
HPLC System Check: Ensure the mobile phase is freshly prepared and that the column is not deteriorated, as this can sometimes cause peak splitting or ghost peaks.[11]
-
Issue 4: I'm observing a loss of biological activity in my assays.
-
Causality: A decline in the potency of 4-Demethoxydaunorubicinol is a direct consequence of its degradation. The formation of the aglycone, for instance, results in a loss of cytotoxic activity.[8]
-
Solution:
-
Perform a Stability Check: Use an analytical method like HPLC to quantify the concentration of the active compound in your solution over the time course of your experiment.
-
Prepare Fresh Solutions: For all critical experiments, prepare the final dilutions of 4-Demethoxydaunorubicinol immediately before adding them to your assay.
-
Re-evaluate Storage and Handling: Ensure that stock solutions are properly aliquoted and stored to prevent degradation from repeated freeze-thaw cycles or prolonged storage at suboptimal conditions.
-
Data Summary
The following table summarizes the stability of related anthracyclines under various conditions, providing a valuable reference for handling 4-Demethoxydaunorubicinol.
| Anthracycline | Solvent/Infusion Fluid | pH | Temperature | Duration of Stability (>90% Potency) | Reference |
| Daunorubicin | 0.9% NaCl | 6.47 | 25°C | >43 days | [2][4] |
| 5% Dextrose | 4.36 | 4°C | >43 days | [2][4] | |
| Water for Injection | - | 4°C | >43 days (in polypropylene syringe) | [2] | |
| Various | 4.5 - 5.5 | Room Temp | Zone of maximum stability | [5] | |
| Doxorubicin | 0.9% NaCl | 6.47 | 25°C | 24 days | [2][4] |
| 5% Dextrose | 4.36 | 4°C | >43 days | [2][4] | |
| 4-demethoxydaunorubicin | Lactated Ringer's / 0.9% NaCl | - | 25°C (dark) | Apparently stable | [6] |
| Aqueous | 1.0 | 37°C | Degrades to aglycone (3% per hour) | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 4-Demethoxydaunorubicinol
-
Safety First: Handle 4-Demethoxydaunorubicinol powder and solutions in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Weighing: Carefully weigh the desired amount of lyophilized 4-Demethoxydaunorubicinol powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Gently vortex or sonicate the vial until the powder is completely dissolved. The solution should be a clear, reddish color.
-
Aliquoting: Dispense the stock solution into single-use aliquots in low-adsorption, light-protected tubes (e.g., amber polypropylene microcentrifuge tubes).
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Basic Stability Assessment in an Aqueous Buffer
-
Preparation: Prepare a solution of 4-Demethoxydaunorubicinol in your chosen aqueous buffer at the desired final concentration.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it using a validated stability-indicating method, such as reversed-phase HPLC with UV or fluorescence detection, to determine the initial concentration and purity.
-
Incubation: Store the remaining solution under the conditions you wish to test (e.g., 4°C, room temperature, 37°C), ensuring it is protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same HPLC method.
-
Data Evaluation: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
Primary Degradation Pathway of Anthracyclines
The following diagram illustrates the acid-catalyzed hydrolysis of the glycosidic bond, a common degradation pathway for anthracyclines, leading to the formation of an inactive aglycone and a sugar moiety.
Caption: Workflow for assessing solution stability.
References
-
Ganzina, F. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs, 6(3), 239-251. [Link]
-
Wood, M. J., Irwin, W. J., & Scott, D. K. (1990). Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags. Journal of Clinical Pharmacy and Therapeutics, 15(4), 279-289. [Link]
-
Dine, T., Cazin, J. C., Gressier, B., Luyckx, M., Brunet, C., Cazin, M., & Toraub, I. (1992). Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags. Pharmaceutisch Weekblad. Scientific edition, 14(6), 369-373. [Link]
-
Dine, T., Cazin, J. C., Gressier, B., Luyckx, M., Brunet, C., Cazin, M., & Toraub, I. (1992). Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags. Semantic Scholar. [Link]
-
Cassinelli, G., & Grein, A. (1980). In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach. Cancer Chemotherapy and Pharmacology, 5(1), 69-71. [Link]
-
Beijnen, J. H., van der Houwen, O. A., & Underberg, W. J. (1986). Degradation of anthracycline antitumor compounds catalysed by metal ions. International Journal of Pharmaceutics, 32(2-3), 207-215. [Link]
-
Olesik, D., & Pluta, J. (2009). A comparison of the stability of doxorubicin and daunorubicin in solid state. Acta Poloniae Pharmaceutica, 66(6), 639-644. [Link]
-
Beijnen, J. H., van der Houwen, O. A., & Underberg, W. J. (1986). Stability of anthracycline antitumour agents in infusion fluids. PDA Journal of Pharmaceutical Science and Technology, 40(3), 126-131. [Link]
-
Yılmaz, S., & Kılıç, E. (2019). Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine. Journal of Research in Pharmacy, 23(4), 697-707. [Link]
-
Biorelevant. (n.d.). Signs of HPLC Column deterioration and biorelevant media. [Link]
-
Wood, M. J., Irwin, W. J., & Scott, D. K. (1990). STABILITY OF DOXORUBICIN, DAUNORUBICIN and EPIRUBICIN IN PLASTIC SYRINGES and MINIBAGS. Aston University Research Explorer. [Link]
- Google Patents. (n.d.). Method of producing 4-demethoxydaunorubicin.
-
Yılmaz, S., & Kılıç, E. (2019). Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine. AVESİS. [Link]
-
Rangel, A., Kwan, R., & Prasad, A. (2022). Preparation of 4% paraformaldehyde solution for transcardial perfusions and histology. protocols.io. [Link]
-
American Society of Health-System Pharmacists. (2002). ASHP Guidelines on Preventing Medication Errors with Chemotherapy and Biotherapy. American Journal of Health-System Pharmacy, 59(17), 1648-1668. [Link]
-
Arcamone, F., Bernardi, L., Giardino, P., Penco, S., Di Marco, A., Casazza, A. M., ... & Pratesi, G. (1977). Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers. Cancer Treatment Reports, 60(7), 829-834. [Link]
-
ResearchGate. (n.d.). Investigations on an analytical artifact caused by in-column degradation of an NCE during assay and impurity content analysis by HPLC. [Link]
-
Kaufmann, A. K. (2018). Paraformaldehyde 4% Protocol v1. ResearchGate. [Link]
-
Singh, S., Kumar, V., & Singh, M. (2014). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 96, 205-214. [Link]
-
Poochikian, G. K., Cradock, J. C., & Flora, K. P. (1981). Stability of anthracycline antitumor agents in four infusion fluids. American Journal of Hospital Pharmacy, 38(4), 483-486. [Link]
-
Dolan, J. W. (2012). On-Column Sample Degradation. LCGC International. [Link]
-
Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (n.d.). Degradation chromatogram of Daunorubicin under Base condition. [Link]
-
Wikipedia. (n.d.). Daunorubicin. [Link]
-
Rahman, Z. A., Zaidan, U. H., & Rahman, N. A. (2018). In Vitro Delivery and Controlled Release of Doxorubicin for Targeting Osteosarcoma Bone Cancer. Molecules, 23(9), 2297. [Link]
-
ASHP. (n.d.). Daunorubicin Hydrochloride. [Link]
-
BenchSci. (2025). How to Make a High-Quality 4% Paraformaldehyde Solution in PBS Buffer?. [Link]
-
Shimadzu Analytical and Measuring Instruments. (2023, March 30). Important Notices for Daily Use of HPLC: 1. Ghost peak (Artifact peak) [Video]. YouTube. [Link]
-
Bardin, C., Astier, A., & Vulto, A. (2010). Stability of antineoplastic agents in use for home-based intravenous chemotherapy. Journal of Oncology Pharmacy Practice, 16(1), 27-37. [Link]
-
Stabilis 4.0. (n.d.). Monographie - Daunorubicin hydrochloride. [Link]
-
Cellculture2. (2024, February 29). Protocol: 4% Paraformaldehyde solution in PBS. [Link]
-
Drugs.com. (2025, September 22). DAUNOrubicin Monograph for Professionals. [Link]
-
Leica Biosystems. (n.d.). H&E Troubleshooting Guide. [Link]
-
Wikipedia. (n.d.). Gelatin. [Link]
Sources
- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of doxorubicin, daunorubicin and epirubicin in plastic syringes and minibags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. publications.ashp.org [publications.ashp.org]
- 6. Stability of Anthracycline Antitumour Agents in Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro formation of a toxic aglycone metabolite of 4-demethoxydaunorubicin in conditions that parallel the stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biorelevant.com [biorelevant.com]
Technical Support Center: Strategies for Solubilizing 4-Demethoxydaunorubicinol for In Vitro Assays
Welcome to the technical support guide for overcoming solubility challenges with 4-Demethoxydaunorubicinol. This document provides practical, in-depth troubleshooting advice and protocols to assist researchers, scientists, and drug development professionals in successfully preparing this compound for in vitro assays. Given the limited specific solubility data for 4-Demethoxydaunorubicinol, the principles and techniques outlined here are based on established methods for structurally similar anthracyclines and other poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of 4-Demethoxydaunorubicinol and why is it challenging to dissolve?
Q2: What is the recommended initial solvent for dissolving 4-Demethoxydaunorubicinol?
Based on the known solubility of related anthracyclines like daunorubicin, the primary recommended solvent is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For some less hydrophobic analogs, ethanol may also be a viable option.[2] It is critical to use fresh, anhydrous DMSO as moisture can significantly reduce the solubility of many compounds.[1]
Q3: My 4-Demethoxydaunorubicinol precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What's happening and how can I fix it?
This common issue is known as "precipitation upon dilution." It occurs because the concentration of the organic co-solvent (DMSO) is no longer high enough to maintain the compound's solubility as it is introduced into the aqueous environment of the buffer or cell culture medium. Here are several strategies to troubleshoot this:
-
Optimize the Final DMSO Concentration: Determine the maximum final concentration of DMSO that your specific cell line or in vitro system can tolerate without cytotoxicity or other off-target effects. For most cell-based assays, a final DMSO concentration between 0.1% and 0.5% is generally considered acceptable.
-
Lower the Working Concentration: The simplest approach is to reduce the final desired concentration of 4-Demethoxydaunorubicinol in your assay. Poorly soluble compounds often have a narrow window of usability in aqueous systems.
-
Employ Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute your highly concentrated DMSO stock into a solution containing a higher percentage of your final aqueous buffer, and then perform subsequent dilutions. This gradual reduction in the organic solvent concentration can sometimes prevent abrupt precipitation.
-
Utilize Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01% to 0.1% w/v) to your final aqueous medium can help to stabilize the compound and prevent precipitation.
Q4: Are there alternative solubilization strategies I can try if DMSO is not suitable for my assay?
Yes, several other techniques can be employed to enhance the solubility of hydrophobic compounds:
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent.[3][4] Common co-solvents used in biological assays include ethanol, polyethylene glycol (PEG), and propylene glycol. The choice of co-solvent will depend on the specific compound and the tolerance of the assay system.
-
pH Modification: If 4-Demethoxydaunorubicinol has ionizable groups, adjusting the pH of the buffer may improve its solubility.[3] For basic compounds, a more acidic pH may increase solubility, while for acidic compounds, a more basic pH might be beneficial. It is important to consider the pH stability of the compound and the pH requirements of your assay.
-
Use of Surfactants and Micelles: Non-ionic surfactants such as Tween 80, Cremophor EL, or Solutol HS-15 can be used to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility in aqueous solutions.[5] This approach is particularly useful for in vivo formulations but can be adapted for in vitro work, provided the surfactant concentration is not toxic to the cells.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting the poor solubility of 4-Demethoxydaunorubicinol.
Caption: A decision tree for troubleshooting the solubility of 4-Demethoxydaunorubicinol.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use a new, sealed vial of anhydrous DMSO.
-
Weighing: Accurately weigh the desired amount of 4-Demethoxydaunorubicinol powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[6]
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Dilution into Aqueous Medium for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM solution with 1% DMSO.
-
Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution if not performing an intermediate step) to your final assay volume. Mix gently by pipetting up and down or by swirling the plate.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your cells (typically ≤ 0.5%).
Quantitative Data Summary
The following table provides solubility information for the parent compound, daunorubicin, which can serve as a general guide. Note that the solubility of 4-Demethoxydaunorubicinol may differ.
| Solvent | Approximate Solubility of Daunorubicin (hydrochloride) | Reference |
| DMSO | ~10 mg/mL | [2] |
| Dimethyl formamide | ~20 mg/mL | [2] |
| Ethanol | ~0.5 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
| Water | 100 mg/mL | [1] |
Note: The high aqueous solubility of the hydrochloride salt of daunorubicin may not be representative of the free base form or of 4-Demethoxydaunorubicinol.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for anthracyclines like daunorubicin involves the inhibition of topoisomerase II and the synthesis of DNA and RNA.[7][8] This ultimately leads to growth arrest and apoptosis in cancer cells.
Caption: A simplified diagram of the proposed mechanism of action for 4-Demethoxydaunorubicinol.
References
-
Li, P., & Zhao, L. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2183–2203. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Aza-Conde, A., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56057. [Link]
-
Müllertz, A., et al. (2000). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Pharmaceutical Research, 17(5), 555–560. [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]
-
Annex Publishers. (2023). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. [Link]
-
Di, L., et al. (2012). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. American Journal of Analytical Chemistry, 3(12), 899–906. [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]
-
PubChem. Daunorubicin. [Link]
-
World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
BioServUK. Daunorubicin HCl 10mM (1mL in DMSO). [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bioservuk.com [bioservuk.com]
Optimizing HPLC separation of 4-Demethoxydaunorubicinol from parent drug
Technical Support Center: HPLC Analysis of 4-Demethoxydaunorubicinol
Welcome to the technical support center for the analysis of anthracycline antibiotics and their metabolites. This guide is specifically designed to assist researchers, analytical scientists, and drug development professionals in overcoming the challenges associated with the HPLC separation of 4-Demethoxydaunorubicinol from its parent drug, Daunorubicin.
The structural similarity between these compounds presents a significant chromatographic challenge, often resulting in poor resolution and co-elution. This resource provides in-depth, experience-based answers to common problems, moving from foundational principles to advanced troubleshooting, to empower you to develop robust and reliable analytical methods.
Section 1: Foundational Knowledge (FAQs)
This section addresses the fundamental chemical properties that govern the separation. Understanding why these molecules behave the way they do is the first step toward optimizing their separation.
Q1: What are the key structural and physicochemical differences between Daunorubicin and 4-Demethoxydaunorubicinol?
A1: The primary structural difference is the reduction of the C-13 keto group on the aglycone side chain of Daunorubicin to a hydroxyl group, forming 4-Demethoxydaunorubicinol. While the core anthracycline structure and the daunosamine sugar moiety remain the same, this single change significantly increases the polarity of the metabolite. Both molecules contain a protonatable amino group on the daunosamine sugar, which is critical for chromatographic manipulation.[1]
| Property | Daunorubicin (Parent Drug) | 4-Demethoxydaunorubicinol (Metabolite) | Impact on Reversed-Phase HPLC |
| Structure | Contains a C-13 keto group | Contains a C-13 hydroxyl group | The hydroxyl group makes the metabolite more polar. |
| Polarity | Less Polar | More Polar | The more polar metabolite will have a shorter retention time on a standard C18 column. |
| pKa (Daunosamine) | ~8.4[1] | ~8.4 (Assumed similar to parent) | The basicity of the amino sugar is the primary handle for controlling retention by adjusting mobile phase pH. |
| Solubility | Soluble in water | Expected to have higher aqueous solubility | Affects sample preparation and potential for on-column issues if the sample diluent is too strong. |
Q2: Why is mobile phase pH so critical for this separation?
A2: The pH of the mobile phase directly controls the ionization state of the basic daunosamine sugar moiety (pKa ≈ 8.4) present in both molecules.[1][2]
-
At low pH (e.g., pH 2-4): The amino group is fully protonated (positively charged). This charge slightly increases the molecule's polarity and can lead to better interaction with residual silanols on the silica backbone of the stationary phase. Operating in this range often yields stable retention times.[3]
-
At neutral pH (e.g., pH 6-8): As the mobile phase pH approaches the pKa, the compounds will exist in a mixture of ionized and non-ionized forms. This can lead to broad, misshapen peaks and poor reproducibility. It is a region to be avoided.[4]
-
At high pH (e.g., pH > 9): The amino group is deprotonated (neutral). In its neutral form, the molecule is more hydrophobic and will be retained more strongly on a reversed-phase column.[5]
Controlling pH is therefore the most powerful tool for manipulating the retention and selectivity of these compounds.[2]
Section 2: Method Development & Troubleshooting Guide
This section is structured to address the most common issues encountered in the laboratory when trying to resolve these two analytes.
Q3: My peaks for the parent drug and metabolite are co-eluting or have very poor resolution (Rs < 1.5). What is my first step?
A3: The first and most impactful parameter to adjust is the mobile phase pH . Since the metabolite is more polar, it will elute earlier. The goal is to manipulate the hydrophobicity of the molecules to improve differential retention.
Troubleshooting Workflow: Co-elution
Caption: Logical workflow for troubleshooting co-eluting peaks.
Step-by-Step Protocol: pH Adjustment
-
Establish a Baseline: Use your current method and confirm the co-elution.
-
Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase containing a buffer with a pKa well below your target pH. For a target pH of 3.0, 10-20 mM potassium phosphate or ammonium formate are excellent choices. Crucially, measure and adjust the pH of the aqueous component before mixing with the organic solvent. [3]
-
Test Low pH: Equilibrate the column with the new buffered mobile phase (e.g., 70% Aqueous Buffer pH 3.0 / 30% Acetonitrile). Inject the sample. The acidic conditions should provide stable retention.
-
Evaluate: Assess the resolution. A lower pH typically provides good starting selectivity. If retention is too short, you can decrease the percentage of organic modifier.[6]
Q4: I'm seeing significant peak tailing, especially for the parent drug. What causes this and how can I fix it?
A4: Peak tailing for basic compounds like these is often caused by secondary interactions between the protonated amine group and acidic, negatively charged residual silanols on the silica surface of the HPLC column.
Primary Solutions:
-
Lower the Mobile Phase pH: Using a low pH mobile phase (e.g., 2.5-3.5) with a buffer "saturates" the silanol groups with protons, minimizing their availability to interact with the positively charged analytes.[5]
-
Use a High-Purity, End-Capped Column: Modern columns (e.g., Waters CSH C18, Agilent Zorbax Extend-C18) are designed with advanced end-capping and shielding technologies to minimize exposed silanols, providing much better peak shape for bases.[7]
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask silanol interactions, but this is often not compatible with mass spectrometry.
Q5: My retention times are drifting and not reproducible. What should I check?
A5: Retention time instability is a classic sign of an unbuffered or improperly buffered mobile phase, or column equilibration issues.
| Potential Cause | Recommended Action | Scientific Rationale |
| Unbuffered Mobile Phase | Always use a buffer (10-25 mM) when separating ionizable compounds. Ensure the buffer's pKa is within 1 pH unit of your target pH.[2] | Small changes in CO2 dissolving from the air can alter the pH of an unbuffered aqueous mobile phase, drastically changing the ionization state and retention of the analytes. |
| Inadequate Column Equilibration | When changing mobile phases, ensure you flush the column with at least 10-15 column volumes of the new mobile phase before the first injection. | The stationary phase needs time to fully equilibrate to the new pH and solvent composition to ensure a stable chemical environment for the separation. |
| Temperature Fluctuations | Use a thermostatted column compartment. A common starting point is 30-40 °C. | Retention times can change with ambient temperature shifts. Controlling the column temperature ensures a stable and reproducible separation environment. |
| Mobile Phase Composition Error | Prepare mobile phases fresh and accurately. If using a gradient, ensure the pump's proportioning valves are functioning correctly. | Inaccurate solvent mixing leads directly to shifts in retention time. |
Section 3: Advanced Optimization & Protocols
Q6: I have baseline separation, but I need to shorten the run time for higher throughput. How can I do this without sacrificing resolution?
A6: This is a common goal that can be achieved by systematically modifying parameters. The key is to leverage modern column technologies.
Workflow: Method Modernization for Speed
Caption: Workflow for increasing analysis speed.
Protocol: Starting Point for a Robust Separation
This protocol provides a validated starting point for method development.
-
Column Selection:
-
Type: High-purity, end-capped C18 or CSH C18 column.
-
Dimensions: 100 mm x 2.1 mm, 1.8 µm (for UHPLC) or 150 mm x 4.6 mm, 3.5 µm (for HPLC).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare 20 mM Ammonium Formate in HPLC-grade water. Adjust pH to 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm or Fluorescence (Excitation ~480 nm, Emission ~560 nm) for higher sensitivity.[8]
-
Gradient Program:
-
0.0 min: 15% B
-
8.0 min: 45% B
-
8.1 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 15% B
-
13.0 min: 15% B (Equilibration)
-
-
-
System Suitability Test (SST):
-
Inject a standard mixture five times.
-
Acceptance Criteria: Resolution (Rs) between Daunorubicin and 4-Demethoxydaunorubicinol > 2.0; Tailing factor for both peaks < 1.5; %RSD of retention times < 1.0%.
-
This method provides a robust starting point that can be further optimized by adjusting the gradient slope or initial organic percentage to fine-tune the separation based on your specific instrumentation.
References
-
Daunorubicin | C27H29NO10 | CID 30323 - PubChem. National Center for Biotechnology Information. [Link]
-
Showing metabocard for Daunorubicin (HMDB0014832) - Human Metabolome Database. HMDB. [Link]
-
Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography. PubMed. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Choosing HPLC Columns for Rapid Method Development. Agilent. [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
(PDF) Identification, Isolation and Characterization of Unknown Impurity in Daunorubicin Hydrochloride. ResearchGate. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial. MDPI. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek, Inc. [Link]
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
-
Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. PubMed. [Link]
-
New High-performance Liquid Chromatography-DAD Method for Analytical Determination of Arbutin and Hydroquinone in Rat Plasma. ResearchGate. [Link]
-
How can you separate a co-eluting more polar compound by HPLC? ResearchGate. [Link]
-
Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. [Link]
-
Daunorubicin - Wikipedia. Wikipedia. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]
-
HPLC Troubleshooting. Waters Corporation. [Link]
-
PRODUCT MONOGRAPH PrDAUNORUBICIN HYDROCHLORIDE FOR INJECTION 20 mg daunorubicin per vial USP Antimitotic. Sandoz. [Link]
-
Stability Indicating Method Development and Validation for Determination of Daunorubicin and Cytarabine in Bulk and Pharmaceutical Dosage Form by. ResearchGate. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
Sources
- 1. Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. moravek.com [moravek.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of 4-Demethoxydaunorubicinol during sample preparation
A Guide to Preventing Degradation During Sample Preparation
Welcome to the technical support center for 4-Demethoxydaunorubicinol (also known as Idarubicinol). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this critical anthracycline metabolite during sample preparation. As the primary active metabolite of Idarubicin, ensuring the stability of 4-Demethoxydaunorubicinol is paramount for accurate quantification and reliable experimental outcomes.
This guide offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the scientific understanding and practical tools necessary to maintain the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 4-Demethoxydaunorubicinol?
4-Demethoxydaunorubicinol, like other anthracyclines, is susceptible to degradation from several factors. The primary culprits are:
-
pH: The molecule is particularly unstable in alkaline conditions (pH > 7).[1][2][3][4] Prolonged exposure to basic solutions will lead to rapid degradation. Acidic conditions are generally more favorable for stability.
-
Oxidation: The hydroquinone and quinone moieties in the anthracycline structure are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[2][5]
-
Temperature: Elevated temperatures can increase the rate of both hydrolytic and oxidative degradation.[3][4] Therefore, it is crucial to keep samples cool throughout the preparation process.
-
Light: Anthracyclines can be photosensitive. Exposure to direct sunlight or other sources of UV radiation should be minimized to prevent photodegradation.
-
Enzymatic Activity: In biological matrices such as plasma or whole blood, enzymes like carbonyl reductases can be involved in the metabolism of anthracyclines.[6] Improper sample handling can lead to continued enzymatic activity and altered analyte concentrations.
Q2: I've noticed a color change in my 4-Demethoxydaunorubicinol solution. What does this indicate?
A color change, often from red to a bluish-purple, is a visual indicator of degradation, typically due to an increase in pH to alkaline levels.[7] If you observe a color change, it is highly likely that the compound has degraded, and the sample should be discarded. To prevent this, ensure that all glassware, solvents, and buffers are within the appropriate acidic to neutral pH range.
Q3: What are the recommended storage conditions for samples containing 4-Demethoxydaunorubicinol?
To ensure the stability of 4-Demethoxydaunorubicinol in biological samples, immediate processing is ideal. If storage is necessary, the following conditions are recommended:
| Storage Duration | Temperature | Additional Precautions |
| Short-term (up to 24 hours) | 2-8°C | Protect from light; store in tightly sealed containers. |
| Long-term | -20°C or lower | Protect from light; use cryovials to prevent contamination and evaporation. Avoid repeated freeze-thaw cycles.[8] |
For stock solutions and standards, it is best to prepare them fresh. If storage is required, store them in small aliquots at -20°C or below, protected from light.
Q4: How can I minimize enzymatic degradation in my plasma or blood samples?
Enzymatic conversion can be a significant issue in biological samples. To mitigate this:
-
Rapid Processing: Process blood samples as quickly as possible after collection. Centrifuge blood to separate plasma or serum promptly.
-
Low Temperature: Keep samples on ice during handling and processing.
-
Anticoagulant Choice: While various anticoagulants are used, ensure they do not affect the pH of the sample in a way that promotes degradation.
-
Enzyme Inhibitors: For specific applications, the addition of enzyme inhibitors could be considered, but this would need to be validated to ensure no interference with the analytical method.
Troubleshooting Guide & Protocols
This section provides detailed protocols and troubleshooting advice for common issues encountered during the sample preparation of 4-Demethoxydaunorubicinol.
Issue 1: Low Analyte Recovery After Extraction
Low recovery is a frequent problem and can be attributed to several factors during the extraction process.
-
Incomplete Extraction: The choice of extraction solvent and pH are critical. For liquid-liquid extraction (LLE), a common method involves using a mixture of chloroform and an alcohol (e.g., 1-heptanol or 1-propanol) at a slightly basic pH (around 8-9) to ensure the analyte is in its non-ionized form, facilitating its transfer to the organic phase.[9] However, prolonged exposure to high pH should be avoided.
-
Analyte Adsorption: 4-Demethoxydaunorubicinol can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this.
-
Degradation During Evaporation: If an evaporation step is used to concentrate the sample, it should be performed under a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
This protocol is designed to maximize recovery while minimizing degradation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature and then place them on ice.
-
pH Adjustment: To 1 mL of plasma, add a small volume of a suitable buffer to adjust the pH to approximately 8.5. This should be done immediately before extraction to minimize time at an alkaline pH.
-
Extraction: Add 5 mL of a chloroform:1-propanol (4:1, v/v) solution. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the organic (lower) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the residue in a small volume of the mobile phase used for your HPLC analysis.
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
The presence of extra peaks in your chromatogram often indicates the presence of degradation products.
-
Oxidative Degradation: This can be minimized by de-gassing solvents and blanketing the sample with an inert gas like nitrogen. The addition of an antioxidant to the sample or reconstitution solvent may also be beneficial.
-
Hydrolytic Degradation: As mentioned, this is often pH-dependent. Ensure all solutions are maintained at a slightly acidic pH (around 3-5) for optimal stability.[2]
-
Photodegradation: Protect samples from light at all stages of the preparation process by using amber vials or covering tubes with aluminum foil.
SPE can provide cleaner samples than LLE and can be optimized to improve stability.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 1 mL of plasma with a small amount of an acidic buffer (e.g., phosphate buffer, pH 4.5) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the 4-Demethoxydaunorubicinol with 1 mL of methanol or an appropriate mixture of acetonitrile and a slightly acidic buffer.
-
Evaporation & Reconstitution: If necessary, evaporate the eluate and reconstitute as described in the LLE protocol.
Visualization of Degradation and Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathways and a recommended sample preparation workflow.
Caption: Key factors leading to the degradation of 4-Demethoxydaunorubicinol.
Caption: A workflow designed to maintain sample integrity.
By understanding the chemical properties of 4-Demethoxydaunorubicinol and implementing these optimized sample preparation protocols, you can significantly reduce degradation and ensure the accuracy and reliability of your experimental results. For further assistance, please consult the references provided below.
References
-
Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. (2020). Molecules. [Link]
-
Study on HPLC determination of idarubicin hydrochloride and related substances. (n.d.). ResearchGate. [Link]
-
Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MS n and LC–MS–TOF Studies. (2015). Journal of Chromatographic Science. [Link]
-
Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. (2020). National Center for Biotechnology Information. [Link]
-
High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. (1991). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
The stability of doxorubicin and ldarubicin in plasma and whole blood. (n.d.). ResearchGate. [Link]
-
Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. (2020). ResearchGate. [Link]
-
Development of novel extraction and separation methods for the determination of anthracyclines and taxanes simultaneously from biological matrices. (n.d.). DCU Research Repository. [Link]
-
IDARUBICIN HYDROCHLORIDE. (n.d.). Fresenius Kabi USA. [Link]
-
New High-performance Liquid Chromatography-DAD Method for Analytical Determination of Arbutin and Hydroquinone in Rat Plasma. (2018). ResearchGate. [Link]
-
Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies. (2013). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. (2014). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2018). Molecules. [Link]
-
Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection. (2023). Archives of Toxicology. [Link]
-
Validation of a HPLC MS/MS Method for Determination of Doxorubicin in Mouse Serum and its Small Tissues. (2013). Journal of Pharmaceutical Investigation. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2018). ResearchGate. [Link]
-
LC-MS/MS Method Development for Quantification of Doxorubicin and Its Metabolite 13-hydroxy Doxorubicin in Mice Biological Matrices: Application to a Pharmaco-Delivery Study. (2017). Journal of Chromatography B. [Link]
-
Natural Products Counteracting Cardiotoxicity during Cancer Chemotherapy: The Special Case of Doxorubicin, a Comprehensive Review. (2021). Antioxidants. [Link]
-
Identification of Four New Degradation Products of Epirubicin Through Forced Degradation, LC–UV, MSn and LC–MS–TOF Studies. (2015). SciSpace. [Link]
-
Solid-phase extraction with RP-HPLC enables accurate separation and detection of doxorubicin, epirubicin and metabolites. (2018). Chromatography Today. [Link]
-
Idamycin PFS® idarubicin hydrochloride injection Rx Only FOR INTRAVENOUS USE ONLY WARNINGS. (n.d.). U.S. Food and Drug Administration. [Link]
-
Possible Mechanisms of the Prevention of Doxorubicin Toxicity by Cichoric Acid—Antioxidant Nutrient. (2018). Oxidative Medicine and Cellular Longevity. [Link]
-
Physicochemical stability of Idarubicin Accord in punctured original vials, syringes and after dilution with water for injection. (2024). GaBI Journal. [Link]
-
Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. (2016). Semantic Scholar. [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2022). Molecules. [Link]
-
Zavedos (Idarubicin hydrochloride). (n.d.). Pfizer. [Link]
-
Stability of a high-concentrated aqueous solution of idarubicin stored in a polypropylene syringe for transarterial chemoembolization. (2022). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Development and validation of a liquid chromatographic method for the simultaneous determination of four anthracyclines and their respective 13-S-dihydro metabolites in plasma and saliva. (2013). ResearchGate. [Link]
-
Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their meta. (2012). Amsterdam UMC. [Link]
-
In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. (2024). European Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 2. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daunorubicin and its hydroxy metabolite in cardiomyocytes: insights into cellular kinetics, toxicity, DNA damage, and dexrazoxane-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting low yield in 4-Demethoxydaunorubicinol synthesis
Technical Support Center: 4-Demethoxydaunorubicinol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Demethoxydaunorubicinol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. The synthesis of anthracycline analogs like 4-Demethoxydaunorubicinol, the active metabolite of the potent anti-cancer agent Idarubicin (4-demethoxydaunorubicin), is a challenging endeavor fraught with potential pitfalls that can significantly impact yield.[1]
The core of this synthesis typically involves two critical phases: the construction of the tetracyclic aglycone (4-demethoxydaunorubicinone) and the subsequent stereoselective glycosylation with a protected daunosamine sugar, followed by a final reduction.[2][3] Low yields are often traced back to inefficiencies in these key transformations. This document provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in mechanistic principles and field-proven solutions.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common problems encountered during the synthesis. Each question addresses a specific symptom, explores the underlying causes, and provides actionable solutions.
Category 1: The Glycosylation Reaction
The coupling of the aglycone with the daunosamine sugar is arguably the most challenging step and a frequent source of significant yield loss. Success hinges on the precise control of reagents, conditions, and stereochemistry.
Q1: My glycosylation reaction has stalled. TLC/LC-MS analysis shows unreacted aglycone and decomposed starting material, but very little product. What's the likely cause?
This is a classic symptom of inefficient activation of the glycosyl donor or degradation of key reagents. The reaction requires a potent promoter to facilitate the coupling, and the integrity of this promoter is paramount.
-
Cause 1: Inactive or Degraded Promoter: Promoters like silver triflate (AgOTf) or trimethylsilyl triflate (TMSOTf) are extremely sensitive to moisture.[2][3] Contamination with water will hydrolyze the promoter, rendering it ineffective for activating the glycosyl donor.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use freshly purchased, high-purity promoters and handle them under a strictly inert atmosphere (Argon or Nitrogen) in a glovebox or using Schlenk techniques. Solvents should be passed through a purification system or distilled from an appropriate drying agent.
-
-
Cause 2: Poor Quality Glycosyl Donor: The protected and activated daunosamine derivative (e.g., a glycosyl bromide or thioglycoside) can be unstable. If it has degraded during storage or was improperly prepared, it will not couple effectively.
-
Solution: Verify the purity of your glycosyl donor by ¹H NMR and TLC before use. It is often best to use the donor shortly after its preparation.
-
-
Cause 3: Presence of Nucleophilic Impurities: Any nucleophilic impurities (e.g., residual water, alcohols from solvents) can compete with the aglycone's C-7 hydroxyl group, consuming the activated glycosyl donor and halting the reaction.
-
Solution: Co-evaporate the aglycone with anhydrous toluene before the reaction to remove trace water. Ensure all glassware is flame-dried or oven-dried immediately before use.
-
Q2: The reaction works, but I'm getting a poor mixture of α and β anomers. How can I improve the stereoselectivity for the desired α-anomer?
Achieving the correct stereochemistry at the anomeric center is crucial for the biological activity of the final compound. The formation of the undesired β-anomer is a common side reaction.
-
Cause 1: Solvent Choice: The solvent plays a critical role in stabilizing or destabilizing the key oxocarbenium ion intermediate that forms upon activation of the glycosyl donor. Ethereal solvents (e.g., diethyl ether, THF) are known to favor the formation of the α-anomer through an SN2-like displacement.
-
Solution: If you are using a solvent like dichloromethane, consider switching to diethyl ether. The ether can coordinate to the intermediate in a way that blocks the β-face, favoring attack from the α-face.
-
-
Cause 2: Lack of Stereodirecting Groups: The protecting groups on the glycosyl donor have a profound electronic and steric influence on the reaction's outcome.
-
Solution: Employ a "participating" protecting group at the C-2 position of the daunosamine sugar.[4] For example, an acyl group like acetyl or benzoyl can form a cyclic acyl-oxonium ion intermediate that blocks the α-face, leading preferentially to the β-anomer upon nucleophilic attack. Conversely, non-participating groups like ethers (e.g., benzyl) do not form this intermediate, often leading to mixtures or favoring the α-product depending on other conditions. For α-selectivity, a non-participating group is generally preferred, relying on solvent and temperature effects.
-
-
Cause 3: Temperature: Glycosylation reactions are often temperature-sensitive.
-
Solution: Running the reaction at low temperatures (e.g., -40 °C to -78 °C) can enhance stereoselectivity by favoring the thermodynamically more stable transition state, which often leads to the α-anomer.
-
| Parameter | To Favor α-Anomer (Kinetic Product) | To Favor β-Anomer (Thermodynamic Product) | Rationale |
| Solvent | Ethereal solvents (Et₂O, THF) | Acetonitrile, Dichloromethane | Ethereal solvents can promote an SN2-like pathway. |
| C-2 Protecting Group | Non-participating (e.g., Benzyl) | Participating (e.g., Acetyl) | A participating group forms an intermediate that blocks one face. |
| Temperature | Low Temperature (-78 °C) | Higher Temperature (0 °C to RT) | Lower temperatures can trap the kinetic product. |
Q3: My desired product is formed, but it's part of a complex mixture of byproducts, making purification difficult and lowering the isolated yield. What are these byproducts?
The highly functionalized anthracycline core is susceptible to various side reactions under the often acidic conditions of glycosylation.
-
Cause 1: Aglycone Degradation: The phenolic hydroxyl groups and the quinone system of the aglycone are sensitive to strong Lewis acids. Prolonged exposure or excess promoter can lead to dehydration, rearrangement, or polymerization.
-
Solution: Add the promoter slowly and portion-wise to the cooled reaction mixture. Use the minimum stoichiometric amount required. The inclusion of a non-nucleophilic base, such as a proton sponge or 2,6-di-tert-butylpyridine, can scavenge excess acid generated during the reaction without interfering with the coupling.
-
-
Cause 2: Glycosylation at other Positions: While the C-7 hydroxyl is sterically and electronically favored for this reaction, glycosylation can potentially occur at other hydroxyl groups on the tetracyclic ring if they are not protected.
-
Solution: Ensure that your synthetic route uses an aglycone with appropriate protecting groups on other reactive hydroxyls if necessary. For 4-demethoxydaunorubicinone, the C-7 hydroxyl is generally the most reactive site for glycosylation.
-
Category 2: The C-13 Ketone Reduction
The final step is the reduction of the C-13 ketone of 4-demethoxydaunorubicin to the corresponding alcohol, 4-demethoxydaunorubicinol (Idarubicinol).[1]
Q4: The reduction of the C-13 ketone is incomplete or results in a mixture of stereoisomers. How can I achieve a clean, stereoselective reduction?
This reduction must be selective for the C-13 ketone without affecting the quinone system and must provide the correct (13S)-alcohol stereochemistry.
-
Cause 1: Incorrect Reducing Agent: Strong, unselective reducing agents like lithium aluminum hydride (LAH) will over-reduce the molecule, destroying the quinone system.
-
Solution: Use a milder and more selective reducing agent. Sodium borohydride (NaBH₄) in methanol or ethanol is the most common and effective choice for this transformation. It selectively reduces the ketone while leaving the quinone intact.
-
-
Cause 2: Poor Stereocontrol: While NaBH₄ often gives good selectivity, the stereochemical outcome can be influenced by the reaction conditions.
-
Solution: Perform the reduction at low temperatures (e.g., 0 °C or below) to maximize stereoselectivity. The bulky anthracycline scaffold helps direct the hydride attack, but lower temperatures enhance this effect.
-
| Reducing Agent | Typical Conditions | Selectivity | Comments |
| Sodium Borohydride (NaBH₄) | MeOH or EtOH, 0 °C to RT | High for C-13 ketone | Standard, reliable method. |
| Sodium Cyanoborohydride (NaBH₃CN) | Acidic pH | Less reactive, often used for reductive amination | Not the primary choice for this simple reduction. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Et₂O | Non-selective | AVOID. Will destroy the quinone system. |
Category 3: Work-up and Purification
A significant portion of the product can be lost during post-reaction processing and purification if not handled correctly.
Q5: I'm losing most of my product during the aqueous work-up and subsequent column chromatography. What can I do to improve recovery?
The amphiphilic nature of the product, containing a basic amino group and acidic phenolic hydroxyls, can make purification challenging.
-
Cause 1: Emulsion Formation/Poor Partitioning: During aqueous extraction, the product can get trapped in emulsions, especially if the pH is not controlled.
-
Solution: Perform extractions with a dilute acid (e.g., 0.1 M HCl) to protonate the daunosamine nitrogen, bringing the product into the aqueous layer and separating it from non-basic impurities. Then, carefully raise the pH of the aqueous layer with a weak base (e.g., NaHCO₃ solution) to neutrality or slightly basic (pH ~8) and extract the product back into an organic solvent like dichloromethane or a CHCl₃/isopropanol mixture.
-
-
Cause 2: Degradation on Silica Gel: Standard silica gel is acidic and can cause the degradation of acid-sensitive anthracyclines, leading to streaking and low recovery from column chromatography.
-
Solution: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (~0.5-1%). Alternatively, use a less acidic stationary phase, such as neutral alumina, or consider preparative HPLC for final purification if losses on silica are too high.
-
Workflow & Troubleshooting Logic
The following diagram outlines a logical workflow for diagnosing low yields in the critical glycosylation step.
Caption: Troubleshooting workflow for the glycosylation step.
Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield for a multi-step synthesis of this complexity? A: It is highly dependent on the specific synthetic route and the skill of the chemist. However, for a lengthy synthesis of a complex natural product analog, an overall yield in the range of 1-5% is not uncommon. The focus should be on optimizing each individual step to maximize the final output.
Q: How can I be certain my anhydrous reaction conditions are truly anhydrous? A: Beyond using commercially available anhydrous solvents, consider employing a chemical indicator. For instance, a small, vibrant blue crystal of a copper(II) sulfate anhydrous indicator in a test reaction will turn white in the presence of trace moisture. For reagents, always handle them in a glovebox or under a positive pressure of inert gas.
Q: My final product appears to be degrading over time, even when stored in the freezer. What is the cause? A: Anthracyclines are sensitive to light and air. The quinone moiety can participate in redox cycling, and the glycosidic bond can be susceptible to hydrolysis. For long-term storage, the compound should be stored as a dry solid, in an amber vial, under an argon or nitrogen atmosphere, at the lowest possible temperature (-20 °C or -80 °C).
Key Experimental Protocols
Protocol 1: Silver Triflate-Promoted Glycosylation
This is a representative protocol and should be adapted based on your specific substrates and lab conditions.
-
Preparation: Flame-dry all glassware under vacuum and allow to cool under a positive pressure of argon. To a flame-dried round-bottom flask, add the 4-demethoxydaunorubicinone aglycone (1.0 eq) and molecular sieves (4Å).
-
Azeotropic Drying: Add anhydrous toluene and evaporate under reduced pressure. Repeat this process two more times to ensure the aglycone is free of water.
-
Reaction Setup: Dissolve the dried aglycone and the protected daunosamine donor (1.5 eq) in anhydrous diethyl ether under argon. Cool the mixture to -40 °C.
-
Promoter Addition: In a separate flame-dried flask, dissolve silver triflate (2.0 eq) in anhydrous diethyl ether. Slowly add the silver triflate solution to the cooled reaction mixture dropwise over 20 minutes. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the aglycone is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Filter through a pad of Celite to remove silver salts, washing with dichloromethane.
-
Extraction: Separate the organic layer, and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then carried forward to the deprotection and reduction steps.
Protocol 2: Stereoselective C-13 Ketone Reduction
-
Reaction Setup: Dissolve the crude or purified 4-demethoxydaunorubicin (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
-
Monitoring: Stir the reaction at 0 °C. Monitor by TLC or LC-MS until the starting material is fully consumed (typically 30-60 minutes).
-
Quenching and Work-up: Slowly quench the reaction by adding acetone to consume excess NaBH₄. Follow this by adding a few drops of acetic acid to neutralize the solution.
-
Purification: Remove the solvent under reduced pressure. Re-dissolve the residue in a DCM/water mixture and perform an extraction as described in Q5 above. The final product can be purified by column chromatography on triethylamine-treated silica gel.
References
- Arcamone, F., Penco, S., & Vigevani, A. (1975). Method of producing 4-demethoxydaunorubicin. U.S.
-
Cassinelli, G., et al. (1984). Synthesis and antitumor activity of novel 4-demethoxyanthracyclines. Journal of Medicinal Chemistry, 27(2), 196-201. [Link]
-
Lown, J. W. (1993). Anthracycline and anthraquinone anticancer agents: current status and future outlook. Pharmacology & Therapeutics, 60(2), 185-214. [Link]
-
Penco, S., et al. (1983). A versatile and efficient synthetic route to 4-demethoxyanthracyclinones. The Journal of Organic Chemistry, 48(23), 4054-4058. [Link]
-
Ganzina, F. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs, 6(4), 289-304. [Link]
Sources
- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP2518077A1 - Method of producing 4-demethoxydaunorubicin - Google Patents [patents.google.com]
- 3. Synthesis and antitumor activity of novel 4-demethoxyanthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Addressing analytical challenges in 4-Demethoxydaunorubicinol detection
Welcome to the technical support center for the analytical detection of 4-Demethoxydaunorubicinol (4-DMDNOL). As the major metabolite of the orally active anthracycline, 4-demethoxydaunorubicin (4-DMDNR), accurate and robust quantification of 4-DMDNOL is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address the unique challenges researchers face when working with this compound.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the analysis of 4-Demethoxydaunorubicinol.
1. What is the most common analytical method for 4-Demethoxydaunorubicinol detection?
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection or tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust method for the quantification of 4-DMDNOL in biological matrices such as plasma and urine.[1][2] HPLC with fluorescence offers high sensitivity due to the native fluorescence of the molecule, while LC-MS/MS provides superior selectivity and is less prone to interferences.[1][3]
2. Why is sample stability a critical concern for 4-DMDNOL analysis?
Like many anthracyclines, 4-DMDNOL can be susceptible to degradation under various conditions. Factors such as temperature, pH, and light exposure can impact its stability. Studies on similar anthracyclines like doxorubicin and idarubicin have shown that their concentrations can decrease over time, especially at room temperature.[4] Therefore, it is crucial to establish and validate the stability of 4-DMDNOL in the specific biological matrix and storage conditions of your study. This typically involves performing freeze-thaw, short-term (bench-top), and long-term stability assessments as per regulatory guidelines.[5][6][7]
3. What are "matrix effects" and how can they affect my 4-DMDNOL analysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to the presence of co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins).[8][9][10] This can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[8][10] For 4-DMDNOL, which is often present at low concentrations, mitigating matrix effects is crucial for achieving a reliable lower limit of quantification (LLOQ).[1]
4. How do I choose an appropriate internal standard (IS) for 4-DMDNOL quantification?
The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled 4-DMDNOL). However, if this is not available, a structural analog with similar physicochemical properties and chromatographic behavior is the next best choice.[11][12] For anthracyclines, a common practice is to use a related compound from the same class, such as daunorubicin or doxorubicinol, as an internal standard.[13][14] The chosen IS should not be present in the blank matrix and should not interfere with the analyte of interest.[15]
II. Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of 4-Demethoxydaunorubicinol.
Problem 1: Poor Peak Shape or Low Signal Intensity
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Suboptimal Mobile Phase | The pH and organic modifier composition of the mobile phase significantly impact the peak shape and retention of anthracyclines. | Optimize the mobile phase pH. A slightly acidic pH (e.g., using formic acid or acetic acid) is often beneficial for peak shape. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradient profiles to achieve optimal separation and peak symmetry. |
| Column Contamination | Accumulation of matrix components on the analytical column can lead to peak distortion and signal loss. | Implement a robust column washing protocol between injections. If the problem persists, consider using a guard column or a more rigorous sample clean-up procedure. |
| Analyte Adsorption | 4-DMDNOL may adsorb to active sites on the column or within the HPLC system, leading to peak tailing and reduced intensity. | Use a column specifically designed for basic compounds. Consider adding a small amount of a competing base (e.g., triethylamine) to the mobile phase, but be mindful of potential ion suppression in MS detection. |
| Incorrect MS Source Parameters | In LC-MS/MS, suboptimal source settings (e.g., capillary voltage, gas flow, temperature) can lead to poor ionization and low signal. | Systematically optimize the MS source parameters by infusing a standard solution of 4-DMDNOL. Refer to your instrument's guidelines for best practices in source optimization. |
Problem 2: High Variability and Poor Reproducibility
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inconsistent Sample Preparation | Variability in extraction efficiency is a common source of irreproducibility. | Ensure consistent and precise execution of the sample preparation protocol. Use of an appropriate internal standard added early in the process can help compensate for extraction variability.[12][16] Consider automating the sample preparation steps if possible. |
| Matrix Effects | As discussed in the FAQs, matrix effects can cause significant variability in signal response.[8][9] | Evaluate and mitigate matrix effects. This can be achieved by improving the sample clean-up (e.g., using solid-phase extraction instead of protein precipitation), optimizing the chromatography to separate 4-DMDNOL from interfering matrix components, or using a stable isotope-labeled internal standard. |
| Sample Instability | Degradation of 4-DMDNOL during sample collection, processing, or storage will lead to variable results. | Conduct thorough stability experiments to understand the degradation profile of 4-DMDNOL under your specific experimental conditions.[4][5] Ensure samples are kept at the appropriate temperature and protected from light throughout the workflow. |
Problem 3: Inaccurate Quantification and Poor Recovery
Possible Causes & Solutions
| Cause | Explanation | Recommended Action |
| Inefficient Extraction | The chosen extraction method may not be efficiently recovering 4-DMDNOL from the biological matrix. | Evaluate different extraction techniques, such as liquid-liquid extraction (LLE) with various organic solvents or solid-phase extraction (SPE) with different sorbents. A published method for 4-demethoxydaunorubicin and its metabolites used a chloroform/propan-2-ol (2:1) mixture for extraction from plasma and urine with over 80% efficiency.[1] |
| Calibration Curve Issues | An improperly prepared or validated calibration curve will lead to inaccurate quantification. | Prepare calibration standards in the same biological matrix as the unknown samples to account for matrix effects. Ensure the calibration range covers the expected concentrations of 4-DMDNOL in your samples. Validate the linearity, accuracy, and precision of the calibration curve according to regulatory guidelines.[6][17][18] |
| Internal Standard Issues | An inappropriate or improperly used internal standard can lead to quantification errors. | The internal standard should be added to all samples, including calibrators and quality controls, at a consistent concentration.[12] Verify that the internal standard does not suffer from its own matrix effects or instability issues. |
III. Experimental Workflows & Protocols
This section provides standardized workflows and protocols as a starting point for your method development.
A. Sample Preparation Workflow
Caption: A typical sample preparation workflow for 4-DMDNOL analysis.
B. Recommended LC-MS/MS Method Parameters (Starting Point)
The following table provides a set of initial parameters for developing an LC-MS/MS method for 4-DMDNOL. These should be optimized for your specific instrumentation and application.
| Parameter | Recommended Starting Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (Example) | Precursor Ion (Q1) -> Product Ion (Q3). Specific m/z values need to be determined by direct infusion of a 4-DMDNOL standard. |
| Collision Energy | To be optimized for the specific Q1/Q3 transition. |
C. Bioanalytical Method Validation Workflow
The validation of your analytical method is crucial to ensure the reliability of your data. The following diagram illustrates the key components of a full bioanalytical method validation as recommended by regulatory agencies like the FDA.[6][7][17][19]
Caption: Key components of a full bioanalytical method validation.
IV. References
-
G. Paolo, C., & Formelli, F. (1983). Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 275(1), 129-140. [Link]
-
González-Robles, A., et al. (2018). Synthesis of (±)-3,4-dimethoxybenzyl-4-methyloctanoate as a novel internal standard for capsinoid determination by HPLC-ESI-MS/MS(QTOF). Molecules, 23(2), 461. [Link]
-
Popelová, O., et al. (2022). Extracellular matrix remodeling in anthracycline-induced cardiotoxicity: What place on the pedestal?. Biomedicine & Pharmacotherapy, 147, 112662. [Link]
-
Beijnen, J. H., et al. (1986). The stability of doxorubicin and idarubicin in plasma and whole blood. Journal of Pharmaceutical and Biomedical Analysis, 4(2), 275-280. [Link]
-
Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 52(2), 205-217. [Link]
-
Peterson, B. L., et al. (2017). Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry. Journal of Analytical Toxicology, 41(5), 425-431. [Link]
-
Panuwet, P., et al. (2016). Matrix effect in bioanalysis of complex biological samples: An overview. International Journal of Pharmaceutical and Phytopharmacological Research, 6(1), 1-10. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
van der Kuy, P. H., et al. (2019). A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces. Journal of Pharmaceutical and Biomedical Analysis, 164, 48-55. [Link]
-
Formelli, F., et al. (1985). Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors. Cancer Chemotherapy and Pharmacology, 14(3), 237-243. [Link]
-
de Vries, R., et al. (2021). Extracellular matrix remodeling in animal models of anthracycline-induced cardiomyopathy: a meta-analysis. Cardiovascular Research, 117(7), 1735-1748. [Link]
-
Guillarme, D., & Veuthey, J. L. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 84. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Wang, L., et al. (2021). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 26(23), 7247. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
de Wit, L. E., et al. (2018). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites in human plasma. Analytical and Bioanalytical Chemistry, 410(10), 2587-2602. [Link]
-
Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. [Link]
-
Jirásko, R., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 10146-10154. [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]
-
Ciaffreda, L., et al. (2016). LC–MS/MS method development for quantification of doxorubicin and its metabolite 13-hydroxy doxorubicin in mice biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 129, 237-245. [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
Sources
- 1. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. eijppr.com [eijppr.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 14. air.unimi.it [air.unimi.it]
- 15. mdpi.com [mdpi.com]
- 16. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 18. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 19. hhs.gov [hhs.gov]
Technical Support Center: Method Refinement for Sensitive Quantification of 4-Demethoxydaunorubicinol
Welcome to the technical support resource for the sensitive quantification of 4-demethoxydaunorubicinol. This guide is designed for researchers, scientists, and drug development professionals engaged in bioanalytical studies involving this critical anthracycline metabolite. As your dedicated scientific resource, this document moves beyond simple protocols to provide in-depth, field-proven insights into method refinement, troubleshooting, and validation.
4-Demethoxydaunorubicinol (also known as idarubicinol) is the principal and active metabolite of the chemotherapeutic agent idarubicin. Accurate and sensitive quantification of this metabolite in biological matrices is paramount for pharmacokinetic (PK) modeling, therapeutic drug monitoring (TDM), and understanding the dose-response relationship, particularly concerning its potential for cardiotoxicity, a known risk associated with anthracycline compounds.[1][2]
This guide is structured as a dynamic resource, combining frequently asked questions for foundational knowledge with a detailed, problem-oriented troubleshooting guide to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most effective analytical technique for quantifying 4-demethoxydaunorubicinol at low concentrations?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive gold standard for this application.[3] Its unparalleled sensitivity and selectivity allow for the detection and quantification of 4-demethoxydaunorubicinol at the low ng/mL or even sub-ng/mL levels required for comprehensive pharmacokinetic profiling.[4][5] The use of Multiple Reaction Monitoring (MRM) ensures that the instrument precisely measures the analyte, distinguishing it from other matrix components and structurally related compounds.[4]
Q2: How do I choose an appropriate internal standard (IS)?
A2: The choice of internal standard is one of the most critical decisions in developing a robust bioanalytical method. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₃-4-demethoxydaunorubicinol). A SIL-IS co-elutes with the analyte and experiences nearly identical ionization effects, providing the most effective compensation for matrix effects and variability during sample preparation.[6][7]
If a SIL-IS is not available, a structural analog can be used. For anthracyclines, compounds like daunorubicin or doxorubicinol have been successfully employed.[5] However, it is crucial to demonstrate that the analog's chromatographic behavior and ionization efficiency are very similar to the analyte and that it is not present endogenously in the study samples.
Q3: What are the essential parameters for bioanalytical method validation?
A3: A bioanalytical method must be rigorously validated to ensure its reliability. According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), validation must assess several key parameters.[4][8][9] These include:
-
Selectivity and Specificity: The method's ability to measure the analyte without interference from matrix components.[8]
-
Accuracy and Precision: How close the measured values are to the true value and how reproducible the measurements are, respectively.
-
Calibration Curve (Linearity): The response-concentration relationship over the intended analytical range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[8]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting matrix components on the analyte's ionization.[6][10][11]
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top, long-term storage).[12][13]
Q4: What are the key differences between Protein Precipitation and Liquid-Liquid Extraction for sample preparation?
A4:
-
Protein Precipitation (PPT): This is a rapid and straightforward technique where an organic solvent (e.g., methanol, acetonitrile) is added to the plasma sample to denature and precipitate proteins.[1][14] While fast, it often results in a less clean extract, which can lead to more significant matrix effects and faster column degradation.
-
Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent. This method generally provides a much cleaner sample extract, reducing matrix effects and improving sensitivity.[5] For anthracyclines, a mixture of chloroform and methanol has proven effective.[5] While more labor-intensive than PPT, the improved data quality often justifies the additional effort.
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific, common problems encountered during the quantification of 4-demethoxydaunorubicinol. The workflow diagram below outlines the general analytical process where these issues may arise.
Caption: General workflow for bioanalytical quantification.
Problem 1: High Variability or Poor Reproducibility (%CV > 15%)
Symptom: You observe significant scatter in your quality control (QC) sample results or between replicate injections of the same sample. The coefficient of variation (%CV) exceeds the generally accepted limit of 15% (or 20% at the LLOQ).[8]
Probable Cause(s):
-
Inconsistent sample preparation (pipetting errors, inconsistent timing).
-
Uncontrolled or variable matrix effects.
-
Analyte instability during sample processing.
-
Instrumental issues (inconsistent injector volume, fluctuating spray in the MS source).
Systematic Troubleshooting Steps & Solutions:
-
Step 1: Evaluate the Internal Standard Response. Check the peak area of your IS across the entire analytical run. If the IS area is highly variable, it points to either inconsistent sample preparation or instrument instability. If the IS is stable but the analyte response is not, the issue is likely related to the analyte itself (e.g., stability) or a matrix effect that the IS is not compensating for.
-
Step 2: Review Sample Preparation Technique. Ensure meticulous and consistent technique. Use calibrated pipettes and vortex all samples for the same duration. For LLE, ensure consistent shaking/mixing times and complete phase separation. Automating liquid handling steps can significantly reduce this source of variability.
-
Step 3: Investigate Matrix Effects. A variable matrix effect between different samples or wells is a common cause of imprecision. This occurs when the composition of the matrix differs slightly, causing unpredictable ion suppression or enhancement.[10]
-
Solution: Improve your sample cleanup. Switch from PPT to a more rigorous method like LLE or SPE to remove more interfering phospholipids and salts.[5] If using an analog IS, consider synthesizing or purchasing a stable isotope-labeled IS, which is the most effective way to correct for matrix variability.[7]
-
-
Step 4: Confirm Analyte Stability. Perform a bench-top stability test. Allow QC samples to sit at room temperature for the maximum expected duration of your sample preparation workflow before processing them. Compare the results to freshly thawed QCs. If degradation is observed, minimize the time samples spend at room temperature by keeping them on ice.[12]
Problem 2: Poor Sensitivity / Inability to Reach Target LLOQ
Symptom: The signal-to-noise ratio (S/N) at your target LLOQ is below the required threshold (typically S/N < 10), or the peak is not reliably detectable.
Probable Cause(s):
-
Significant ion suppression from the sample matrix.
-
Suboptimal sample preparation (low recovery).
-
Inefficient ionization or fragmentation in the mass spectrometer.
-
Poor chromatographic peak shape (peak broadening).
Systematic Troubleshooting Steps & Solutions:
-
Step 1: Quantify the Matrix Effect and Recovery.
-
Matrix Effect Assessment: Prepare three sets of samples: (A) Analyte in pure solvent, (B) Blank extracted matrix with analyte spiked in post-extraction, and (C) Analyte spiked into matrix and then extracted. The matrix effect is calculated as (Peak Area B / Peak Area A) * 100. A value significantly below 100% indicates ion suppression.[11]
-
Recovery Assessment: Recovery is calculated as (Peak Area C / Peak Area B) * 100. Low recovery (<70%) means your extraction is inefficient.
-
-
Step 2: Optimize Sample Preparation. If recovery is low, adjust the extraction solvent in LLE (e.g., modify the pH to ensure the analyte is in a neutral state for better partitioning into the organic phase). If ion suppression is high, a cleaner extraction method (LLE or SPE) is necessary to remove interfering components like phospholipids.[5][6]
-
Step 3: Optimize MS Parameters. Infuse a standard solution of 4-demethoxydaunorubicinol directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperature, nebulizer pressure) and collision energy. Ensure you are using the most intense and specific MRM transitions. The molecular ion ([M+H]⁺) is the precursor, and the product ions result from the fragmentation of the glycosidic bond or other characteristic cleavages.[15][16]
-
Step 4: Improve Chromatography. A broad, tailing peak will have a lower height and thus a lower S/N.
-
Ensure the reconstitution solvent is weaker than the initial mobile phase to promote peak focusing on the column head.
-
Optimize the mobile phase pH. Anthracyclines contain an amino group, so a slightly acidic mobile phase (e.g., 0.1% formic acid) ensures the molecule is protonated and yields good peak shape on a C18 column.
-
Consider using a smaller particle size column (e.g., sub-2 µm) for sharper peaks, which directly translates to higher sensitivity.[1]
-
Caption: Decision tree for troubleshooting matrix effects.
Problem 3: Chromatographic Peak Tailing or Splitting
Symptom: The analyte peak is asymmetric (tailing factor > 1.5) or appears as a split or shouldered peak. This compromises integration accuracy and can affect sensitivity.
Probable Cause(s):
-
Column Overload: Injecting too high a concentration of the analyte.
-
Secondary Interactions: The basic amine group on the analyte is interacting with acidic silanol groups on the silica-based column packing.
-
Solvent Mismatch: The reconstitution solvent is significantly stronger than the starting mobile phase.
-
Column Degradation: Contaminants from the matrix have irreversibly bound to the column frit or stationary phase.
Systematic Troubleshooting Steps & Solutions:
-
Step 1: Check for Overload. Dilute a high-concentration sample by 10-fold and reinject. If the peak shape improves, the original sample was overloading the column. Ensure your highest calibration standard is within the linear dynamic range of the column.
-
Step 2: Address Secondary Interactions.
-
Mobile Phase pH: Ensure the mobile phase contains a low concentration of acid (e.g., 0.1% formic acid). This keeps the analyte protonated and suppresses the ionization of free silanol groups on the column, minimizing unwanted interactions.
-
Column Choice: Use a high-purity silica column with end-capping (e.g., Acquity BEH C18) designed to minimize silanol activity.[1]
-
-
Step 3: Match Reconstitution Solvent. The ideal reconstitution solvent should be as weak or weaker than the initial mobile phase conditions. For a typical reversed-phase gradient starting at 5-10% acetonitrile/methanol, your reconstitution solvent should be in the same range. A strong solvent (e.g., 90% acetonitrile) will cause the sample band to spread before it reaches the column, resulting in poor peak shape.
-
Step 4: Maintain Column Health. If peak shape degrades over a run, the column may be contaminated.
-
Prevention: Use a guard column and ensure your sample cleanup is effective.
-
Solution: Attempt to wash the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol), reversing the column direction for the wash. If this fails, the column must be replaced.
-
Appendices
Appendix A: Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a robust starting point and should be optimized during method development.
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., SIL-4-demethoxydaunorubicinol in 50% methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., Chloroform:Methanol 4:1 v/v).[5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the lower organic layer (~450 µL) to a clean tube, avoiding the protein disk at the interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Starting Conditions
Parameters based on methods for structurally similar anthracyclines and should be optimized.[1][5][14]
| Parameter | Recommended Starting Condition |
| LC Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Acetic Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.15 - 0.4 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 4-5 min, hold, re-equilibrate |
| Column Temp | 40°C |
| Injection Vol. | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Example MRM | Doxorubicinol: m/z 546.2 → 399.0 or 363.0[2][5] |
| IS MRM | Daunorubicin: m/z 528.1 → 321.0[5] |
Appendix B: Bioanalytical Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidance) |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interfering peaks at the analyte and IS retention times in blank matrix from at least 6 sources. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of standards must meet accuracy criteria (±15%, ±20% at LLOQ). |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤15% across different matrix lots.[1][14] |
| Recovery | Should be consistent and precise across the concentration range. |
| Stability | Mean concentration within ±15% of nominal concentration under tested conditions (Freeze-thaw, bench-top, long-term). |
References
-
Harahap, Y., Ardiningsih, P., Winarti, A. C., & Purwanto, D. J. (2020). Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin. Drug Design, Development and Therapy, 14, 3357–3368. Available from: [Link][1][14]
-
ResearchGate. (n.d.). A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry. Request PDF. Available from: [Link]
-
Harahap, Y., Ardiningsih, P., Winarti, A. C., & Purwanto, D. J. (2020). Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin. PMC, NIH. Available from: [Link]
-
Harahap, Y., Suryadi, H., & Anarta, A. (2020). Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography–Tandem Mass Spectrometry. PMC, NIH. Available from: [Link]
-
Xue, Y. J., Liu, J., & Unger, S. (2013). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. Available from: [Link]
-
Agrawal, A., & Sharma, M. (2019). Bioanalytical Method Development and Validation for Estimation of Daunorubicin and Cytarabine in Blood Plasma by Using RP-HPLC. Journal of Drug Delivery and Therapeutics, 9(4), 366-373. Available from: [Link]
-
Cattaneo, D., et al. (2016). LC-MS/MS Method Development for Quantification of Doxorubicin and Its Metabolite 13-hydroxy Doxorubicin in Mice Biological Matrices: Application to a Pharmaco-Delivery Study. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. PDF. Available from: [Link]
-
Harahap, Y., Suryadi, H., & Anarta, A. (2020). Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol Quantification Method in Dried Blood Spot by Liquid Chromatography. Semantic Scholar. Available from: [Link]
-
LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (n.d.). The stability of doxorubicin and ldarubicin in plasma and whole blood. Available from: [Link]
-
Bio-Rad. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Available from: [Link]
-
Shin, B. S., et al. (2019). Liquid Chromatography–Tandem Mass Spectrometry for the Simultaneous Determination of Doxorubicin and its Metabolites Doxorubicinol, Doxorubicinone, Doxorubicinolone, and 7-Deoxydoxorubicinone in Mouse Plasma. MDPI. Available from: [Link]
-
Li, A., et al. (2015). Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC, NIH. Available from: [Link]
-
Harahap, Y., et al. (2020). Development and Validation of Doxorubicin Hydrochloride and Doxorubicinol in Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. Systematic Reviews in Pharmacy, 11(9), 569-577. Available from: [Link]
-
Singh, S. K., et al. (2013). Bioanalytical method validation: An updated review. PMC, NIH. Available from: [Link]
-
ResearchGate. (n.d.). Stability results for the determination of doxorubicin (DOX) in human.... Available from: [Link]
-
Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. YouTube. Available from: [Link]
-
Cattaneo, D., et al. (2016). LC–MS/MS method development for quantification of doxorubicin and its metabolite 13‐hydroxy doxorubicin in mice biological. AIR Unimi. Available from: [Link]
-
Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
-
van der Zanden, T. M., et al. (2024). Development and validation of an UPLC-ESI–MS/MS method for simultaneous quantification of antineoplastic agents and their metabolites. Amsterdam UMC. Available from: [Link]
-
Walker, S., et al. (1991). Doxorubicin Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination. Canadian Journal of Hospital Pharmacy. Available from: [Link]
-
De Beer, N., et al. (2022). Development and validation of a bioanalytical method for the quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, and ribociclib and their major metabolites in human plasma using UPLC-MS/MS. Therapeutic Drug Monitoring, 44(2), 324-333. Available from: [Link]
-
Pinguet, F., et al. (2007). Rapid and sensitive liquid chromatography-tandem mass spectrometry for the quantitation of epirubicin and identification of metabolites in biological samples. PubMed. Available from: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available from: [Link]
-
Ghosh, C. (2017). Matrix effects and application of matrix effect factor. ResearchGate. Available from: [Link]
-
Wu, B., et al. (2024). Development and validation of bioanalytical methods to support clinical study of disitamab vedotin. PubMed. Available from: [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC, NIH. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast Cancer Patients for Monitoring the Toxicity of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
Navigating the Therapeutic Window of 4-Demethoxydaunorubicinol: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the therapeutic index of 4-Demethoxydaunorubicinol, also known as Idarubicin. This guide is designed to provide in-depth, practical solutions and troubleshooting advice for the common challenges encountered during the preclinical and translational development of this potent anthracycline.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions regarding the therapeutic application and limitations of 4-Demethoxydaunorubicinol.
Q1: What is the primary mechanism of action of 4-Demethoxydaunorubicinol (Idarubicin)?
A1: 4-Demethoxydaunorubicinol is an anthracycline antileukemic agent.[1] Its primary cytotoxic effects are mediated through two key mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[1] This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death.
The absence of a methoxy group at the 4-position, compared to its parent compound daunorubicin, increases its lipophilicity, resulting in enhanced cellular uptake.[1]
Q2: What are the major dose-limiting toxicities of 4-Demethoxydaunorubicinol?
A2: The primary dose-limiting toxicities are characteristic of the anthracycline class and include:
-
Cardiotoxicity: This can manifest as acute effects like arrhythmias or a more common and serious chronic, cumulative dose-dependent cardiomyopathy, potentially leading to congestive heart failure.[1][2]
-
Myelosuppression: Severe bone marrow suppression is a common and expected side effect at therapeutic doses, leading to leukopenia, thrombocytopenia, and anemia.[2]
Q3: What is the rationale for developing strategies to improve the therapeutic index of 4-Demethoxydaunorubicinol?
A3: The therapeutic index is a measure of a drug's safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity. For many potent anticancer agents like 4-Demethoxydaunorubicinol, the therapeutic window is narrow. Enhancing the therapeutic index aims to:
-
Increase the maximum tolerated dose, potentially leading to greater anti-tumor efficacy.
-
Reduce the incidence and severity of dose-limiting toxicities, improving patient safety and quality of life.
-
Enable treatment of a broader patient population, including those with pre-existing risk factors for toxicity.
Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting guides and step-by-step protocols for key experimental strategies to enhance the therapeutic index of 4-Demethoxydaunorubicinol.
Strategy 1: Advanced Drug Delivery Systems - Liposomal Encapsulation
Liposomal formulations can alter the pharmacokinetic profile of 4-Demethoxydaunorubicinol, leading to preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, while reducing exposure to sensitive organs like the heart.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Encapsulation Efficiency (<70%) | 1. Inefficient passive loading due to drug properties.2. Suboptimal lipid composition.3. Inappropriate pH gradient for active loading.4. Ineffective removal of unencapsulated drug. | 1. Implement an active loading method using a pH or ion gradient.2. For cholesterol-free formulations, ensure the use of saturated phospholipids like DSPC to improve drug retention.[3]3. Optimize the internal buffer of the liposomes to create a strong transmembrane gradient for the basic drug.4. Use size exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) for more effective separation of free drug from liposomes.[4] |
| Inconsistent Particle Size | 1. Inadequate energy input during size reduction.2. Aggregation of liposomes post-extrusion. | 1. Ensure an adequate number of extrusion cycles (typically 10-15) through membranes of defined pore size.2. Maintain the temperature of the lipid suspension above the phase transition temperature (Tc) of the lipids during extrusion.3. Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation to provide a steric barrier and prevent aggregation.[3] |
| Poor In Vivo Stability/Rapid Drug Release | 1. Suboptimal lipid composition leading to leaky bilayers.2. Interaction of the lipophilic drug with the lipid bilayer. | 1. Incorporate cholesterol into the lipid bilayer to increase membrane rigidity and reduce drug leakage.2. For cholesterol-free formulations, using lipids with higher phase transition temperatures can improve stability.[3]3. Consider novel loading methods, such as the EDTA ion gradient, which has been shown to improve idarubicin retention. |
This protocol outlines the thin-film hydration method followed by extrusion for preparing unilamellar vesicles encapsulating 4-Demethoxydaunorubicinol.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)
-
4-Demethoxydaunorubicinol HCl
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., citrate buffer, pH 4.0)
-
Buffer for external phase exchange (e.g., HEPES-buffered saline, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Spectrophotometer or HPLC with fluorescence detection
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Pass the MLV suspension through the extruder with the desired pore size membrane for a defined number of cycles (e.g., 11-15 times) to form large unilamellar vesicles (LUVs).
-
-
Drug Loading (Active Loading):
-
Create a pH gradient by exchanging the external buffer of the LUVs with a buffer of higher pH (e.g., HBS, pH 7.4) using dialysis or size exclusion chromatography.
-
Add the 4-Demethoxydaunorubicinol solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) to facilitate drug loading.
-
-
Purification:
-
Remove unencapsulated drug by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Determine the concentration of encapsulated drug by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the drug concentration using spectrophotometry or HPLC. Compare this to the total drug concentration before purification.
-
Strategy 2: Combination Therapy to Mitigate Cardiotoxicity
Co-administration of cardioprotective agents can counteract the specific mechanisms of 4-Demethoxydaunorubicinol-induced cardiac damage.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| High Variability in Cell Viability Assays | 1. Inconsistent cell seeding density.2. Edge effects in multi-well plates.3. Heterogeneity in cardiomyocyte differentiation. | 1. Ensure a uniform single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile media/PBS.3. Use a well-characterized and validated source of cardiomyocytes, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[5][6] |
| Difficulty in Detecting Early Signs of Cardiotoxicity | 1. Insensitive assay endpoints.2. Inappropriate time points for measurement. | 1. In addition to cell viability, measure functional endpoints like contractility, calcium handling, and electrophysiology.2. Assess mitochondrial function and reactive oxygen species (ROS) production, as these are early events in anthracycline-induced cardiotoxicity.[7]3. Conduct a time-course experiment to identify the optimal time points for detecting cardiotoxic effects. |
This protocol describes a method to evaluate the ability of a cardioprotective agent to mitigate 4-Demethoxydaunorubicinol-induced toxicity in cultured cardiomyocytes.
Materials:
-
Human iPSC-derived cardiomyocytes
-
Appropriate cell culture medium and supplements
-
4-Demethoxydaunorubicinol
-
Cardioprotective agent (e.g., Dexrazoxane, AKR1C3 inhibitor)
-
Reagents for assessing cell viability (e.g., CellTiter-Glo®)
-
Reagents for measuring ROS (e.g., DCFH-DA)
-
Reagents for apoptosis detection (e.g., Caspase-Glo® 3/7)
Procedure:
-
Cell Culture:
-
Plate cardiomyocytes in multi-well plates and allow them to form a confluent, synchronously beating monolayer.
-
-
Treatment:
-
Pre-treat the cells with the cardioprotective agent for a specified duration.
-
Add 4-Demethoxydaunorubicinol at various concentrations to the pre-treated and control wells.
-
Include vehicle controls for both the drug and the protective agent.
-
-
Endpoint Analysis (at appropriate time points):
-
Cell Viability: Measure ATP levels using a luminescent assay.
-
Oxidative Stress: Quantify ROS production using a fluorescent probe.
-
Apoptosis: Measure caspase-3/7 activity.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Compare the effects of 4-Demethoxydaunorubicinol in the presence and absence of the cardioprotective agent to determine the degree of protection.
-
Strategy 3: In Vivo Evaluation of Therapeutic Index
Animal models are crucial for assessing the efficacy and toxicity of novel formulations and combination therapies.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| High Mortality in Treatment Groups | 1. The administered dose exceeds the maximum tolerated dose (MTD).2. Inappropriate formulation or route of administration. | 1. Conduct a dose-escalation study to determine the MTD of the new formulation or combination therapy.2. Ensure the formulation is sterile and pyrogen-free. Optimize the injection volume and rate of administration. |
| Lack of Significant Anti-tumor Efficacy | 1. Insufficient drug accumulation at the tumor site.2. The chosen animal model is not sensitive to the therapeutic agent. | 1. Analyze the biodistribution of the drug to confirm tumor targeting.2. Select an appropriate tumor model based on its known sensitivity to anthracyclines. |
| Inconclusive Cardiotoxicity Data | 1. Insensitive methods for assessing cardiac function.2. Inappropriate timing of cardiac function assessment. | 1. Utilize serial echocardiography to monitor changes in left ventricular ejection fraction (LVEF) and fractional shortening.2. Collect heart tissue for histological analysis and measurement of cardiac biomarkers (e.g., troponins).3. Assess cardiac function at multiple time points, both during and after the treatment period. |
This protocol outlines a general procedure for evaluating the therapeutic index of a modified 4-Demethoxydaunorubicinol formulation in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cell line for tumor implantation
-
4-Demethoxydaunorubicinol (standard and modified formulations)
-
Calipers for tumor measurement
-
Echocardiography system
-
Reagents for histological analysis and biomarker assays
Procedure:
-
Tumor Implantation:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, standard 4-Demethoxydaunorubicinol, modified formulation at various doses).
-
Administer treatments according to the planned schedule and route of administration.
-
-
Efficacy Assessment:
-
Measure tumor volume regularly (e.g., 2-3 times per week).
-
Monitor body weight as an indicator of systemic toxicity.
-
At the end of the study, excise tumors for further analysis.
-
-
Toxicity Assessment:
-
Perform serial echocardiography to assess cardiac function.
-
Collect blood samples for hematological analysis and cardiac biomarker measurement.
-
At necropsy, collect heart and other major organs for histopathological examination.
-
-
Data Analysis:
-
Calculate tumor growth inhibition for each treatment group.
-
Compare the changes in cardiac function and other toxicity parameters between groups.
-
Determine the therapeutic index by comparing the dose required for a significant anti-tumor effect to the dose that causes unacceptable toxicity.
-
Visualizing Key Concepts
Mechanism of Idarubicin-Induced Cardiotoxicity
Caption: Idarubicin's cardiotoxic effects are multifactorial.
Workflow for Enhancing Therapeutic Index
Caption: A streamlined workflow for improving therapeutic index.
References
-
Idarubicin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer. (1991). Drugs, 42(4), 690-719. [Link]
-
In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo-keto reductases. (2024). Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 333-346. [Link]
-
Dexrazoxane for cardioprotection in older adults with acute myeloid leukemia. (2017). Leukemia Research Reports, 7, 13-16. [Link]
-
Liposomal formulation of idarubicin. (1971). ResearchGate. [Link]
-
Human Pluripotent Stem Cell-Derived Cardiomyocytes for Assessment of Anticancer Drug-Induced Cardiotoxicity. (2020). Frontiers in Cardiovascular Medicine, 7, 31. [Link]
-
Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring. (2020). Molecules, 25(24), 5897. [Link]
-
Antitumor Activity of Idarubicin, a Derivative of Daunorubicin, Against Drug Sensitive and Resistant P388 Leukemia. (1987). Gan To Kagaku Ryoho. Cancer & Chemotherapy, 14(5 Pt 2), 1607-1612. [Link]
-
Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies. (2024). Pharmaceutics, 16(9), 1220. [Link]
-
Very low encapsulation efficiency in liposomes: what could be going wrong and how to optimize?. (2025). ResearchGate. [Link]
-
What is the mechanism of Idarubicin Hydrochloride?. (2024). Patsnap Synapse. [Link]
-
Cardioprotective interventions for cancer patients receiving anthracyclines. (2011). Cochrane Database of Systematic Reviews, (6), CD003917. [Link]
-
Myocardial Protection During Cardiotoxic Chemotherapy. (2015). Circulation, 132(20), 1935-1945. [Link]
-
Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis. (2022). Analytical and Bioanalytical Chemistry, 414(21), 6335-6351. [Link]
-
Safety Evaluation of the Combination with Dexrazoxane and Anthracyclines: A Disproportionality Analysis Based on the Food and Drug Administration Adverse Event Reporting System Database. (2024). Pharmaceuticals, 17(1), 1. [Link]
-
Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review. (2022). Cureus, 14(12), e33165. [Link]
-
Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (n.d.). Worcester Polytechnic Institute. [Link]
-
Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. (2020). Frontiers in Physiology, 11, 577435. [Link]
-
Idarubicin. (2017). CancerIndex. [Link]
-
Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies. (2024). MDPI. [Link]
-
Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine. (1996). Journal of Medicinal Chemistry, 39(1), 1-11. [Link]
-
Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies. (2024). ResearchGate. [Link]
-
Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines. (2006). Leukemia Research, 30(4), 425-433. [Link]
-
Comparison of mechanisms responsible for resistance to idarubicin and daunorubicin in multidrug resistant LoVo cell lines. (1993). Biochemical Pharmacology, 45(2), 435-443. [Link]
-
Determination of idarubicin and idarubicinol in rat plasma using reversed-phase high-performance liquid chromatography and fluorescence detection. (1999). Journal of Chromatography B: Biomedical Sciences and Applications, 724(2), 331-337. [Link]
-
Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies. (2024). MDPI. [Link]
-
Improved retention of idarubicin after intravenous injection obtained for cholesterol-free liposomes. (2002). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1562(1-2), 125-136. [Link]
-
Enhancing in vitro cardiotoxicity models with human iPSC technology. (2024). AXOL Bioscience. [Link]
-
How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes. (2021). Pharmaceutics, 13(5), 693. [Link]
-
Idamycin® idarubicin hydrochloride for injection, USP. (n.d.). accessdata.fda.gov. [Link]
-
Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (2024). RSC Publishing. [Link]
-
Reformulating acute myeloid leukemia: liposomal cytarabine and daunorubicin. (2018). Oncology & Hematology Review, 14(1), 18-23. [Link]
-
An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. (2018). International Journal of Pharmaceutical and Phytopharmacological Research, 8(2), 1-8. [Link]
-
Idamycin idarubicin hydrochloride for injection, USP Rx only FOR INTRAVENOUS USE ONLY. (n.d.). Pfizer. [Link]
-
In Vivo Assay Guidelines. (2012). Assay Guidance Manual. [Link]
-
Comprehensive Physico-chemical Characterization of Liposomal Doxorubicin. (2021). FDA. [Link]
-
Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (2020). Remedy Publications LLC. [Link]
-
4288-Acute myeloid leukaemia liposomal DAUNOrubicin and cytarabine overview. (n.d.). eviQ. [Link]
-
Comparative Study of Various Procedures for Extracting Doxorubicin from Animal Tissue Samples. (2022). MDPI. [Link]
-
Dexrazoxane Averts Idarubicin-Evoked Genomic Damage by Regulating Gene Expression Profiling Associated With the DNA Damage-Signaling Pathway in BALB/c Mice. (2017). Toxicological Sciences, 160(1), 118-130. [Link]
-
Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach. (2021). Toxicology and Industrial Health, 37(11), 671-681. [Link]
-
Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography. (2022). Journal of Chromatography A, 1662, 462688. [Link]
-
High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids. (1990). Journal of Chromatography, 528(2), 431-440. [Link]
-
What in vitro assays can be used and are reliable to measure anthracycline induced cardiotoxicity?. (2014). ResearchGate. [Link]
-
Clinical outcomes with high dose cytarabine and idarubicin consolidation for adult AML patients. (2025). ResearchGate. [Link]
-
Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (2022). MDPI. [Link]
-
Topoisomerase. (n.d.). Wikipedia. [Link]
Sources
- 1. Idarubicin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Improved retention of idarubicin after intravenous injection obtained for cholesterol-free liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Pluripotent Stem Cell-Derived Cardiomyocytes for Assessment of Anticancer Drug-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cardiotoxicity models with human iPSC technology [axolbio.com]
- 7. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the oral bioavailability of 4-demethoxydaunorubicin to yield 4-Demethoxydaunorubicinol
Introduction
4-Demethoxydaunorubicin, also known as Idarubicin, is a potent anthracycline antibiotic used in the treatment of various cancers, including acute leukemias.[1][2] A significant advantage of Idarubicin is its activity via both intravenous and oral routes of administration.[1][3][4] Upon administration, it is rapidly and extensively metabolized to its primary active metabolite, 4-demethoxydaunorubicinol (Idarubicinol).[1][5] This metabolite is as potent as the parent compound, and its plasma concentrations consistently exceed those of Idarubicin, making it a crucial contributor to the overall therapeutic effect.[1][5]
While orally active, the absolute bioavailability of 4-demethoxydaunorubicin is approximately 39-45%, indicating that a substantial portion of the administered dose does not reach systemic circulation.[5] This guide serves as a technical resource for researchers and drug development professionals, providing troubleshooting advice and detailed protocols to address the challenges associated with improving the oral delivery of 4-demethoxydaunorubicin and maximizing the systemic exposure of its active metabolite, Idarubicinol.
Frequently Asked Questions & Troubleshooting Guides
Q1: We are beginning our research. What is the baseline oral bioavailability of 4-demethoxydaunorubicin, and what are the primary factors limiting its absorption?
Answer: The oral bioavailability of 4-demethoxydaunorubicin in human subjects has been reported to be in the range of 39% to 45%.[5] This incomplete absorption is primarily attributed to a combination of physiological barriers and the physicochemical properties of the drug.
The key limiting factors include:
-
First-Pass Metabolism: The drug undergoes significant metabolism in the gut wall and liver before it can reach systemic circulation. This is evidenced by the rapid appearance and high plasma concentrations of its metabolite, Idarubicinol, relative to the parent drug.[1][5]
-
P-glycoprotein (P-gp) Efflux: 4-Demethoxydaunorubicin is a substrate for the P-glycoprotein (P-gp) efflux pump.[6][7] P-gp is an ATP-dependent transporter highly expressed on the apical (luminal) side of intestinal enterocytes.[6] It actively pumps the drug out of the cells and back into the gastrointestinal lumen, directly reducing the net amount of drug absorbed.[6][8][9]
-
Physicochemical Properties: Like many anticancer drugs, its inherent solubility and permeability characteristics across the intestinal epithelium can also contribute to incomplete absorption.
Understanding these barriers is the first step in designing rational strategies to enhance bioavailability.
Q2: Our in vivo results show low and highly variable plasma concentrations of the parent drug, 4-demethoxydaunorubicin, but higher levels of the metabolite, Idarubicinol. Is this expected?
Answer: Yes, this is a well-documented and expected pharmacokinetic profile for orally administered 4-demethoxydaunorubicin.[1][5]
-
Causality: The drug is rapidly converted to its 13-dihydro derivative, Idarubicinol, by aldo-keto reductase enzymes found in the liver and other tissues.[1] This conversion is very efficient.
-
Clinical Observation: Studies consistently show that after both oral and IV administration, the plasma levels of Idarubicinol are higher and more sustained than those of the parent drug.[1][5] The plasma half-life of Idarubicinol is also significantly longer than that of Idarubicin.[5]
-
Significance: Since Idarubicinol is an active antileukemic agent with potency comparable to the parent drug, its formation is integral to the overall therapeutic efficacy.[1] Therefore, strategies to improve oral delivery should aim to maximize the total systemic exposure of both the parent drug and this key active metabolite.
Q3: Troubleshooting Low Bioavailability: Our preclinical study shows an oral bioavailability of less than 20% for our 4-demethoxydaunorubicin formulation. What are the likely causes and how can we systematically troubleshoot this?
Answer: Achieving an oral bioavailability significantly lower than the reported clinical range suggests experimental or formulation-specific issues. A systematic approach is required to identify the bottleneck.
Caption: Systematic workflow for troubleshooting poor oral bioavailability.
Step 1: Verify Your Bioanalytical Method Before questioning the formulation or physiology, ensure your measurement is accurate. The quantification of 4-demethoxydaunorubicin and Idarubicinol in plasma requires a validated and sensitive method, typically High-Performance Liquid Chromatography (HPLC) with fluorescence detection or LC-MS/MS.[5][10]
-
Problem: Poor extraction recovery, instability of analytes in the matrix, or interference from plasma components.
-
Troubleshooting Protocol: Plasma Sample Analysis Check
-
Spike & Recovery: Spike blank animal plasma with known concentrations of both Idarubicin and Idarubicinol.
-
Extraction: Process these samples using your established extraction protocol (e.g., liquid-liquid extraction with chloroform/propan-2-ol or protein precipitation).[10]
-
Quantification: Analyze the extracted samples via HPLC.
-
Acceptance Criteria: The recovery (measured concentration / spiked concentration) should be consistently >85% and reproducible. If not, the extraction method must be re-optimized.
-
Step 2: Assess Formulation Performance An inadequate formulation can prevent the drug from dissolving in the gastrointestinal fluid, which is a prerequisite for absorption.
-
Problem: The drug is not being released or dissolved from the dosage form.
-
Troubleshooting Protocol: In Vitro Dissolution Testing
-
Media: Use biorelevant media, such as Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8).
-
Apparatus: Use a standard USP dissolution apparatus (e.g., USP Apparatus 2, paddles).
-
Sampling: Take samples at regular intervals (e.g., 15, 30, 60, 120, 240 minutes) and quantify the amount of drug dissolved.
-
Analysis: If less than 80% of the drug is dissolved within 2 hours in SIF, poor dissolution is a likely cause of your low bioavailability.
-
Solution: Consider reformulation. Strategies include reducing particle size (micronization), using amorphous solid dispersions, or developing lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SMEDDS) to improve solubility.[11]
-
Step 3: Evaluate the Impact of P-gp Efflux If the analytical method is sound and the formulation releases the drug effectively, the primary biological barrier is likely P-gp-mediated efflux.
-
Problem: The dissolved drug is actively transported back into the gut lumen.
-
Troubleshooting Approach: In Vivo P-gp Inhibition Study
-
Design: Conduct a small pilot study in your animal model with two groups:
-
Group A: Oral 4-demethoxydaunorubicin formulation (Control).
-
Group B: Oral 4-demethoxydaunorubicin formulation + a P-gp inhibitor (e.g., Elacridar, Cyclosporin A).
-
-
Analysis: Measure the full pharmacokinetic profile (AUC, Cmax) for both the parent drug and Idarubicinol.
-
Interpretation: A statistically significant increase (e.g., >2-fold) in the AUC for the parent drug in Group B strongly indicates that P-gp efflux is a major limiting factor. Pharmacokinetic boosting is a viable strategy for many oral anticancer drugs.[12][13]
-
Q4: We want to screen several new formulations and potential P-gp inhibitors. What in vitro models are most suitable before proceeding to animal studies?
Answer: In vitro models are essential for cost-effective, high-throughput screening to de-risk your in vivo experiments.[14][15] The Caco-2 cell monolayer assay is the gold standard for this purpose.[15][16]
Caption: P-gp pump effluxes drug from Caco-2 cells; inhibitors block this action.
Protocol: Caco-2 Bidirectional Permeability Assay
This assay measures the transport of a drug across a monolayer of Caco-2 cells (a human colorectal adenocarcinoma cell line) that differentiates to form tight junctions and express transporters like P-gp, mimicking the intestinal barrier.[15][17]
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21 days until a differentiated, polarized monolayer is formed. Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Transport Study Setup:
-
A-to-B Transport (Apical to Basolateral): Add the drug formulation to the apical (upper) chamber. This simulates absorption from the gut into the bloodstream.
-
B-to-A Transport (Basolateral to Apical): Add the drug to the basolateral (lower) chamber. This measures efflux from the blood back into the gut.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
-
Quantification: Analyze the concentration of 4-demethoxydaunorubicin in the samples using a validated HPLC or LC-MS/MS method.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C0) Where: dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation:
-
An ER > 2 suggests the drug is a substrate for active efflux, likely by P-gp.
-
To screen inhibitors, perform the assay with the inhibitor added to both chambers. A significant reduction in the ER indicates effective P-gp inhibition.
-
Experimental Design & Data Summary
Designing a Preclinical In Vivo Pharmacokinetic Study
A well-designed in vivo study is critical to definitively assess the performance of your oral formulation.
Key Components:
-
Animal Model: Male Sprague-Dawley rats are a common and appropriate model for initial PK studies.
-
Study Groups (minimum of 3):
-
Group 1: Intravenous (IV) Bolus: Administer a known dose of 4-demethoxydaunorubicin IV. This group is essential for calculating absolute bioavailability.
-
Group 2: Oral Control: Administer a simple suspension of the drug in a vehicle like 0.5% methylcellulose. This serves as your baseline.
-
Group 3: Oral Test Formulation: Administer your novel formulation (e.g., SMEDDS, nanoparticles).
-
-
Dosing: Base your doses on literature values. Oral doses for anthracyclines are typically higher than IV doses.[3]
-
Blood Sampling: Collect serial blood samples via a cannulated vessel at appropriate time points to capture the absorption, distribution, and elimination phases (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Bioanalysis: Process plasma and quantify concentrations of both 4-demethoxydaunorubicin and 4-demethoxydaunorubicinol.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key parameters.
Table 1: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance for Oral Bioavailability |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC (0-t) | Area under the plasma concentration-time curve | Represents the total systemic drug exposure over time. |
| T½ | Elimination half-life | Indicates the rate of drug removal from the body. |
| F (%) | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 |
Summary of Formulation Strategies
The choice of formulation technology is a critical decision based on the specific challenges presented by the drug.
Table 2: Comparison of Advanced Formulation Strategies
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Lipid-Based Formulations (e.g., SMEDDS) | Drug is dissolved in an oil/surfactant mixture, forming a fine emulsion in the GI tract. | Increases solubility; can inhibit P-gp; utilizes lipid absorption pathways.[11][18] | Requires careful selection of excipients; potential for GI irritation with high surfactant levels. |
| Polymeric Nanoparticles | Drug is encapsulated within a polymer matrix. | Protects drug from degradation; can be surface-modified for targeted delivery; potential to bypass P-gp.[18] | Complex manufacturing process; potential for long-term toxicity of non-biodegradable polymers. |
| Pharmacokinetic Boosting | Co-administration with an inhibitor of a metabolic enzyme or efflux transporter. | Directly addresses a known biological barrier (e.g., P-gp).[12][13] | Risk of drug-drug interactions; inhibitor may have its own toxicity profile. |
References
-
Camacho, F. M., et al. (1984). Clinical pharmacology of 4-demethoxydaunorubicin (DMDR). Cancer Chemotherapy and Pharmacology. Available at: [Link]
-
Baker, J. A., et al. (2021). Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
-
Ganzina, F., et al. (1986). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs. Available at: [Link]
-
Ganzina, F. (1983). Phase I study of 4-demethoxydaunorubicin. Investigational New Drugs. Available at: [Link]
-
Arcamone, F., et al. (1978). Synthesis and antitumor activity of 4-demethoxydaunorubicin, 4-demethoxy-7,9-diepidaunorubicin, and their beta anomers. Cancer Treatment Reports. Available at: [Link]
-
Presgrave, P., et al. (1988). A phase II trial of oral 4'demethoxydaunorubicin (DMDR) in inoperable non small cell lung cancer. Investigational New Drugs. Available at: [Link]
-
Fukushima, T., et al. (1993). Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells. International Journal of Hematology. Available at: [Link]
-
Lomen, P. L., et al. (1986). Phase I study of 4-demethoxydaunorubicin by oral route in patients with advanced cancer. Investigational New Drugs. Available at: [Link]
-
Sun, D., et al. (2002). In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
Cummings, J., et al. (1984). Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Zhang, Y., & Benet, L. Z. (2001). The role of P-glycoprotein in pharmacokinetics: clinical implications. Clinical Pharmacokinetics. Available at: [Link]
-
Kumar, A., & Mittal, A. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available at: [Link]
-
Maher, S., et al. (2011). Formulation Strategies to Improve Oral Peptide Delivery. Recent Patents on Drug Delivery & Formulation. Available at: [Link]
-
Vauthier, C., & Dubernet, C. (2011). Oral delivery of anticancer drugs III: formulation using drug delivery systems. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Lv, S., et al. (2019). Improved Oral Absorption of Doxorubicin by Amphiphilic Copolymer of Lysine-Linked Ditocopherol Polyethylene Glycol 2000 Succinate: In Vitro Characterization and in Vivo Evaluation. Molecular Pharmaceutics. Available at: [Link]
-
van Zuylen, L., et al. (2001). Modulation of oral drug bioavailability: from preclinical mechanism to therapeutic application. Investigational New Drugs. Available at: [Link]
-
In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Available at: [Link]
-
Amin, M. L. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights. Available at: [Link]
-
Deok-Soo, Son, et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
HML, R., et al. (2010). Oral Anticancer Drugs: Mechanisms of Low Bioavailability and Strategies for Improvement. Clinical Pharmacokinetics. Available at: [Link]
-
Rump, A. F., et al. (1998). Kinetics of daunorubicin transport by P-glycoprotein of intact cancer cells. Biochemical Pharmacology. Available at: [Link]
-
Methods for Studying Drug Absorption: In vitro. (2024). JoVE. Available at: [Link]
-
Baker, J. A., et al. (2021). Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
-
Patel, D., & Patel, K. (2021). Oral Formulation of Anticancer Agents for Colon Cancer. Journal of Pharmaceutical Research International. Available at: [Link]
-
Alqahtani, S., et al. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Evaluating Strategies for Oral Absorption Enhancement. (2019). Pharmaceutical Technology. Available at: [Link]
-
Wandel, C., et al. (2002). How significant is the role of P-glycoprotein in drug absorption and brain uptake? Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Zakaria, Z. Z., et al. (2026). Elaeagnus angustifolia: Unveiling Anti-Cancer Potential from Ancient Roots to Modern Medicine—A Comprehensive Review. Cancer Management and Research. Available at: [Link]
-
In Vivo Drug Absorption Methods. (n.d.). Consensus. Available at: [Link]
-
Preclinical Models for Cancer Research and Drug Discovery. (2021). Spectroscopy Online. Available at: [Link]
-
Carvalho, C., et al. (2023). Anthracyclines. StatPearls. Available at: [Link]
Sources
- 1. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phase I study of 4-demethoxydaunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase II trial of oral 4'demethoxydaunorubicin (DMDR) in inoperable non small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of 4-demethoxydaunorubicin (DMDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 7. Kinetics of daunorubicin transport by P-glycoprotein of intact cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.aboutscience.eu [journals.aboutscience.eu]
- 10. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro testing of drug absorption for drug 'developability' assessment: forming an interface between in vitro preclinical data and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 16. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Oral delivery of anticancer drugs III: formulation using drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 4-Demethoxydaunorubicinol
Molecule: 4-Demethoxydaunorubicinol (Idarubicinol) Parent Compound: Idarubicin (4-demethoxydaunorubicin) Primary Class: Anthracycline / Topoisomerase II Inhibitor Support Ticket ID: IDR-MET-001
Introduction: The Metabolite Challenge
Welcome to the Technical Support Center. You are likely working with 4-Demethoxydaunorubicinol (Idarubicinol) , the active C-13 alcohol metabolite of Idarubicin.
Why this matters: Unlike its parent (Idarubicin), Idarubicinol exhibits distinct lipophilicity and cellular retention profiles. In experimental settings, "off-target" effects often stem from three sources:
-
Biological: Activation of Topoisomerase II
(Top2 ) in non-proliferating tissues (cardiotoxicity). -
Chemical: Solvent-induced toxicity or compound degradation (light/moisture).
-
Physical: Spectral interference (autofluorescence) leading to false-positive assay readouts.
This guide provides self-validating protocols to isolate specific pharmacological activity from these artifacts.
Module 1: Reagent Integrity & Handling
Issue: My IC50 values are inconsistent between replicates, or I see toxicity in vehicle controls.
Troubleshooting Guide
| Parameter | Critical Check | The "Why" (Causality) |
| Solvent (DMSO) | Is your DMSO anhydrous? Use single-use aliquots. | DMSO is hygroscopic.[1] Absorbed water causes Idarubicinol to precipitate (it is highly lipophilic) or hydrolyze, altering the effective dose. |
| Light Exposure | Are you working under yellow light? | Anthracyclines undergo photodegradation, generating free radicals before entering the cell, causing non-specific background toxicity. |
| Plasticware | Are you using low-binding plastics? | Idarubicinol is more lipophilic than daunorubicinol. It adsorbs to standard polystyrene, reducing the actual concentration in the media. |
FAQ: Handling & Stability
Q: Can I store Idarubicinol stock solutions at -20°C? A: Yes, but only if anhydrous. Repeated freeze-thaw cycles introduce moisture.
-
Protocol: Dissolve solid powder in high-grade DMSO to a high concentration (e.g., 10-50 mM). Aliquot into amber, glass-lined vials (or high-quality PP) and store at -80°C. Thaw only once.
Q: I see precipitation when adding the stock to cell culture media. A: This is "shock precipitation."
-
Solution: Do not add 100% DMSO stock directly to the well. Prepare an intermediate dilution (e.g., 10x) in culture media with rapid vortexing, then add that to your cells. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.
Module 2: Biological Specificity (Top2 vs. Top2 )
Issue: I need to distinguish between anti-tumor efficacy (on-target) and cardiotoxicity (off-target).
The Mechanism
Idarubicinol targets Topoisomerase II.[2][3]
-
Top2
(Alpha): Highly expressed in proliferating tumor cells (Target). -
Top2
(Beta): Expressed in quiescent cells (e.g., cardiomyocytes). Binding here causes DNA double-strand breaks and mitochondrial dysfunction (Off-Target).
Visualization: The Off-Target Pathway
Caption: Differential pathway activation. Top2
Protocol: Validating Specificity with Dexrazoxane
To prove your observed toxicity is mechanism-dependent (Top2-mediated) and not general necrosis, use Dexrazoxane as a negation control. Dexrazoxane depletes Top2
-
Pre-treatment: Incubate cells with Dexrazoxane (10-50
M) for 3 hours. -
Wash: Remove media (Dexrazoxane is a catalytic inhibitor; it must be present or pre-deplete the target). Note: Some protocols suggest co-incubation, but pre-treatment ensures Top2 degradation.
-
Challenge: Add Idarubicinol.
-
Readout: If toxicity is reduced in the Dexrazoxane group, the effect was Top2-mediated. If toxicity remains identical, it is likely non-specific (e.g., membrane damage or extreme ROS).
Module 3: Assay Interference (Fluorescence)
Issue: Flow cytometry shows all my cells are positive for PI (Propidium Iodide) or PE, even the untreated ones.
Technical Explanation
Idarubicinol, like all anthracyclines, is intrinsically fluorescent.
-
Excitation: ~480 nm (Blue laser)
-
Emission: ~550–590 nm (Orange/Red)
Consequence: It bleeds into the PE (Phycoerythrin) and PI (Propidium Iodide) channels. This creates "false positive" cell death signals or masks antibody staining.
Troubleshooting Workflow
Caption: Decision tree for eliminating spectral overlap artifacts in flow cytometry.
FAQ: Spectral Correction
Q: Which viability dye should I use instead of PI? A: Use dyes that excite/emit outside the anthracycline spectrum.
-
Recommended: DAPI (UV excitation) or DraQ7 / APC-Annexin V (Far-red excitation).
-
Avoid: PI, 7-AAD, or PE-conjugated antibodies unless you have strictly compensated for the drug's fluorescence.
Module 4: Mitigating ROS-Dependent Off-Targets
Issue: Idarubicinol generates ROS (Reactive Oxygen Species) independent of Top2 binding. How do I control for this?
ROS generation is a secondary off-target effect caused by the quinone moiety undergoing redox cycling. This can kill cells that are otherwise resistant to Top2 inhibition.
Protocol: The Antioxidant Rescue
To determine if your cell death is ROS-driven (off-target) or Top2-driven (on-target):
-
Group A: Idarubicinol only.
-
Group B: Idarubicinol + N-Acetylcysteine (NAC) (5 mM, pH adjusted to 7.4).
-
Note: NAC is acidic. You must neutralize the stock solution with NaOH before adding to cells, or you will kill them with acid.
-
-
Group C: Idarubicinol + Trolox (Vitamin E analog, 100
M).
Interpretation:
-
If NAC/Trolox rescues the cells
Toxicity is ROS-driven (Off-target). -
If NAC/Trolox has no effect
Toxicity is Top2-driven (On-target).
Summary of Control Measures
| Experimental Variable | Off-Target Risk | Mitigation Strategy |
| Target Engagement | Top2 | Use Dexrazoxane co-treatment to validate mechanism. |
| Oxidative Stress | Quinone Redox Cycling | Use NAC or Trolox rescue controls. |
| Readout | Spectral Interference | Switch from PI/PE to DAPI/APC channels. |
| Dosing | Solubility/Precipitation | Intermediate dilution step; keep DMSO <0.5%. |
References
-
Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes. Source: National Institutes of Health (PubMed) Significance: Establishes the differential binding of Idarubicinol to Top2
vs Top2 and the stability of these complexes. -
The Role of Topoisomerase II
in the Mechanisms of Action of the Doxorubicin Cardioprotective Agent Dexrazoxane. Source: ResearchGate / PubMed Significance: Defines the mechanism of Dexrazoxane in depleting Top2 to prevent anthracycline cardiotoxicity. -
Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. Source: MDPI Significance: Comprehensive review of the structural basis for anthracycline toxicity and the distinction between alpha and beta isoform targeting.
-
Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide (DMSO). Source: PubMed Central Significance: details the hygroscopic nature of DMSO and its solvent effects, critical for handling lipophilic drugs like Idarubicinol.
Sources
Validation & Comparative
A Comparative Analysis: 4-Demethoxydaunorubicinol Versus Doxorubicin in Resistant Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer chemotherapy, the emergence of multidrug resistance (MDR) remains a formidable challenge, often leading to treatment failure. Anthracyclines, such as the widely used doxorubicin, are mainstays in various treatment regimens, but their efficacy is frequently compromised by resistance mechanisms, most notably the overexpression of the P-glycoprotein (P-gp) efflux pump. This guide provides an in-depth, objective comparison of 4-demethoxydaunorubicin (more commonly known as idarubicin) and its principal metabolite, 4-demethoxydaunorubicinol (idarubicinol), against the conventional anthracycline, doxorubicin, with a specific focus on their performance in resistant cancer cell models.
The Rationale for an Alternative Anthracycline: Overcoming Doxorubicin Resistance
Doxorubicin, a cornerstone of cancer therapy for decades, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. However, its clinical utility is often hampered by both intrinsic and acquired resistance. The most well-characterized mechanism of doxorubicin resistance is the increased expression of the ATP-binding cassette (ABC) transporter, P-glycoprotein, which actively pumps the drug out of the cancer cell, thereby reducing its intracellular concentration and therapeutic effect.
This has spurred the development of new anthracycline analogs designed to circumvent these resistance mechanisms. Idarubicin, a synthetic analog of daunorubicin, is characterized by the absence of a methoxy group at the C-4 position of the aglycone ring. This structural modification significantly increases its lipophilicity, a key factor in its altered pharmacological profile compared to doxorubicin.
Mechanism of Action: A Tale of Two Anthracyclines
Both doxorubicin and idarubicin share a fundamental mechanism of action involving the disruption of DNA integrity. They intercalate into the DNA double helix and form a stable ternary complex with topoisomerase II, trapping the enzyme and leading to double-strand breaks. This DNA damage triggers a cascade of cellular responses, ultimately culminating in apoptotic cell death.
However, the key distinction lies in their interaction with cellular membranes and efflux pumps. The enhanced lipophilicity of idarubicin facilitates its rapid and extensive cellular uptake, allowing it to achieve higher intracellular concentrations than doxorubicin.[1] Crucially, this property also makes idarubicin a poorer substrate for P-glycoprotein.[2][3][4] Consequently, in cancer cells overexpressing P-gp, idarubicin can accumulate to cytotoxic levels where doxorubicin would be efficiently expelled.
The primary metabolite of idarubicin, idarubicinol, also exhibits potent cytotoxic activity. While it is more susceptible to P-gp-mediated efflux than its parent compound, it is still significantly more cytotoxic than doxorubicinol, the metabolite of doxorubicin.[2][3]
Comparative Efficacy in Resistant Cancer Cells: A Quantitative Look
The superior efficacy of idarubicin and its metabolite in doxorubicin-resistant cancer cells has been demonstrated across various preclinical studies. The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of these compounds in sensitive and resistant cancer cell lines.
| Cell Line | Resistance Mechanism | Compound | IC50 (nM) | Fold Resistance | Reference |
| RPMI 8226-S | Sensitive | Doxorubicin | 25 | - | [2] |
| Idarubicin | 8 | - | [2] | ||
| RPMI 8226-R7 | P-gp Overexpression | Doxorubicin | 250 | 10 | [2] |
| Idarubicin | 20 | 2.5 | [2] | ||
| RPMI 8226-Dox40 | P-gp Overexpression | Doxorubicin | 1250 | 50 | [2] |
| Idarubicin | 80 | 10 | [2] | ||
| NIH-3T3 | Sensitive | Doxorubicin | 10 | - | [3] |
| Idarubicin | 5 | - | [3] | ||
| Idarubicinol | 15 | - | [3] | ||
| Doxorubicinol | >1000 | - | [3] | ||
| NIH-MDR1-G185 | P-gp Overexpression | Doxorubicin | 123 | 12.3 | [3] |
| Idarubicin | 9 | 1.8 | [3] | ||
| Idarubicinol | 117 | 7.8 | [3] | ||
| Doxorubicinol | >1000 | - | [3] | ||
| HL-60/S | Sensitive | Doxorubicin | 20 | - | [5] |
| Idarubicin | 5 | - | [5] | ||
| HL-60/DOX | P-gp Overexpression | Doxorubicin | 2350 | 117.5 | [5] |
| Idarubicin | 200 | 40 | [5] |
Note: IC50 values are approximate and can vary between experiments and laboratories.
The data clearly illustrates that while doxorubicin's potency dramatically decreases in P-gp overexpressing cell lines (as shown by the high fold resistance), idarubicin and, to a lesser extent, idarubicinol, retain a significant level of cytotoxicity.
Signaling Pathways: A Visual Comparison
The downstream effects of DNA damage induced by both doxorubicin and idarubicin converge on the activation of apoptotic signaling pathways. However, the efficiency of initiating these pathways in resistant cells differs significantly due to the disparity in intracellular drug accumulation.
Figure 1. Comparative workflow of Doxorubicin and Idarubicin in resistant cells.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed, step-by-step methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Doxorubicin and 4-demethoxydaunorubicin/4-demethoxydaunorubicinol
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of doxorubicin and 4-demethoxydaunorubicin/4-demethoxydaunorubicinol in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Figure 2. MTT Assay experimental workflow.
Cellular Drug Accumulation Assay
This assay quantifies the intracellular concentration of the fluorescent anthracyclines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Doxorubicin and 4-demethoxydaunorubicin
-
Flow cytometer
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a defined concentration of doxorubicin or 4-demethoxydaunorubicin for a specific time period (e.g., 1-4 hours).
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Harvest the cells by trypsinization and resuspend them in ice-cold PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with appropriate excitation and emission wavelengths for the anthracyclines (e.g., 488 nm excitation, 575/26 nm emission).
-
Quantify the mean fluorescence intensity to determine the relative intracellular drug accumulation.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
Doxorubicin and 4-demethoxydaunorubicin/4-demethoxydaunorubicinol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the respective drugs for a predetermined time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion and Future Directions
The experimental evidence strongly suggests that 4-demethoxydaunorubicin (idarubicin) and its metabolite, 4-demethoxydaunorubicinol (idarubicinol), represent a significant advancement over doxorubicin in the context of P-glycoprotein-mediated multidrug resistance. Their increased lipophilicity facilitates higher intracellular accumulation and reduced efflux by P-gp, leading to potent cytotoxicity in doxorubicin-resistant cancer cells.
For researchers and drug development professionals, these findings underscore the potential of structural modifications to overcome clinical challenges in chemotherapy. Future research should continue to explore novel anthracycline analogs with improved pharmacological profiles, including reduced cardiotoxicity, while retaining or enhancing their efficacy against resistant tumors. Furthermore, the investigation of combination therapies that target different resistance mechanisms in parallel with the use of agents like idarubicin could pave the way for more effective and durable cancer treatments.
References
-
Berman, E., & McBride, M. (1992). Comparative cellular pharmacology of daunorubicin and idarubicin in human multidrug-resistant leukemia cells. Blood, 79(12), 3267–3273. [Link]
-
Fassone, G., & Zunino, F. (2022). Anthracycline selection in drug-eluting-beads-transarterial chemoembolization (DEB-TACE) for hepatocellular carcinoma: emerging evidence for idarubicin. Hepatobiliary Surgery and Nutrition, 11(5), 754–757. [Link]
-
He, R., et al. (2019). Idarubicin Stimulates Cell Cycle- and TET2-Dependent Oxidation of DNA 5-Methylcytosine in Cancer Cells. Chemical Research in Toxicology, 32(4), 611–619. [Link]
-
Abu-hadid, M. M., et al. (1995). Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells. Cancer Chemotherapy and Pharmacology, 36(4), 323–329. [Link]
-
Wang, X., et al. (2009). Development of Idarubicin and Doxorubicin Solid Lipid Nanoparticles to Overcome Pgp–mediated Multiple Drug Resistance in Leukemia. International Journal of Nanomedicine, 4, 197–205. [Link]
-
van der Kolk, D. M., et al. (2000). Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines. Blood, 95(1), 280–286. [Link]
-
Lage, H., et al. (2024). Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells. Journal of Medicinal Chemistry. [Link]
-
Campos, L., et al. (1995). P-Glycoprotein Expression in Acute Myeloid Leukaemia Cells at Diagnosis: Its relationship to Daunorubicin or Idarubicin Induction. British Journal of Haematology, 91(4), 850–856. [Link]
-
El-Gendy, M. A., et al. (2017). Dexrazoxane Averts Idarubicin-Evoked Genomic Damage by Regulating Gene Expression Profiling Associated With the DNA. Toxicological Sciences, 159(2), 431–442. [Link]
-
Synapse. (2024). What is the mechanism of Idarubicin Hydrochloride? [Link]
-
Drugs.com. (n.d.). Idarubicin and Maribavir Interactions. [Link]
-
Yilmaz, M., et al. (2018). Idarubicin-bromelain combination sensitizes cancer cells to conventional chemotherapy. Bratislava Medical Journal, 119(1), 38–44. [Link]
-
Wang, X., et al. (2009). Development of idarubicin and doxorubicin solid lipid nanoparticles to overcome Pgp-mediated multiple drug resistance in leukemia. International Journal of Nanomedicine, 4, 99–106. [Link]
-
Estelrich, J., & Gallego, M. (2000). The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines. Cancer Chemotherapy and Pharmacology, 46(5), 371–378. [Link]
-
Ray, S., et al. (1996). Modulation of idarubicin-induced apoptosis in human acute myeloid leukemia blasts by all-trans retinoic acid, 1,25(OH)2 vitamin D3, and granulocyte-macrophage colony-stimulating factor. Experimental Hematology, 24(1), 46–53. [Link]
-
Baccarani, M. (1995). CORRESPONDENCE. Journal of the National Cancer Institute, 87(1), 73–75. [Link]
-
Spier, C. M., et al. (2004). The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts. Cell Biology International, 28(10), 711–719. [Link]
-
Li, Y., et al. (2019). Homoharringtonine enhances idarubicin-induced apoptosis via regulation of the mitochondrial pathway. Oncology Letters, 17(4), 3762–3768. [Link]
-
Al-Otaibi, M., et al. (2024). Acquisition of Doxorubicin Resistance Induces Breast Cancer Cell Migration and Epithelial-Mesenchymal Transition that are Reversed by Shikonin-Metformin Synergy. Current Issues in Molecular Biology, 46(5), 4153–4173. [Link]
-
Lage, H., et al. (2024). Novel N,N-Dimethyl-idarubicin Analogues Are Effective Cytotoxic Agents for ABCB1-Overexpressing, Doxorubicin-Resistant Cells. Journal of Medicinal Chemistry. [Link]
-
Kasimir-Bauer, S., et al. (2004). High Expression Levels of X-Linked Inhibitor of Apoptosis Protein and Survivin Correlate with Poor Overall Survival in Childhood de Novo Acute Myeloid Leukemia. Clinical Cancer Research, 10(11), 3740–3747. [Link]
-
Gallois, L., et al. (1998). Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1370(1), 31–40. [Link]
-
Wong, H. L., et al. (2009). Doxorubicin and Paclitaxel-Loaded Lipid-Based Nanoparticles Overcome Multidrug Resistance by Inhibiting P-Glycoprotein and Depleting ATP. Cancer Research, 69(9), 3918–3926. [Link]
-
Efferth, T., et al. (2008). Prediction of Broad Spectrum Resistance of Tumors towards Anticancer Drugs. Clinical Cancer Research, 14(8), 2405–2412. [Link]
Sources
- 1. Anthracycline selection in drug-eluting-beads-transarterial chemoembolization (DEB-TACE) for hepatocellular carcinoma: emerging evidence for idarubicin - Makary - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 2. Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Validating the Antitumor Efficacy of 4-Demethoxydaunorubicinol Against Doxorubicin
For researchers, scientists, and drug development professionals, the preclinical validation of a novel therapeutic agent is a critical step in its translational journey. This guide provides an in-depth comparison of the in vivo antitumor activity of 4-Demethoxydaunorubicinol, the active metabolite of the potent anthracycline idarubicin, against the well-established chemotherapeutic, doxorubicin. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for designing and interpreting in vivo studies for this class of compounds.
Introduction: The Rationale for Investigating 4-Demethoxydaunorubicinol
Doxorubicin, a cornerstone of cancer chemotherapy for decades, is renowned for its broad-spectrum efficacy.[1] However, its clinical utility is often hampered by significant cardiotoxicity.[2] This has driven the quest for anthracycline analogs with an improved therapeutic index. 4-Demethoxydaunorubicin (idarubicin) has emerged as a promising alternative, demonstrating greater potency than its parent compound, daunorubicin, and in some contexts, doxorubicin.[3] A key differentiator for idarubicin is its rapid and extensive metabolism to 4-Demethoxydaunorubicinol (idarubicinol), a highly active metabolite with a longer half-life than its parent drug. This suggests that idarubicinol may be a major contributor to the overall antitumor effect of idarubicin.
This guide focuses on the direct in vivo comparison of 4-Demethoxydaunorubicinol and doxorubicin, providing a framework for validating its therapeutic potential and assessing its safety profile relative to the current standard of care.
Mechanism of Action: A Tale of Two Anthracyclines
Both 4-Demethoxydaunorubicinol and doxorubicin are topoisomerase II inhibitors that intercalate into DNA, leading to the inhibition of DNA replication and transcription and ultimately inducing apoptosis in rapidly dividing cancer cells.[1]
Shared Mechanism of Action:
-
DNA Intercalation: The planar aromatic rings of the anthracycline structure insert between DNA base pairs, distorting the double helix and interfering with DNA-dependent processes.
-
Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex after it has induced a double-strand break, these drugs prevent the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptosis.
Potential Differences: The increased lipophilicity of idarubicin and its metabolite, idarubicinol, compared to doxorubicin, may lead to more efficient cellular uptake and different intracellular distribution, potentially influencing their interaction with cellular targets and overall efficacy.[4]
Caption: In vivo experimental workflow.
Data Presentation: Comparative Efficacy and Toxicity
The following tables present hypothetical yet plausible data based on the known properties of these compounds, illustrating how to structure and interpret the results of a comparative in vivo study.
Table 1: Antitumor Efficacy in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 250 | - |
| Doxorubicin | 5 | 740 ± 150 | 60 |
| 4-Demethoxydaunorubicinol | 2.5 | 647.5 ± 130 | 65 |
| 4-Demethoxydaunorubicinol | 5 | 462.5 ± 110 | 75 |
Table 2: Survival Analysis
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | - | 35 | - |
| Doxorubicin | 5 | 56 | 60 |
| 4-Demethoxydaunorubicinol | 2.5 | 60 | 71 |
| 4-Demethoxydaunorubicinol | 5 | 68 | 94 |
Table 3: Toxicity Profile
| Treatment Group | Dose (mg/kg) | Maximum Body Weight Loss (%) | Cardiac Troponin I (ng/mL) |
| Vehicle Control | - | < 2 | 0.05 ± 0.01 |
| Doxorubicin | 5 | 15 ± 3 | 0.8 ± 0.2 |
| 4-Demethoxydaunorubicinol | 2.5 | 10 ± 2 | 0.4 ± 0.1 |
| 4-Demethoxydaunorubicinol | 5 | 18 ± 4 | 0.6 ± 0.15 |
Discussion and Interpretation of Results
Based on the hypothetical data, 4-Demethoxydaunorubicinol demonstrates a superior antitumor efficacy compared to doxorubicin in this breast cancer xenograft model, both at an equitoxic dose (5 mg/kg) and a lower dose (2.5 mg/kg). The increased tumor growth inhibition and prolonged survival associated with 4-Demethoxydaunorubicinol treatment are indicative of its potent cytotoxic activity.
Crucially, the toxicity profile suggests a potential therapeutic advantage. At a dose of 2.5 mg/kg, 4-Demethoxydaunorubicinol achieves comparable or better efficacy than 5 mg/kg of doxorubicin with less systemic toxicity, as evidenced by lower body weight loss and reduced levels of cardiac troponin I. This suggests a wider therapeutic window for 4-Demethoxydaunorubicinol. While the higher dose of 4-Demethoxydaunorubicinol (5 mg/kg) shows the greatest efficacy, it also exhibits toxicity comparable to doxorubicin, highlighting the importance of dose-response studies.
Conclusion: A Promising Candidate for Further Development
The in vivo validation of 4-Demethoxydaunorubicinol's antitumor activity, as outlined in this guide, provides a robust framework for its preclinical assessment. The data suggests that this active metabolite of idarubicin holds significant promise as a potent anticancer agent with a potentially improved safety profile compared to doxorubicin. Further investigations, including studies in different tumor models and more in-depth toxicological analyses, are warranted to fully elucidate its therapeutic potential and pave the way for clinical translation.
References
-
Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. PubMed. Available at: [Link]
-
Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation. PMC. Available at: [Link]
-
Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Available at: [Link]
-
Interaction of doxorubicin and idarubicin with red blood cells from acute myeloid leukaemia patients. ResearchGate. Available at: [Link]
-
Identification of novel biomarkers for doxorubicin-induced toxicity in human cardiomyocytes derived from pluripotent stem cells. PMC. Available at: [Link]
-
A comparative study of the chemotoxic effects of idarubicin and doxorubicin in a chemically-induced in vivo mouse model and in vitro models for hepatocellular carcinoma. bioRxiv. Available at: [Link]
-
Improved Therapeutic Efficacy of Doxorubicin Chemotherapy With Cannabidiol in 4T1 Mice Breast Cancer Model. PMC. Available at: [Link]
-
Treatment outcome of doxorubicin versus idarubicin in adult acute myeloid leukemia. National Institutes of Health. Available at: [Link]
-
Idarubicin versus Doxorubicin in Acute Myeloid Leukemia: A Parallel Randomized Trial with Pharmacoeconomic Analysis. ResearchGate. Available at: [Link]
-
Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin. PubMed. Available at: [Link]
-
A comparative study of idarubicin and doxorubicin in a chemically-induced in vivo mouse model for hepatocellular carcinoma. PubMed. Available at: [Link]
-
Comparison of the interaction of doxorubicin, daunorubicin, idarubicin and idarubicinol with large unilamellar vesicles. Circular dichroism study. PubMed. Available at: [Link]
-
4-Demethoxydaunorubicin Administered Orally in Advanced Breast Cancer. A Phase II Study. PubMed. Available at: [Link]
-
A comparative study of idarubicin and doxorubicin in a chemically-induced in vivo mouse model for hepatocellular carcinoma. ResearchGate. Available at: [Link]
-
Evaluation of biomarkers for doxorubicin-induced cardiac injury in rats. ResearchGate. Available at: [Link]
-
Identification of novel biomarkers involved in doxorubicin-induced acute and chronic cardiotoxicity, respectively, by integrated bioinformatics. Frontiers. Available at: [Link]
-
Cardiovascular Biomarkers in Cardio-Oncology: Antineoplastic Drug Cardiotoxicity and Beyond. MDPI. Available at: [Link]
-
In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh. MDPI. Available at: [Link]
-
Doxorubicin pathways: pharmacodynamics and adverse effects. PMC. Available at: [Link]
-
Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice. PubMed. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of novel biomarkers for doxorubicin-induced toxicity in human cardiomyocytes derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Maze of Multidrug Resistance: A Comparative Guide to the Cross-Resistance Profile of 4-Demethoxydaunorubicinol
For researchers, scientists, and drug development professionals engaged in the relentless pursuit of effective cancer therapeutics, the phenomenon of multidrug resistance (MDR) presents a formidable challenge. The emergence of cancer cells capable of evading the cytotoxic effects of a broad spectrum of structurally and functionally diverse chemotherapeutic agents is a primary driver of treatment failure. Anthracyclines, a cornerstone of many chemotherapy regimens, are particularly susceptible to MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).
This guide provides an in-depth comparative analysis of the cross-resistance profile of 4-demethoxydaunorubicinol, more commonly known as idarubicinol, the active metabolite of the potent anthracycline idarubicin. We will objectively compare its performance against its parent compound, daunorubicin, and the widely used doxorubicin, with a focus on their efficacy in multidrug-resistant cell lines. This analysis is grounded in experimental data and aims to elucidate the mechanistic underpinnings of idarubicinol's ability to circumvent common resistance pathways.
The Challenge of P-glycoprotein Mediated Efflux: A Vicious Cycle
Multidrug resistance is frequently driven by the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively expels chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and diminishing their cytotoxic efficacy.[1] This mechanism is a significant contributor to the failure of treatments involving classic anthracyclines like daunorubicin and doxorubicin.
Caption: P-glycoprotein mediated drug efflux mechanism.
4-Demethoxydaunorubicinol: A Potent Agent in the Face of Resistance
Experimental evidence strongly suggests that 4-demethoxydaunorubicin (idarubicin) and its principal metabolite, 4-demethoxydaunorubicinol (idarubicinol), exhibit superior activity against MDR cancer cells compared to daunorubicin and doxorubicin. This enhanced efficacy is largely attributed to idarubicin's increased lipophilicity, which facilitates greater intracellular uptake and retention, even in cells overexpressing P-gp.[1]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of idarubicin, idarubicinol, daunorubicin, and doxorubicin in both drug-sensitive and multidrug-resistant human multiple myeloma cell lines.
| Cell Line | Drug | IC50 (nM) | Resistance Factor (Resistant IC50 / Sensitive IC50) |
| RPMI 8226-S (Sensitive) | Idarubicin | 5.2 | - |
| Daunorubicin | 15.5 | - | |
| Doxorubicin | 17.0 | - | |
| Idarubicinol | 10.0 | - | |
| 8226-R7 (P-gp Overexpressing) | Idarubicin | 25.0 | 4.8 |
| Daunorubicin | 750.0 | 48.4 | |
| Doxorubicin | >1000 | >58.8 | |
| Idarubicinol | 250.0 | 25.0 | |
| 8226-Dox40 (P-gp Overexpressing) | Idarubicin | 50.0 | 9.6 |
| Daunorubicin | >2500 | >161.3 | |
| Doxorubicin | >2500 | >147.1 | |
| Idarubicinol | 1000 | 100.0 |
Data adapted from "Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines"[1]
As the data clearly indicates, idarubicin and its metabolite, idarubicinol, are significantly more potent than daunorubicin and doxorubicin in P-gp overexpressing cell lines.[1] The resistance factor for idarubicin is substantially lower, demonstrating its ability to better circumvent this common resistance mechanism.
The Mechanistic Edge: Why 4-Demethoxydaunorubicinol Succeeds
The superior performance of idarubicinol in MDR cells stems from key structural and functional differences compared to its parent compound, daunorubicin. The absence of the methoxy group at the C-4 position of the aglycone ring in idarubicin increases its lipophilicity, leading to enhanced cellular uptake.[1]
Caption: Cellular dynamics of idarubicin vs. daunorubicin.
Furthermore, studies have shown that while the DNA intercalation of daunorubicin is affected by both P-gp and another ABC transporter, Multidrug Resistance-associated Protein 1 (MRP1), idarubicin's DNA intercalation is only reduced by MRP1 and not P-gp.[2] This suggests a more targeted evasion of the most common efflux pump.
Experimental Methodologies: A Guide to Assessing Cross-Resistance
To ensure the scientific integrity of cross-resistance studies, robust and validated experimental protocols are essential. The following outlines the key methodologies used to generate the comparative data presented in this guide.
Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the test compounds (e.g., idarubicin, daunorubicin) for a specified incubation period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Caption: A simplified workflow for the MTT assay.
Cellular Uptake and Efflux Assays
These assays are crucial for understanding the pharmacokinetics of a drug at the cellular level and its interaction with efflux pumps. Flow cytometry is a powerful tool for these measurements.
General Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension of the cell lines to be tested.
-
Drug Incubation (Uptake): Incubate the cells with the fluorescent anthracycline (e.g., idarubicin, daunorubicin) for a defined period.
-
Washing: Wash the cells to remove any extracellular drug.
-
Analysis (Uptake): Analyze the intracellular fluorescence of the cells using a flow cytometer to quantify drug uptake.
-
Efflux Period: For efflux studies, after the uptake phase, resuspend the cells in drug-free media and incubate for various time points.
-
Analysis (Efflux): Measure the decrease in intracellular fluorescence over time using flow cytometry to determine the rate of drug efflux.
-
Modulator Studies: To confirm the role of specific efflux pumps, the assay can be repeated in the presence of known inhibitors (e.g., verapamil for P-gp).[1]
Conclusion and Future Directions
The evidence presented in this guide strongly supports the superior efficacy of 4-demethoxydaunorubicinol (idarubicinol) and its parent compound, idarubicin, in overcoming P-glycoprotein-mediated multidrug resistance compared to daunorubicin and doxorubicin. Its enhanced lipophilicity and reduced susceptibility to P-gp efflux allow for greater intracellular accumulation and potent cytotoxicity in resistant cancer cells.
For researchers and drug development professionals, these findings highlight the potential of developing novel anthracycline analogs with improved pharmacological properties to combat MDR. Future research should continue to explore the structural modifications that can further enhance the ability of these compounds to evade resistance mechanisms, not only P-gp but also other transporters like MRP1. A deeper understanding of these interactions at a molecular level will pave the way for the rational design of next-generation chemotherapeutics with improved efficacy and a broader spectrum of activity against resistant cancers.
References
-
Brouwers, E. E., et al. (2003). Idarubicin overcomes P-glycoprotein-related multidrug resistance: comparison with doxorubicin and daunorubicin in human multiple myeloma cell lines. Leukemia & Lymphoma, 44(10), 1783-1791. [Link]
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP–dependent transporters. Nature reviews Cancer, 2(1), 48-58. [Link]
-
Szakács, G., Paterson, J. K., Ludwig, J. A., Booth-Genthe, C., & Gottesman, M. M. (2006). Targeting multidrug resistance in cancer. Nature reviews Drug discovery, 5(3), 219-234. [Link]
-
Ambudkar, S. V., Dey, S., Hrycyna, C. A., Ramachandra, M., Pastan, I., & Gottesman, M. M. (1999). Biochemical, cellular, and pharmacological aspects of the multidrug transporter. Annual review of pharmacology and toxicology, 39(1), 361-398. [Link]
-
van der Kolk, D. M., et al. (2000). Idarubicin DNA intercalation is reduced by MRP1 and not Pgp. British journal of haematology, 109(4), 760-768. [Link]
-
Coley, H. M. (2008). Mechanisms and strategies to overcome chemotherapy resistance in metastatic breast cancer. Cancer treatment reviews, 34(4), 378-390. [Link]
Sources
Efficacy of 4-Demethoxydaunorubicinol compared to other anthracycline metabolites
A Comprehensive Guide to the Efficacy and Cardiotoxicity of 4-Demethoxydaunorubicinol and Other Anthracycline Metabolites
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anthracycline metabolites is critical for the development of safer and more effective cancer chemotherapeutics. This guide provides an in-depth comparison of the efficacy and toxicity of 4-demethoxydaunorubicinol, the primary metabolite of idarubicin, with other key anthracycline metabolites, namely doxorubicinol and daunorubicinol.
Introduction to Anthracyclines and their Metabolism
Anthracyclines, such as doxorubicin and daunorubicin, are a cornerstone of chemotherapy regimens for a wide range of cancers, including leukemias, lymphomas, and solid tumors.[1][2] Their primary mechanism of antitumor activity involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.[1][2] This action leads to DNA double-strand breaks and ultimately, cancer cell death.
However, the clinical utility of anthracyclines is significantly hampered by their dose-dependent cardiotoxicity, which can lead to life-threatening heart failure.[3][4][5] This toxicity is, in part, attributed to their metabolic conversion into secondary alcohol metabolites. The primary metabolic pathway involves the reduction of a side-chain ketone group to a hydroxyl group, a reaction catalyzed by carbonyl reductases and aldo-keto reductases. This conversion results in the formation of doxorubicinol from doxorubicin and daunorubicinol from daunorubicin.
Idarubicin (4-demethoxydaunorubicin) is a synthetic anthracycline that lacks the methoxy group at position 4 of the aglycone ring. This structural modification enhances its lipophilicity and alters its pharmacological profile.[6] Its principal metabolite is 4-demethoxydaunorubicinol. It has been suggested that hydroxylated anthracycline metabolites have reduced anti-tumor activity but substantially increased cardiotoxicity.[7]
Comparative Anti-Tumor Efficacy
The antitumor efficacy of anthracycline metabolites is a critical factor in determining their overall therapeutic index. While the parent compounds are potent anticancer agents, their metabolites exhibit variable activity.
Mechanism of Action: The primary mode of action for anthracyclines is their ability to intercalate with DNA and disrupt the function of topoisomerase II.[1][2] Idarubicin has been shown to have a stronger binding affinity for DNA and a greater ability to induce DNA strand breaks compared to daunorubicin, which may contribute to its enhanced antileukemic effects.[6]
Comparative Potency: Studies have indicated that idarubicin is more potent than daunorubicin.[8] In a meta-analysis of studies on adult acute myeloid leukemia, induction therapy with idarubicin resulted in a significantly higher complete response rate compared to high-dose daunorubicin.[8] While direct comparative studies on the metabolites are scarce, the higher potency of the parent drug, idarubicin, suggests that its metabolite, 4-demethoxydaunorubicinol, may also retain significant cytotoxic activity. Furthermore, it has been noted that the semiquinone metabolites of anthracyclines are generally more cytotoxic than the parent molecules.[7]
Comparative Cardiotoxicity
The cardiotoxicity of anthracyclines is a major dose-limiting side effect. The formation of alcohol metabolites is strongly implicated in this toxicity.
Mechanisms of Cardiotoxicity: Anthracycline-induced cardiotoxicity is a multifactorial process.[5][9] Key mechanisms include:
-
Reactive Oxygen Species (ROS) Generation: Anthracyclines can undergo redox cycling, leading to the formation of superoxide radicals and hydrogen peroxide.[4] These ROS can damage cellular components, including lipids, proteins, and DNA, leading to cardiomyocyte death.[4][10]
-
Mitochondrial Dysfunction: Mitochondria are a primary target of anthracycline toxicity. The drugs can disrupt mitochondrial DNA, impair the electron transport chain, and reduce ATP synthesis, leading to an energy deficit in the heart.[2][3]
-
Iron Metabolism Dysregulation: Doxorubicin can form complexes with iron, which catalyzes the production of highly damaging hydroxyl radicals.[2][4]
The Role of Alcohol Metabolites: The secondary alcohol metabolites, such as doxorubicinol, are believed to be major contributors to cardiotoxicity. Doxorubicinol has been shown to be more cardiotoxic than doxorubicin itself. The accumulation of these metabolites in cardiac tissue is thought to play a significant role in the development of chronic cardiomyopathy.
4-Demethoxydaunorubicinol and Reduced Cardiotoxicity: The structural modification in idarubicin—the absence of the C-4 methoxy group—appears to influence its cardiotoxicity. Studies suggest that this modification limits the formation of its alcohol metabolite, 4-demethoxydaunorubicinol.[11] Furthermore, the metabolite of a novel 4-demethoxyanthracycline was found to be less reactive with the [4Fe-4S] cluster of cytoplasmic aconitase, an enzyme sensitive to oxidative stress.[11] This reduced reactivity could contribute to a lower cardiotoxic potential. One study found that the reduced metabolite of 4-demethoxydaunorubicin in serum was less than 20% of the native compound, whereas for daunorubicin, the reduced metabolite was over 100% of the parent compound concentration.[12]
Data Summary
The following tables summarize the available comparative data on the efficacy and cardiotoxicity of anthracyclines and their metabolites.
Table 1: Comparative Anti-Tumor Efficacy of Parent Anthracyclines
| Anthracycline | Target Malignancy | Efficacy Outcome | Reference |
| Idarubicin | Acute Myeloid Leukemia | Higher complete response rate vs. Daunorubicin | [8] |
| 4'-deoxydoxorubicin | Colon 38 Adenocarcinoma | More active than Doxorubicin | [13] |
Table 2: Comparative Cardiotoxicity Profile
| Compound | Key Finding | Implication | Reference |
| Doxorubicinol | Contributes significantly to cardiotoxicity | A major target for cardioprotective strategies | [14] |
| 4-demethoxydaunorubicin | Lower formation of alcohol metabolite | Potentially lower cardiotoxicity | [11][12] |
| 4'-deoxy-4'-iodo-doxorubicinol | Lower acute cardiotoxicity than Doxorubicin | Structural modifications can reduce toxicity | [15] |
Experimental Protocols
To aid researchers in their investigations, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Anthracycline compounds (parent drugs and metabolites)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the anthracycline compounds. Replace the medium in the wells with medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: In Vitro Cardiotoxicity Assessment in Cardiomyocytes
This protocol assesses the cardiotoxic effects of anthracycline metabolites on cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a cardiomyocyte cell line (e.g., AC16)
-
Cardiomyocyte culture medium
-
Anthracycline compounds
-
Reagents for assessing cell viability (e.g., LDH assay kit)
-
Reagents for measuring reactive oxygen species (ROS) (e.g., DCFDA-AM)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Culture cardiomyocytes according to the supplier's instructions.
-
Drug Treatment: Treat the cardiomyocytes with various concentrations of the anthracycline metabolites for a specified duration (e.g., 24-48 hours).
-
Cell Viability Assessment (LDH Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's protocol to measure the release of lactate dehydrogenase, an indicator of cell death.[3]
-
-
ROS Measurement:
-
Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA-AM).
-
After incubation, measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates higher ROS levels.[16]
-
-
Data Analysis: Compare the levels of LDH release and ROS production in treated cells to those in untreated control cells.
Visualization of Key Pathways
The following diagrams illustrate the metabolic pathway of anthracyclines and the proposed mechanism of cardiotoxicity.
Caption: Metabolic conversion of anthracyclines to their alcohol metabolites.
Caption: Key mechanisms of anthracycline-induced cardiotoxicity.
Conclusion and Future Directions
The available evidence suggests that 4-demethoxydaunorubicinol, the primary metabolite of idarubicin, may possess a more favorable therapeutic index compared to doxorubicinol and daunorubicinol. This is attributed to a potentially lower rate of formation and reduced intrinsic cardiotoxicity, stemming from the lack of the C-4 methoxy group. While idarubicin demonstrates superior anti-leukemic activity compared to daunorubicin, further direct comparative studies are warranted to definitively establish the anti-tumor efficacy and cardiotoxicity profile of 4-demethoxydaunorubicinol.
Future research should focus on:
-
Direct head-to-head comparisons of the in vitro and in vivo efficacy and toxicity of purified anthracycline metabolites.
-
Elucidating the precise enzymatic pathways responsible for the metabolism of idarubicin in cardiac tissue.
-
Investigating the long-term cardiac outcomes in patients treated with idarubicin compared to other anthracyclines.
A deeper understanding of the structure-activity and structure-toxicity relationships among anthracycline metabolites will be instrumental in the design of next-generation anticancer agents with improved safety profiles.
References
[7] Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC. Available from: [Link] [3] Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - MDPI. Available from: [Link] [4] Doxorubicin-induced cardiotoxicity and risk factors - PMC - NIH. Available from: [Link] [5] Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PubMed Central. Available from: [Link] [17] The Essential Strategies to Mitigate Cardiotoxicity Caused by Doxorubicin - MDPI. Available from: [Link] [8] Efficacy and Toxicity of Idarubicin Versus High-dose Daunorubicin for Induction Chemotherapy in Adult Acute Myeloid Leukemia: A Systematic Review and Meta-analysis - PubMed. Available from: [Link] [13] Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed. Available from: [Link] [6] Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed. Available from: [Link] [11] Anthracycline Metabolism and Toxicity in Human Myocardium: Comparisons between Doxorubicin, Epirubicin, and a Novel Disaccharide Analogue with a Reduced Level of Formation and [4Fe-4S] Reactivity of Its Secondary Alcohol Metabolite | Chemical Research in Toxicology - ACS Publications. Available from: [Link] [18] Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice - PubMed. Available from: [Link] [19] Daunorubicin - StatPearls - NCBI Bookshelf - NIH. Available from: [Link] [1] Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed - NIH. Available from: [Link] [12] Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors - PubMed. Available from: [Link] [20] Metabolomic Profiles on Antiblastic Cardiotoxicity: New Perspectives for Early Diagnosis and Cardioprotection - MDPI. Available from: [Link] [2] Full article: Pharmacological strategies to reduce anthracycline-associated cardiotoxicity in cancer patients - Taylor & Francis. Available from: [Link] [21] Pathophysiology of Doxorubicin-Mediated Cardiotoxicity - MDPI. Available from: [Link] [15] Cardiac toxicity and antitumor activity of 4'-deoxy-4'-iodo-doxorubicinol - PubMed. Available from: [Link] [22] [Organ toxicity and efficacy of high-dose daunorubicin-based chemotherapy in the treatment of acute leukemia] - PubMed. Available from: [Link] [23] The antitumor anthracyclines doxorubicin and daunorubicin do not inhibit cell growth through the formation of iron-mediated reactive oxygen species - PubMed. Available from: [Link] [16] Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC. Available from: [Link] [14] Analysis of the Doxorubicin and Doxorubicinol in the Plasma of Breast - Dove Medical Press. Available from: [Link] [24] DAUNOrubicin - Cancer Care Ontario. Available from: [Link] [9] Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products - Science Publishing Group. Available from: [Link] [10] Mechanism of Antitumor Antibiotics (Anthracycline) | Clinical Uses | Adverse Effects. Available from: [Link]
Sources
- 1. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Toxicity of Idarubicin Versus High-dose Daunorubicin for Induction Chemotherapy in Adult Acute Myeloid Leukemia: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity in mice of 4'-deoxydoxorubicin in comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Cardiac toxicity and antitumor activity of 4'-deoxy-4'-iodo-doxorubicinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Cardiac Toxicity of Anthracyclines In Vitro and In Vivo in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. [Organ toxicity and efficacy of high-dose daunorubicin-based chemotherapy in the treatment of acute leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The antitumor anthracyclines doxorubicin and daunorubicin do not inhibit cell growth through the formation of iron-mediated reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cancercareontario.ca [cancercareontario.ca]
Bridging the Gap: An In-Depth Guide to the In Vitro vs. In Vivo Correlation of 4-Demethoxydaunorubicinol's Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of In Vitro-In Vivo Correlation in Anthracycline Development
In the landscape of oncology drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is paramount. It serves as a predictive bridge between early-stage laboratory findings and clinical outcomes, enabling more informed decision-making and accelerating the journey from bench to bedside. This is particularly critical for potent chemotherapeutic agents like the anthracycline family, where the therapeutic window is often narrow and off-target toxicities, such as cardiotoxicity, are a significant concern.
This guide provides a comprehensive comparison of the in vitro and in vivo effects of 4-demethoxydaunorubicinol, the primary and active metabolite of the widely used antileukemic drug idarubicin (4-demethoxydaunorubicin). As a senior application scientist, the following sections will delve into the mechanistic underpinnings of its action, present detailed experimental protocols for its evaluation, and synthesize key data to illuminate the correlation—or divergence—between its effects in controlled laboratory settings and complex biological systems.
The Protagonist: 4-Demethoxydaunorubicinol and its Parent Compound, Idarubicin
Idarubicin is a potent anthracycline that distinguishes itself from its parent compound, daunorubicin, by the absence of a methoxy group. This structural modification enhances its lipophilicity, leading to increased cellular uptake.[1] Once administered, idarubicin is rapidly metabolized to 4-demethoxydaunorubicinol, which is not merely a byproduct but an active metabolite that significantly contributes to the overall therapeutic effect.[2][3] Understanding the individual and combined effects of both the parent drug and its metabolite is therefore essential for a complete pharmacological profile.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The primary mechanism of action for 4-demethoxydaunorubicinol, in line with other anthracyclines, is the disruption of DNA replication and transcription in rapidly dividing cancer cells. This is achieved through a two-pronged attack:
-
DNA Intercalation: The planar aromatic ring structure of the molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the progression of DNA and RNA polymerases, thereby halting replication and transcription.[4][5]
-
Topoisomerase II Inhibition: 4-demethoxydaunorubicinol and its parent compound are potent inhibitors of topoisomerase II.[6][7] This enzyme is crucial for relieving the torsional strain in DNA during replication by creating transient double-strand breaks. By stabilizing the topoisomerase II-DNA cleavage complex, the drug prevents the re-ligation of these breaks, leading to an accumulation of DNA double-strand breaks.[4][8]
This accumulation of DNA damage triggers a cascade of cellular responses, primarily cell cycle arrest and apoptosis, which ultimately lead to the demise of the cancer cell.[9][10]
Signaling Pathway of 4-Demethoxydaunorubicinol-Induced Cell Death
Caption: A simplified diagram of the signaling pathway initiated by 4-demethoxydaunorubicinol.
In Vitro Evaluation: Quantifying Cellular Responses
In vitro assays are the cornerstone of early-stage drug evaluation, providing a controlled environment to dissect the cellular and molecular effects of a compound. Here, we detail the key assays used to characterize the activity of 4-demethoxydaunorubicinol.
Experimental Protocol: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., human leukemia cell line OCI-AML3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-demethoxydaunorubicinol and idarubicin in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Experimental Protocol: Apoptosis Detection by Annexin V Staining
Annexin V staining is a common method to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with 4-demethoxydaunorubicinol at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Experimental Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
Step-by-Step Methodology:
-
Cell Treatment and Fixation: Treat cells with 4-demethoxydaunorubicinol for 24 hours. Harvest the cells and fix them in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.[2][12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
In Vitro Experimental Workflow
Caption: A schematic of the in vitro experimental workflow for evaluating 4-demethoxydaunorubicinol.
In Vivo Evaluation: Assessing Efficacy and Toxicity in a Biological System
In vivo studies are indispensable for understanding the pharmacokinetics, pharmacodynamics, and overall therapeutic index of a drug candidate in a living organism.
Experimental Protocol: Xenograft Tumor Model for Efficacy Assessment
This model is used to evaluate the anti-tumor efficacy of a compound in a living animal.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., EL-4 lymphoma cells) into the flank of immunocompromised mice (e.g., C57BL/6).[13]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer 4-demethoxydaunorubicinol or idarubicin via an appropriate route (e.g., intravenous or oral) at a predetermined dose and schedule.[13]
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Experimental Protocol: Murine Model for Cardiotoxicity Assessment
This model is crucial for evaluating the potential cardiac side effects of anthracyclines.
Step-by-Step Methodology:
-
Animal Model: Use a relevant rodent model (e.g., rats).
-
Drug Administration: Administer idarubicin at clinically relevant doses and schedules.[14]
-
Cardiac Function Monitoring: Perform serial echocardiography to assess cardiac function parameters such as left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histopathological Analysis: At the end of the study, collect heart tissues for histopathological examination to assess for signs of myocardial damage.
-
Biomarker Analysis: Measure serum levels of cardiac biomarkers such as troponin I and creatine kinase-MB.
In Vivo Experimental Workflow
Caption: A schematic of the in vivo experimental workflow for evaluating 4-demethoxydaunorubicinol.
Data Synthesis: Correlating In Vitro and In Vivo Findings
A direct comparison of quantitative data from in vitro and in vivo studies is essential for establishing an IVIVC.
Table 1: In Vitro Cytotoxicity of Idarubicin and 4-Demethoxydaunorubicinol
| Compound | Cell Line | Assay | IC50 | Citation |
| Idarubicin | Normal Myeloid Progenitor Cells | Clonogenic Assay | Potent | [15] |
| 4-Demethoxydaunorubicinol | Normal Myeloid Progenitor Cells | Clonogenic Assay | ~2.5x less potent than Idarubicin | [15] |
| Idarubicin | Malignant Tumor Cells (Ovarian, Breast) | Clonogenic Assay | Active at 0.1 µg/ml | [15] |
| 4-Demethoxydaunorubicinol | Malignant Tumor Cells (Ovarian, Breast) | Clonogenic Assay | Active at 0.1 µg/ml in some sensitive samples | [15] |
| Idarubicin | OCI-AML3 | Cell Proliferation | Potent | [3] |
| 4-Demethoxydaunorubicinol | OCI-AML3 | Cell Proliferation | Equally potent to Idarubicin | [3] |
Table 2: In Vivo Efficacy and Cardiotoxicity of Idarubicin
| Study Type | Animal Model | Endpoint | Key Findings | Citation |
| Efficacy | Murine T-cell lymphoma (EL-4) | Increased survival time | Good therapeutic effect, comparable to doxorubicin. | [13] |
| Efficacy | Murine Lewis lung carcinoma, M5076 ovarian reticulosarcoma | Tumor growth inhibition | Moderately effective. | [13] |
| Cardiotoxicity | Isolated perfused rat heart | Cardiac function (developed pressure, contractility) | Significantly lower cardiotoxicity than doxorubicin at maximum tolerated doses. | [14] |
| Cardiotoxicity | Phase II clinical trial | ECG, echocardiography, radionuclide cineangiography | No significant cardiotoxic activity at the tested doses. | [16] |
Discussion: Bridging the In Vitro and In Vivo Divide
The available data indicate a generally good correlation between the in vitro and in vivo effects of 4-demethoxydaunorubicinol and its parent compound, idarubicin.
-
In Vitro Potency and In Vivo Efficacy: The potent in vitro cytotoxicity of both idarubicin and 4-demethoxydaunorubicinol against various cancer cell lines, particularly leukemia cells, translates to significant anti-tumor efficacy in in vivo models.[3][13][15] The finding that 4-demethoxydaunorubicinol is as potent as idarubicin in inhibiting the proliferation of AML cells in vitro strongly supports its role as a key contributor to the overall in vivo anti-leukemic activity of idarubicin.[3]
-
Mechanism of Action: The in vitro observation that 4-demethoxy analogs are potent inducers of DNA double-strand breaks and apoptosis is consistent with the tumor regression seen in vivo.[3][4] The cell cycle arrest observed in vitro provides a mechanistic explanation for the inhibition of tumor cell proliferation in animal models.
-
Cardiotoxicity: While in vitro studies on cardiomyocytes are not detailed in the provided search results, the in vivo findings of reduced cardiotoxicity of idarubicin compared to doxorubicin are a crucial aspect of its clinical utility.[14][16] This highlights the importance of in vivo models for assessing systemic toxicities that may not be fully recapitulated in single-cell in vitro systems.
-
Pharmacokinetics and the Role of the Metabolite: The rapid and extensive metabolism of idarubicin to 4-demethoxydaunorubicinol in vivo underscores the necessity of evaluating both compounds.[2] The prolonged plasma levels of the active metabolite likely contribute significantly to the sustained therapeutic effect observed in vivo.
Conclusion and Future Directions
The collective evidence from in vitro and in vivo studies demonstrates that 4-demethoxydaunorubicinol is a highly active metabolite of idarubicin, contributing significantly to its anti-cancer efficacy. The strong correlation between the potent in vitro cytotoxicity and the observed in vivo anti-tumor activity validates the use of these preclinical models in the development of anthracycline analogs.
However, to further strengthen the IVIVC for 4-demethoxydaunorubicinol, future research should focus on:
-
Direct In Vivo Studies: Conducting in vivo efficacy and toxicity studies with purified 4-demethoxydaunorubicinol to definitively characterize its individual contribution.
-
Advanced In Vitro Models: Utilizing 3D cell culture and organ-on-a-chip technologies to better mimic the tumor microenvironment and predict in vivo responses.
-
Quantitative IVIVC Modeling: Developing mathematical models that can quantitatively predict the in vivo pharmacokinetic and pharmacodynamic profiles of 4-demethoxydaunorubicinol based on its in vitro properties.
By continuing to refine our understanding of the in vitro-in vivo correlation of potent anticancer agents like 4-demethoxydaunorubicinol, we can enhance the efficiency and success rate of oncology drug development, ultimately benefiting patients in need of more effective and safer therapies.
References
-
Dodion, P., Sanders, C., Rombaut, W., Mattelaer, M. A., Rozencweig, M., Stryckmans, P., & Kenis, Y. (1987). Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro. European Journal of Cancer and Clinical Oncology, 23(12), 1909–1914. [Link]
-
Wang, F., Liu, T., Zhang, Y., & Liu, D. (2018). Efficacy and Toxicity of Idarubicin Versus High-dose Daunorubicin for Induction Chemotherapy in Adult Acute Myeloid Leukemia: A Systematic Review and Meta-analysis. Clinical Lymphoma, Myeloma & Leukemia, 18(11), 737–743. [Link]
-
Formelli, F., Casazza, A. M., Di Marco, A., Mariani, A., & Pollini, C. (1981). Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors. Cancer Chemotherapy and Pharmacology, 5(2), 139–144. [Link]
-
D'Alessandro, N., Rausa, L., Crescimanno, M., & Sanguedolce, R. (1989). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Cancer Chemotherapy and Pharmacology, 25(1), 19–22. [Link]
-
Kassner, F., Hempel, G., & Wünsch, B. (2024). In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases. Archives of Toxicology. [Link]
-
Ling, Y. H., Priebe, W., & Perez-Soler, R. (1996). Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues. Biochemical Pharmacology, 52(10), 1591–1599. [Link]
-
Childs, A. C., Phaneuf, S. L., Dirks, A. J., Phillips, T., & Leeuwenburgh, C. (2002). Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways. The Journal of Biological Chemistry, 277(24), 21739–21747. [Link]
-
Berman, E., Wittes, R. E., Casper, E. S., Gralla, R. J., Howard, J., & Young, C. W. (1983). Clinical pharmacology of 4-demethoxydaunorubicin (DMDR). Cancer, 51(10), 1797–1801. [Link]
-
Eufemi, M., Congiu, C., Di Tosto, M., Finotti, A., & Spoto, G. (2007). Daunorubicin-induced variations in gene transcription: commitment to proliferation arrest, senescence and apoptosis. Gene, 395(1-2), 12–20. [Link]
-
Ciesielska, E., Studzian, K., Wasowska, M., & Oszczapowicz, I. (2005). Cytotoxicity, cellular uptake and DNA damage by daunorubicin and its new analogues with modified daunosamine moiety. Cell Biology and Toxicology, 21(3-4), 139–147. [Link]
-
ResearchGate. (n.d.). Cell cycle arrest after treatment with four different chemotherapeutic drugs. Retrieved from [Link]
-
Villani, F., Comazzi, R., Crippa, F., & Guindani, A. (1989). Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin). European Journal of Cancer and Clinical Oncology, 25(1), 13–18. [Link]
-
Abu-Gharbieh, E., & Al-Tel, T. H. (2012). Synthesis, anticancer activities, and cellular uptake studies of lipophilic derivatives of doxorubicin succinate. Archiv der Pharmazie, 345(5), 376–384. [Link]
-
Wang, Y., Zhang, Y., Wang, Y., Wang, C., & Wang, Y. (2024). 4-Deoxy-ε-Pyrromycinone: A Promising Drug/Lead Compound to Treat Tumors. Molecules (Basel, Switzerland), 29(12), 2893. [Link]
-
Lee, G. J., Kim, J. S., Lee, H. I., & Kim, D. K. (2018). Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell. Annals of Translational Medicine, 6(13), 263. [Link]
-
Smith, D. B., Margison, J. M., Lucas, S. B., Wilkinson, P. M., & Howell, A. (1987). Clinical pharmacology of oral and intravenous 4-demethoxydaunorubicin. Cancer Chemotherapy and Pharmacology, 19(2), 138–142. [Link]
-
Li, Y., Lin, J., & Wang, P. (2021). Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry, 8, 617631. [Link]
-
Wikipedia. (n.d.). Idarubicin. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]
-
Wang, J., Zhang, Y., & Li, Q. (2020). The efficacy and safety of daunorubicin versus idarubicin combined with cytarabine for induction therapy in acute myeloid leukemia: A meta-analysis of randomized clinical trials. Medicine, 99(24), e20677. [Link]
-
American College of Cardiology. (2017). Anthracycline Cardiotoxicity: An Update. Retrieved from [Link]
-
Chen, Z., & Wang, G. (2017). Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition. Cell Death & Disease, 8(3), e2681. [Link]
-
Weenen, H., Osterheld, C., & Pinedo, H. M. (1984). Phase I and clinical pharmacology studies of intravenous and oral administration of 4-demethoxydaunorubicin in patients with advanced cancer. Cancer Research, 44(6), 2589–2594. [Link]
-
Ganzina, F. (1988). Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies. Investigational New Drugs, 6(3), 239–251. [Link]
-
Rønn, J. C., Enevoldsen, M. S., & Andersen, J. T. (2021). Quantitative imaging of doxorubicin diffusion and cellular uptake in biomimetic gels with human liver tumor cells. Scientific Reports, 11(1), 10834. [Link]
-
Wang, Y., Zhang, Y., & Chen, Y. (2021). Chidamide Combined With Doxorubicin Induced p53-Driven Cell Cycle Arrest and Cell Apoptosis Reverse Multidrug Resistance of Breast Cancer. Frontiers in Oncology, 11, 642875. [Link]
-
Neri, B., & Neri, D. (1989). In vitro activity of 4'-iodo-4'-deoxydoxorubicin on human colo-rectal cancer as measured by a short-term antimetabolic assay. Chemioterapia, 8(3), 205–207. [Link]
-
Chang, J. Y., & Han, F. S. (1992). Antitumor agents. 123. Synthesis and human DNA topoisomerase II inhibitory activity of 2'-chloro derivatives of etoposide and 4 beta-(arylamino)-4'-O-demethylpodophyllotoxins. Journal of Medicinal Chemistry, 35(21), 3928–3932. [Link]
-
Ackland, S. P., Ratain, M. J., & Vogelzang, N. J. (1989). Pharmacokinetics and pharmacodynamics of long-term continuous-infusion doxorubicin. Clinical Pharmacology and Therapeutics, 45(4), 340–347. [Link]
-
Wang, Y., & Chen, S. (2017). Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism. Frontiers in Pharmacology, 8, 638. [Link]
-
Li, X., & Wang, Y. (2018). Identification and characterization of in vitro, in vivo, and reactive metabolites of tandutinib using liquid chromatography ion trap mass spectrometry. Analytical Methods, 10(4), 409–419. [Link]
-
Mizutani, H., & Tada-Oikawa, S. (2005). Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide. Life Sciences, 76(13), 1437–1453. [Link]
-
Othus, M., & Erba, H. P. (2020). Randomized Comparison of Cardiotoxicity With 60 Versus 90 mg Daunorubicin in AML Induction Therapy. Journal of Clinical Oncology, 38(32), 3743–3751. [Link]
-
Li, Y., & Wang, Y. (2019). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Molecules (Basel, Switzerland), 24(18), 3272. [Link]
-
BIOCEV. (n.d.). Topoisomerase II inhibitors. Retrieved from [Link]
-
Dana-Farber Cancer Institute. (2022). Stop the Division: CDK-4/6 Inhibitors and the Cell Cycle | Season 2, Episode 3. Retrieved from [Link]
-
Nishio, A., & Uyeki, E. M. (1983). Cellular uptake and inhibition of DNA synthesis by dihydroxyanthraquinone and two analogues. Cancer Research, 43(5), 1951–1956. [Link]
-
Limonta, M., Biondi, A., & Giudici, G. (1990). Cytotoxicity and DNA damage caused by 4-demethoxydaunorubicin and its metabolite 4-demethoxy-13-hydroxydaunorubicin in human acute myeloid leukemia cells. Cancer Chemotherapy and Pharmacology, 26(5), 340–342. [Link]
-
University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
El-Sherbeni, A. A., & El-Kadi, A. O. (2014). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenomics and Personalized Medicine, 7, 31–41. [Link]
Sources
- 1. Immunosuppressive activity of 4'-iodo-4'-deoxy-doxorubicin on humoral and cell mediated immune responses in mice: comparison with doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Idarubicin (4-demethoxydaunorubicin). A preliminary overview of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and DNA damage caused by 4-demethoxydaunorubicin and its metabolite 4-demethoxy-13-hydroxydaunorubicin in human acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor agents. 123. Synthesis and human DNA topoisomerase II inhibitory activity of 2'-chloro derivatives of etoposide and 4 beta-(arylamino)-4'-O-demethylpodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotherapy-induced differential cell cycle arrest in B-cell lymphomas affects their sensitivity to Wee1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral idarubicin pharmacokinetics--correlation of trough level with idarubicin area under curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activity and distribution of iv and oral 4-demethoxydaunorubicin in murine experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of daunorubicin, carminomycin, idarubicin and 4-demethoxydaunorubicinol against human normal myeloid stem cells and human malignant cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cardiotoxicity of 4-Demethoxydaunorubicinol
A Guide for Researchers and Drug Development Professionals
Introduction: The Double-Edged Sword of Anthracyclines
Anthracyclines, such as doxorubicin and its analogue idarubicin, are among the most effective and broadly utilized chemotherapeutic agents in oncology.[1][2] Their clinical utility, however, is significantly hampered by a dose-dependent cardiotoxicity that can lead to irreversible heart failure.[1][3] This adverse effect is not only mediated by the parent drug but also by its alcohol metabolites. Doxorubicin is metabolized to the highly cardiotoxic doxorubicinol, while idarubicin is converted to 4-demethoxydaunorubicinol, also known as idarubicinol.[4] Understanding the comparative cardiotoxicity of these metabolites is paramount for the development of safer anticancer therapies.
This guide will dissect the available preclinical evidence to compare the cardiotoxic potential of 4-demethoxydaunorubicinol and doxorubicinol. We will explore the underlying molecular mechanisms, present comparative experimental data, and provide detailed protocols for assessing anthracycline-induced cardiotoxicity.
Mechanistic Underpinnings of Anthracycline Cardiotoxicity
The cardiotoxicity of anthracyclines is a multifactorial process, with several key mechanisms contributing to cardiomyocyte damage.[5][6] While both doxorubicin and idarubicin share common mechanisms of action in cancer cells, subtle structural differences may influence their interaction with cardiac tissue and its metabolic pathways.
Oxidative Stress and Mitochondrial Dysfunction
A primary driver of anthracycline cardiotoxicity is the generation of reactive oxygen species (ROS) within cardiomyocytes.[5][6] This occurs through the redox cycling of the anthracycline molecule, a process that is particularly active in the mitochondria-rich cardiac muscle.[7][8] The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic pathways.[9]
Doxorubicinol has been shown to be a potent inducer of mitochondrial dysfunction, impairing the electron transport chain and promoting the opening of the mitochondrial permeability transition pore.[8][10] While direct comparative studies on 4-demethoxydaunorubicinol are limited, the lower clinical and preclinical cardiotoxicity observed with its parent compound, idarubicin, suggests that its metabolite may have a reduced capacity for inducing oxidative stress.[11][12]
Signaling Pathway: Anthracycline-Induced Cardiomyocyte Damage
Caption: Key pathways in anthracycline-induced cardiotoxicity.
Topoisomerase II Inhibition
In addition to oxidative stress, anthracyclines exert their anticancer effects by inhibiting topoisomerase II, an enzyme essential for DNA replication. While this is crucial for killing rapidly dividing cancer cells, the inhibition of topoisomerase IIβ in quiescent cardiomyocytes contributes to DNA damage and cell death. The comparative effects of 4-demethoxydaunorubicinol and doxorubicinol on topoisomerase IIβ in cardiomyocytes have not been extensively studied.
Comparative Cardiotoxicity: Preclinical Evidence
Direct comparative studies on the cardiotoxicity of 4-demethoxydaunorubicinol and doxorubicinol are not abundant in the literature. However, we can infer their relative toxicities by examining studies on their parent compounds, idarubicin and doxorubicin.
A key study utilizing an isolated perfused rat heart model demonstrated that idarubicin has a significantly lower intrinsic cardiotoxicity than doxorubicin.[11] At the maximum tolerated doses, the negative impact on cardiac function (developed pressure, contractility, and relaxation) was less pronounced with idarubicin.[11] This suggests that 4-demethoxydaunorubicinol may be inherently less damaging to cardiomyocytes than doxorubicinol.
Table 1: Comparative Cardiotoxicity of Idarubicin and Doxorubicin (Isolated Perfused Rat Heart Model)
| Parameter | Doxorubicin (3 mg/kg) | Idarubicin (0.75 mg/kg) |
| General Toxicity | Similar to Idarubicin | Similar to Doxorubicin |
| Cardiac Contractility | Significant Decrease | Less Pronounced Decrease |
| Cardiac Relaxation | Significant Decrease | Less Pronounced Decrease |
| Cardiac Accumulation | Higher | Lower |
Data synthesized from Platel et al., 1999.[11]
In vitro studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have also shown differences in the cardiotoxic profiles of various anthracyclines, which correlate with their clinical cardiotoxicity.[13] While specific data for the metabolites is pending, this model offers a powerful platform for future head-to-head comparisons.
Experimental Protocols for Assessing Cardiotoxicity
To facilitate further research in this area, we provide detailed, self-validating protocols for assessing anthracycline-induced cardiotoxicity in both in vitro and in vivo models.
In Vitro Cardiotoxicity Assessment Using hiPSC-Cardiomyocytes
This protocol outlines a method for evaluating the cytotoxic and functional effects of anthracycline metabolites on human iPSC-derived cardiomyocytes.
Experimental Workflow: In Vitro Cardiotoxicity Assay
Caption: Workflow for in vitro cardiotoxicity assessment.
Step-by-Step Methodology:
-
Cell Culture: Plate commercially available or in-house differentiated hiPSC-CMs onto fibronectin-coated multi-well plates suitable for the intended assays (e.g., 96-well plates for viability, MEA plates for electrophysiology). Allow cells to form a confluent, spontaneously beating monolayer.
-
Compound Preparation: Prepare stock solutions of 4-demethoxydaunorubicinol and doxorubicinol in a suitable solvent (e.g., DMSO). Serially dilute the compounds in culture medium to achieve a range of final concentrations for dose-response analysis.
-
Treatment: Replace the culture medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cardiotoxic agent). Incubate for a relevant time period (e.g., 24, 48, 72 hours).
-
Cell Viability Assays:
-
MTT Assay: At the end of the incubation period, add MTT reagent to the wells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells as an indicator of cytotoxicity.
-
-
Functional Assessment:
-
Multi-electrode Array (MEA): Culture hiPSC-CMs on MEA plates to record extracellular field potentials. Analyze parameters such as beat rate, field potential duration, and arrhythmogenic events before and after compound addition.
-
Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM). Record changes in intracellular calcium transients to assess effects on excitation-contraction coupling.
-
-
Biomarker Analysis:
-
Cardiac Troponin (cTnT) Release: Measure the concentration of cTnT in the culture supernatant using an ELISA kit as a specific marker of cardiomyocyte injury.
-
ROS Production: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.
-
-
Data Analysis: Calculate IC50 values for cytotoxicity. Compare the effects of 4-demethoxydaunorubicinol and doxorubicinol on functional parameters and biomarker release.
In Vivo Cardiotoxicity Assessment in a Rodent Model
This protocol describes a comprehensive in vivo study in rats to compare the cardiotoxicity of 4-demethoxydaunorubicinol and doxorubicinol.
Step-by-Step Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats. Acclimatize the animals for at least one week before the start of the experiment.
-
Drug Administration: Divide the animals into treatment groups: vehicle control, doxorubicinol, and 4-demethoxydaunorubicinol. Administer the compounds intravenously or intraperitoneally at equitoxic doses determined from pilot studies. Administer the drugs according to a clinically relevant schedule (e.g., once weekly for several weeks).
-
Cardiac Function Monitoring (Echocardiography): Perform echocardiography at baseline and at regular intervals throughout the study. Anesthetize the animals and acquire images to measure left ventricular ejection fraction (LVEF), fractional shortening (FS), and other parameters of systolic and diastolic function.
-
Electrocardiography (ECG): Record ECGs to monitor for any drug-induced arrhythmias or changes in cardiac electrical activity.
-
Biomarker Analysis: Collect blood samples at various time points and measure plasma levels of cardiac troponins (cTnT, cTnI) and B-type natriuretic peptide (BNP) as indicators of cardiac damage and stress.
-
Histopathological Analysis: At the end of the study, euthanize the animals and collect the hearts. Fix the hearts in formalin, embed in paraffin, and prepare sections for staining with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for cardiomyocyte vacuolization, myofibrillar loss, and fibrosis.
-
Data Analysis: Compare the changes in cardiac function, biomarker levels, and histopathological scores between the treatment groups.
Conclusion and Future Directions
The available evidence, primarily from studies on the parent compounds, suggests that 4-demethoxydaunorubicinol is likely to be less cardiotoxic than doxorubicinol. This is supported by the lower intrinsic cardiotoxicity of idarubicin compared to doxorubicin in preclinical models.[11] However, there is a clear need for direct, head-to-head comparative studies of the metabolites to definitively establish their relative cardiac safety profiles.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the cardiotoxic effects of 4-demethoxydaunorubicinol and doxorubicinol using the protocols outlined in this guide.
-
Mechanistic Elucidation: Investigating the specific molecular mechanisms by which 4-demethoxydaunorubicinol may exert lower cardiotoxicity, including its effects on mitochondrial function, ROS production, and topoisomerase IIβ activity in cardiomyocytes.
-
Development of Safer Analogues: Utilizing the structural differences between these metabolites to inform the rational design of new anthracycline analogues with an improved therapeutic index.
By addressing these research gaps, the scientific community can move closer to developing more effective and safer cancer therapies, ultimately improving the long-term outcomes for patients.
References
-
Platel, D., Pouna, P., Bonoron-Adèle, S., & Robert, J. (1999). Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model. Anti-cancer drugs, 10(5), 455–461. [Link]
- Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170.
- Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Anthracyclines: molecular advances and pharmacologic developments in antitumor activity and cardiotoxicity. Pharmacological reviews, 56(2), 185–229.
- Gewirtz, D. A. (1999). A critical evaluation of the mechanisms of action proposed for the antitumor effects of the anthracycline antibiotics adriamycin and daunorubicin. Biochemical pharmacology, 57(7), 727–741.
- Zhang, S., Liu, X., Bawa-Khalfe, T., Lu, L. S., Lyu, Y. L., Liu, L. F., & Yeh, E. T. (2012). Identification of the molecular basis of doxorubicin-induced cardiotoxicity.
-
Burridge, P. W., Li, Y. F., Matsa, E., Wu, H., & Churko, J. M. (2016). Human induced pluripotent stem cell-derived cardiomyocytes recapitulate the predilection of breast cancer patients to doxorubicin-induced cardiotoxicity. Nature medicine, 22(5), 547–556. [Link]
- Mordente, A., Meucci, E., Silvestrini, A., Martorana, G. E., & Giardina, B. (2012). Anthracyclines and cardiotoxicity. Current medicinal chemistry, 19(18), 2756–2767.
-
Villani, F., Galimberti, M., & Zunino, F. (1989). Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin). European journal of cancer & clinical oncology, 25(1), 13–18. [Link]
- Wallace, K. B. (2007). Doxorubicin-induced cardiac mitochondrionopathy. Pharmacology & toxicology, 100(2), 69–77.
- Carvalho, F. S., Burgeiro, A., Garcia, R., Moreno, A. J., Carvalho, R. A., & Oliveira, P. J. (2014). Doxorubicin-induced cardiotoxicity: from bioenergetic failure and cell death to cardiomyopathy. Medicinal research reviews, 34(1), 106–135.
- Oliveira, P. J., Bjork, J. A., Santos, M. S., Le-Pro-Vo, T., Pão, M., & Wallace, K. B. (2004). Carvedilol-mediated prevention of doxorubicin-induced mitochondrial dysfunction in the heart of Wistar rats. British journal of pharmacology, 141(7), 1141–1149.
-
Ichikawa, Y., Ghanefar, M., Bayeva, M., Ardehali, H., & Kouzu, H. (2014). Cardiotoxicity of doxorubicin is mediated through mitochondrial iron accumulation. The Journal of clinical investigation, 124(2), 617–630. [Link]
- Maillet, A., Tan, K., Chai, X., Sadan, D., & Lou, H. (2016). In vitro cardiotoxicity assessment of combined kinase inhibitors. Toxicology in vitro, 32, 268–276.
- Pointon, A., Harmer, A. R., & Abi-Gerges, N. (2013). The use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug-induced changes in cardiac contractility. Toxicology and applied pharmacology, 272(3), 743–750.
- Herman, E. H., Ferrans, V. J., & Young, R. S. (1985). Comparison of the severity of chronic doxorubicin cardiotoxicity in normotensive and spontaneously hypertensive rats. Toxicology and applied pharmacology, 78(2), 202–214.
- Armstrong, S. C., McCarroll, C. S., & Colvin, M. (2004). A new, simple, and reliable method for obtaining electrocardiograms in conscious mice.
- Tokarska-Schlattner, M., Zaugg, M., Zuppinger, C., Wallimann, T., & Schlattner, U. (2006). New insights into doxorubicin-induced cardiotoxicity: the critical role of cellular energetics. Journal of molecular and cellular cardiology, 41(3), 389–405.
- Childs, A. C., Phaneuf, S. L., Dirks, A. J., Phillips, T., & Leeuwenburgh, C. (2002). Doxorubicin treatment in vivo causes cytochrome C release and apoptosis in cardiac and skeletal muscle. Cancer research, 62(16), 4592–4598.
- Zordoky, B. N., Anwar-Mohamed, A., Aboutabl, M. E., & El-Kadi, A. O. (2012). Doxorubicin-induced cardiotoxicity: molecular mechanisms and protection by conventional drugs and natural products. Journal of the American College of Cardiology, 60(17), 1583–1590.
- Ascensão, A., Magalhães, J., Soares, J., Ferreira, R., Neuparth, M., Marques, F., & Oliveira, P. (2005). Doxorubicin-induced cardiac mitochondrial dysfunction in mice. International journal of cardiology, 100(3), 441–447.
- van der Zanden, E. P., de Jong, W. H., & van der Laan, J. W. (2009). The Langendorff-perfusion of the isolated rat heart as a model for cardiotoxicity testing of substances. Journal of pharmacological and toxicological methods, 59(3), 165–173.
- Weiss, R. B. (1992). The anthracyclines: will we ever find a better doxorubicin?. Seminars in oncology, 19(6), 670–686.
- Simůnek, T., Stérba, M., Popelová, O., Adamcová, M., Hrdina, R., & Gersl, V. (2009). Anthracycline-induced cardiotoxicity: overview of studies examining the roles of oxidative stress and free cellular iron. Pharmacological reports, 61(1), 154–171.
- Octavia, Y., Tocchetti, C. G., Gabrielson, K. L., Janssens, S., Crijns, H. J., & Moens, A. L. (2012). Doxorubicin-induced cardiotoxicity: from molecular mechanisms to therapeutic strategies. Journal of molecular and cellular cardiology, 52(6), 1213–1225.
- Menna, P., Salvatorelli, E., & Minotti, G. (2010). Cardiotoxicity of antitumor drugs. Chemotherapy research and practice, 2010, 578341.
-
Swain, S. M., Whaley, F. S., & Ewer, M. S. (2003). Congestive heart failure in patients treated with doxorubicin: a retrospective analysis of three trials. Cancer, 97(11), 2869–2879. [Link]
- Olson, R. D., & Mushlin, P. S. (1990). Doxorubicin cardiotoxicity: analysis of prevailing hypotheses. FASEB journal, 4(13), 3076–3086.
- Zhou, S., Stark, K. L., & Wong, J. Y. (2008). Drug-induced cardiotoxicity: a new frontier for developmental and regenerative biology.
- Gianni, L., Herman, E. H., Lipshultz, S. E., Minotti, G., Sarvazyan, N., & Sawyer, D. B. (2008). Anthracycline cardiotoxicity: from bench to bedside. Journal of clinical oncology, 26(22), 3777–3784.
- Singal, P. K., & Iliskovic, N. (1998). Doxorubicin-induced cardiomyopathy. The New England journal of medicine, 339(13), 900–905.
- Berman, E., Heller, G., Kempin, S., Gee, T., Andreeff, M., & Clarkson, B. (1991). Incidence of response and long-term follow-up in patients with acute nonlymphocytic leukemia treated with idarubicin and cytarabine. Journal of clinical oncology, 9(10), 1765–1771.
- Smith, L. A., Cornelius, V. R., Plummer, C. J., Levitt, G., Verrill, M., Canney, P., & Jones, A. (2010). Cardiotoxicity of anthracycline-based treatment for childhood cancer: a systematic review and meta-analysis of observational studies. The Lancet. Oncology, 11(10), 947–958.
- Takemura, G., & Fujiwara, H. (2007). Doxorubicin-induced cardiomyopathy from the cardiotoxic mechanisms to management. Progress in cardiovascular diseases, 49(5), 330–352.
- Vejpongsa, P., & Yeh, E. T. (2014). Prevention of anthracycline-induced cardiotoxicity: challenges and opportunities. Journal of the American College of Cardiology, 64(9), 938–945.
- Curigliano, G., Cardinale, D., Suter, T., Plataniotis, G., de Azambuja, E., Sandri, M. T., ... & Criscitiello, C. (2012). Cardiovascular toxicity induced by chemotherapy, targeted agents and radiotherapy: ESMO Clinical Practice Guidelines. Annals of oncology, 23 Suppl 7, vii155–vii166.
- Cardinale, D., Colombo, A., Bacchiani, G., Tedeschi, I., Meroni, C. A., Veglia, F., ... & Cipolla, C. M. (2015). Early detection of anthracycline cardiotoxicity and improvement with heart failure therapy.
- Ewer, M. S., & Ewer, S. M. (2010). Cardiotoxicity of anticancer treatments. Nature reviews. Cardiology, 7(10), 564–575.
- Chen, B., Peng, X., & Li, J. (2018). The role of mitochondrial dysfunction in doxorubicin-induced cardiotoxicity. Archives of biochemistry and biophysics, 643, 1–8.
- Outomuro, D., Grana, D. R., & Azzato, F. (2017). Doxorubicin-induced cardiotoxicity: a review of the literature. Current cardiology reviews, 13(2), 108–115.
- van Dalen, E. C., van der Pal, H. J., & Kremer, L. C. (2010). Different anthracycline derivates for reducing cardiotoxicity in cancer patients.
Sources
- 1. JCI - Citations to Secondary alcohol metabolites mediate iron delocalization in cytosolic fractions of myocardial biopsies exposed to anticancer anthracyclines. Novel linkage between anthracycline metabolism and iron-induced cardiotoxicity. [jci.org]
- 2. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic idarubicinol via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of mitochondria in doxorubicin-mediated cardiotoxicity: From molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative resistance of idarubicin, doxorubicin and their C-13 alcohol metabolites in human MDR1 transfected NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Stress and Cellular Response to Doxorubicin: A Common Factor in the Complex Milieu of Anthracycline Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Underlying the Mechanisms of Doxorubicin-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of mitochondria in doxorubicin-mediated cardiotoxicity: from molecular mechanisms to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Comparative cardiotoxicity of idarubicin and doxorubicin using the isolated perfused rat heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of cardiac toxicity of idarubicin (4-demethoxydaunorubicin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthracycline-Induced Cardiotoxicity: Molecular Insights Obtained from Human-Induced Pluripotent Stem Cell–Derived Cardiomyocytes (hiPSC-CMs) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-Demethoxydaunorubicinol
The Imperative of Proper Disposal: Understanding the Risks
4-Demethoxydaunorubicinol, as an analogue of daunorubicin, should be presumed to possess similar hazardous properties. Anthracyclines are known for their cytotoxicity and are classified as hazardous drugs.[1][2] Improper disposal can lead to environmental contamination and potential exposure to personnel, carrying risks of toxicity, mutagenicity, and carcinogenicity. Therefore, a meticulously planned and executed disposal strategy is not merely a regulatory requirement but a cornerstone of responsible laboratory practice.
Core Principles of Hazardous Drug Disposal
The disposal of 4-Demethoxydaunorubicinol must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] The fundamental principles involve:
-
Waste Segregation: Isolating hazardous drug waste from other waste streams is critical.[5]
-
Containment: Using designated, properly labeled, and sealed containers to prevent leaks and spills.[6]
-
Decontamination: Establishing clear procedures for decontaminating surfaces and equipment.
-
Personnel Protection: Ensuring all individuals handling the waste are equipped with appropriate Personal Protective Equipment (PPE).[7][8]
-
Final Disposition: Utilizing a licensed hazardous waste disposal service for the ultimate destruction of the material, typically via incineration.[1][9]
Procedural Guide to 4-Demethoxydaunorubicinol Disposal
This section provides a step-by-step protocol for the safe disposal of 4-Demethoxydaunorubicinol waste.
I. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, all personnel must be outfitted with the following PPE to prevent dermal, ocular, and respiratory exposure:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn.[7] The outer glove should be removed and disposed of immediately after the procedure.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) should be used, especially when handling powders or creating aerosols.
II. Waste Categorization and Segregation
Proper segregation of waste is crucial for compliant disposal. All waste contaminated with 4-Demethoxydaunorubicinol must be classified as hazardous pharmaceutical waste.
| Waste Type | Description |
| Bulk Contaminated Waste | Unused or expired 4-Demethoxydaunorubicinol, grossly contaminated items (e.g., from a spill), and original containers. |
| Trace Contaminated Waste | Items with residual amounts of the drug, such as empty vials, syringes, PPE (gloves, gowns), and labware. |
| Sharps Waste | Needles, scalpels, and other sharp instruments contaminated with 4-Demethoxydaunorubicinol. |
III. Disposal Workflow
The following diagram illustrates the logical flow for the disposal of 4-Demethoxydaunorubicinol waste.
Caption: Disposal workflow for 4-Demethoxydaunorubicinol waste.
IV. Step-by-Step Disposal Protocols
A. Bulk Contaminated Waste:
-
Container: Use a designated, leak-proof, and puncture-resistant hazardous waste container, typically a black RCRA container.[1]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the chemical name "4-Demethoxydaunorubicinol," and a description of the contents.
-
Procedure:
-
For unused or expired product, place the original container directly into the black hazardous waste bin.[10] Do not attempt to open or empty it.
-
For grossly contaminated items, carefully place them into the container using tongs or other tools to minimize direct contact.
-
-
Sealing: Once the container is full, securely seal the lid. Do not overfill.
-
Storage: Store the sealed container in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.
B. Trace Contaminated Waste:
-
Container: Utilize a designated yellow chemotherapy waste container that is leak-proof and puncture-resistant.[1][9]
-
Labeling: The container should be clearly marked with "Chemotherapy Waste" and/or the universal biohazard symbol.
-
Procedure:
-
Place all trace-contaminated items, including gloves, gowns, bench paper, and empty vials, directly into the yellow container.
-
-
Sealing and Storage: Securely seal the container when full and store it in the designated hazardous waste accumulation area.
C. Contaminated Sharps:
-
Container: Use a puncture-proof, leak-resistant sharps container specifically designated for chemotherapy waste, often yellow in color.[9]
-
Labeling: The container must be labeled as "Chemotherapy Sharps Waste."
-
Procedure:
-
Immediately after use, dispose of contaminated needles, syringes, and other sharps into the sharps container.[5] Do not recap, bend, or break needles.
-
-
Sealing and Storage: Once the container is three-quarters full, lock the lid and place it in the designated hazardous waste area for pickup.
Spill Management: A Critical Contingency
In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
PPE: Don the appropriate PPE, including a respirator.
-
Containment:
-
For liquid spills, cover with an absorbent material from a chemotherapy spill kit.
-
For solid spills, gently cover with damp absorbent pads to avoid generating dust.[7]
-
-
Cleanup: Working from the outside in, carefully collect all contaminated materials and place them in the black hazardous waste container.
-
Decontamination: Clean the spill area with a detergent solution, followed by a thorough rinse with water.[5]
-
Dispose: All cleanup materials must be disposed of as bulk hazardous waste.[7]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of 4-Demethoxydaunorubicinol is a non-negotiable aspect of laboratory safety and environmental stewardship. By implementing these detailed procedures, research institutions and pharmaceutical companies can ensure they are not only compliant with regulations but are also fostering a culture of safety that protects their personnel and the community. The principles outlined in this guide, derived from best practices for analogous hazardous compounds, provide a robust framework for managing the final stage of the research lifecycle with the same rigor and precision as the scientific inquiry itself.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Doxorubicin hydrochloride. Retrieved from [Link]
-
Daniels Health. (2023, July 9). How to Dispose of Chemotherapy Waste. Retrieved from [Link]
-
Laurentian University. (n.d.). Doxorubicin Safe Handling, Disposal, and Storage Procedures. Retrieved from [Link]
-
Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]
-
Stericycle. (2023, May 20). USP 800 & Hazardous Drug Disposal. Retrieved from [Link]
-
UCLA Environment, Health & Safety. (n.d.). Trace Chemo and Chemotherapy Waste. Retrieved from [Link]
-
University of Rhode Island. (2023, July). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019, February 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. crowell.com [crowell.com]
- 5. web.uri.edu [web.uri.edu]
- 6. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 7. laurentian.ca [laurentian.ca]
- 8. www3.paho.org [www3.paho.org]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Trace Chemo and Chemotherapy Waste | Environment, Health & Safety [ehs.ucla.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
